molecular formula C8H9NO4 B1349400 (3-Methoxy-4-nitrophenyl)methanol CAS No. 80866-88-2

(3-Methoxy-4-nitrophenyl)methanol

Cat. No.: B1349400
CAS No.: 80866-88-2
M. Wt: 183.16 g/mol
InChI Key: AADYWCBPJZAJNU-UHFFFAOYSA-N
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Description

(3-Methoxy-4-nitrophenyl)methanol is a useful research compound. Its molecular formula is C8H9NO4 and its molecular weight is 183.16 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Methoxy-4-nitrobenzyl alcohol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methoxy-4-nitrophenyl)methanol
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InChI

InChI=1S/C8H9NO4/c1-13-8-4-6(5-10)2-3-7(8)9(11)12/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AADYWCBPJZAJNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID701001599
Record name (3-Methoxy-4-nitrophenyl)methanol
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Molecular Weight

183.16 g/mol
Source PubChem
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CAS No.

80866-88-2
Record name 3-Methoxy-4-nitrobenzyl alcohol
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Record name 3-Methoxy-4-nitrobenzyl alcohol
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Record name (3-Methoxy-4-nitrophenyl)methanol
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Record name 3-methoxy-4-nitrobenzyl alcohol
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (3-Methoxy-4-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of (3-methoxy-4-nitrophenyl)methanol, a valuable building block in medicinal chemistry and organic synthesis. The document outlines a reliable two-step synthetic route commencing from commercially available 3-hydroxy-4-nitrobenzaldehyde. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate its practical application in a laboratory setting.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step process:

  • O-methylation of 3-hydroxy-4-nitrobenzaldehyde: This initial step involves the methylation of the phenolic hydroxyl group of the starting material to yield 3-methoxy-4-nitrobenzaldehyde.

  • Reduction of 3-methoxy-4-nitrobenzaldehyde: The subsequent step is the selective reduction of the aldehyde functional group to a primary alcohol, affording the target compound, this compound.

This strategy is advantageous due to the accessibility of the starting material and the generally high yields and selectivity of the individual reactions.

Experimental Protocols

Step 1: Synthesis of 3-Methoxy-4-nitrobenzaldehyde

This procedure details the O-methylation of 3-hydroxy-4-nitrobenzaldehyde using iodomethane.

Reaction Scheme:

start 3-Hydroxy-4-nitrobenzaldehyde reagents1 + Iodomethane (CH3I) + Potassium Carbonate (K2CO3) in DMF start->reagents1 product1 3-Methoxy-4-nitrobenzaldehyde reagents1->product1

Caption: O-methylation of 3-hydroxy-4-nitrobenzaldehyde.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
3-Hydroxy-4-nitrobenzaldehyde167.12500 mg2.99
Potassium Carbonate (K₂CO₃)138.210.42 g3.0
Iodomethane (CH₃I)141.940.38 mL (0.87 g)6.0
N,N-Dimethylformamide (DMF)73.096.0 mL-
Ethyl acetate88.11As needed-
Water18.02As needed-
Saturated brine solution-As needed-
Anhydrous magnesium sulfate120.37As needed-

Procedure:

  • To a solution of 3-hydroxy-4-nitrobenzaldehyde (500 mg, 2.99 mmol) in N,N-dimethylformamide (6.0 mL), add potassium carbonate (0.42 g, 3.0 mmol).

  • Stir the mixture at room temperature and slowly add iodomethane (0.38 mL, 6.0 mmol).

  • Continue stirring the reaction mixture at room temperature for 5 hours.

  • Upon completion of the reaction (monitored by TLC), dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and wash it twice with a saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate = 4/1 to 1/1) to obtain 3-methoxy-4-nitrobenzaldehyde as a light yellow powder.[1]

Expected Yield: 518 mg (96%).[1]

Step 2: Synthesis of this compound

This protocol describes the reduction of 3-methoxy-4-nitrobenzaldehyde to the corresponding alcohol using sodium borohydride.

Reaction Scheme:

start 3-Methoxy-4-nitrobenzaldehyde reagents1 + Sodium Borohydride (NaBH4) in Ethanol/Methanol start->reagents1 product1 This compound reagents1->product1

Caption: Reduction of 3-methoxy-4-nitrobenzaldehyde.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (Example)Moles (mmol) (Example)
3-Methoxy-4-nitrobenzaldehyde181.151.0 g5.52
Sodium Borohydride (NaBH₄)37.830.25 g6.63
Ethanol or Methanol-20 mL-
1 M Hydrochloric acid (HCl)-As needed-
Ethyl acetate88.11As needed-
Water18.02As needed-
Saturated brine solution-As needed-
Anhydrous sodium sulfate120.37As needed-

Procedure:

  • Dissolve 3-methoxy-4-nitrobenzaldehyde (1.0 g, 5.52 mmol) in ethanol or methanol (20 mL) in a round-bottom flask.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add sodium borohydride (0.25 g, 6.63 mmol, 1.2 equivalents) portion-wise to the stirred solution.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture again in an ice bath and cautiously quench the excess NaBH₄ by the slow addition of 1 M HCl until the effervescence ceases and the pH is neutral.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with water and then with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford this compound.

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterStep 1: O-methylationStep 2: Reduction
Starting Material 3-Hydroxy-4-nitrobenzaldehyde3-Methoxy-4-nitrobenzaldehyde
Key Reagents Iodomethane, Potassium CarbonateSodium Borohydride
Solvent N,N-Dimethylformamide (DMF)Ethanol or Methanol
Reaction Temperature Room Temperature0 °C to Room Temperature
Reaction Time 5 hours1-2 hours
Product 3-Methoxy-4-nitrobenzaldehydeThis compound
Yield 96%[1]Typically high (literature on similar reductions suggests >90%)
Purification Silica gel column chromatography[1]Recrystallization

Experimental Workflow Visualization

The overall experimental workflow for the synthesis is depicted in the following diagram.

cluster_step1 Step 1: O-methylation cluster_step2 Step 2: Reduction A1 Dissolve 3-hydroxy-4-nitrobenzaldehyde and K2CO3 in DMF A2 Add Iodomethane A1->A2 A3 Stir at Room Temperature (5h) A2->A3 A4 Work-up: - Dilute with EtOAc/Water - Separate layers - Wash with brine - Dry and concentrate A3->A4 A5 Purification: Silica Gel Chromatography A4->A5 A6 3-Methoxy-4-nitrobenzaldehyde A5->A6 B1 Dissolve 3-methoxy-4-nitrobenzaldehyde in Ethanol/Methanol A6->B1 Proceed to next step B2 Cool to 0-5 °C B1->B2 B3 Add NaBH4 B2->B3 B4 Stir at Room Temperature (1-2h) B3->B4 B5 Work-up: - Quench with HCl - Remove solvent - Partition (EtOAc/Water) - Wash and dry B4->B5 B6 Purification: Recrystallization B5->B6 B7 This compound B6->B7

Caption: Overall experimental workflow.

References

An In-depth Technical Guide to (3-Methoxy-4-nitrophenyl)methanol: Chemical Properties, Structure, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Methoxy-4-nitrophenyl)methanol, a substituted benzyl alcohol, is a valuable building block in organic synthesis. Its bifunctional nature, possessing both a reactive hydroxyl group and an electron-deficient aromatic ring, makes it a versatile precursor for a variety of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, structural features, and key applications in chemical synthesis, with a focus on its relevance to pharmaceutical research and development.

Chemical Properties and Structure

This compound is a tan, woolen crystalline solid at room temperature.[1] Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₈H₉NO₄[1][2][3]
Molecular Weight 183.16 g/mol [1][2][3]
Melting Point 95-97 °C[1][4]
Boiling Point (Predicted) 367.3 ± 27.0 °C[1]
Density (Predicted) 1.316 ± 0.06 g/cm³[1]
pKa (Predicted) 13.43 ± 0.10[1]
CAS Number 80866-88-2[1][2][3]
InChIKey AADYWCBPJZAJNU-UHFFFAOYSA-N[2]
SMILES COC1=C(C=CC(=C1)CO)--INVALID-LINK--[O-][2]

The structure of this compound, characterized by a benzene ring substituted with a methoxy group, a nitro group, and a hydroxymethyl group, is depicted below.

Figure 1: Chemical structure of this compound.

Synthesis and Reactivity

This compound is typically synthesized from precursors such as 3-methoxy-4-nitrobenzoic acid or 3-methoxy-4-nitrobenzaldehyde.[3] A general synthetic pathway is illustrated below.

G cluster_synthesis General Synthesis Route 3-methoxy-4-nitrobenzoic acid 3-methoxy-4-nitrobenzoic acid This compound This compound 3-methoxy-4-nitrobenzoic acid->this compound Reduction 3-methoxy-4-nitrobenzaldehyde 3-methoxy-4-nitrobenzaldehyde 3-methoxy-4-nitrobenzaldehyde->this compound Reduction

Figure 2: General synthetic routes to this compound.

A key reaction of this compound is its oxidation to the corresponding aldehyde, 3-methoxy-4-nitrobenzaldehyde. This aldehyde is a valuable intermediate in various synthetic endeavors.

Experimental Protocols

Oxidation of this compound to 3-Methoxy-4-nitrobenzaldehyde[1]

Materials:

  • This compound

  • Pyridinium dichromate (PDC)

  • Dichloromethane (DCM), dry

  • Celite

  • Silica gel

Procedure:

  • A dispersion of this compound (1.4 mmol) and pyridinium dichromate (2.3 mmol) in dry DCM (38 mL) is prepared in a round-bottom flask.

  • The reaction mixture is stirred at room temperature for 17 hours.

  • A mixture of Celite and silica gel is added to the dispersion.

  • The mixture is filtered and the solid residue is washed with DCM (3 x 10 mL).

  • The solvent from the combined filtrate is evaporated under reduced pressure to yield a brown residue of 3-methoxy-4-nitrobenzaldehyde.

Results:

This procedure provides a quantitative yield of the desired aldehyde. The product can be characterized by ¹H NMR spectroscopy.[1]

G cluster_workflow Oxidation Experimental Workflow start Start reactants Mix this compound, PDC, and dry DCM start->reactants stir Stir at room temperature for 17 hours reactants->stir add_celite_silica Add Celite and Silica Gel stir->add_celite_silica filter_wash Filter and wash with DCM add_celite_silica->filter_wash evaporate Evaporate solvent filter_wash->evaporate product Obtain 3-methoxy-4-nitrobenzaldehyde evaporate->product

Figure 3: Workflow for the oxidation of this compound.

Applications in Drug Development

Substituted benzyl alcohols, such as this compound, are important intermediates in the synthesis of active pharmaceutical ingredients (APIs).[5] While direct biological activity of the title compound is not extensively documented, its utility lies in its role as a precursor to more complex molecules with potential therapeutic applications.

One notable application is in the synthesis of trifluoromethyl-substituted hydantoins. Hydantoin and its derivatives are a class of heterocyclic compounds that exhibit a wide range of biological activities and are found in several clinically used drugs.[6][7] The synthesis of these complex molecules often involves multiple steps where building blocks like this compound introduce specific functionalities.

G cluster_application Role in Hydantoin Synthesis compound This compound intermediate Further Functionalization (e.g., conversion to benzyl chloride) compound->intermediate Chemical Transformation hydantoin Trifluoromethyl-substituted Hydantoins (Potential APIs) intermediate->hydantoin Reaction with Hydantoin Precursor

Figure 4: Use of this compound in the synthesis of hydantoin derivatives.

Spectral Data

While detailed spectra are beyond the scope of this guide, various spectroscopic techniques are used to characterize this compound. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present, such as the hydroxyl (-OH) and nitro (-NO₂) groups.[2][8]

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.[2]

Safety Information

This compound is classified as a warning-level hazard. It is reported to cause skin and serious eye irritation.[2] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a key chemical intermediate with significant potential in organic synthesis, particularly in the development of new pharmaceutical compounds. Its well-defined chemical properties and reactivity make it a reliable building block for constructing more complex molecular architectures. This guide provides a foundational understanding of its characteristics and applications, serving as a valuable resource for researchers and scientists in the field of drug discovery and development.

References

Spectroscopic Profile of (3-Methoxy-4-nitrophenyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for (3-Methoxy-4-nitrophenyl)methanol (CAS No. 80866-88-2), a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.96d1HAr-H
7.18d1HAr-H
7.11s1HAr-H
4.70s2H-CH₂OH
3.96s3H-OCH₃
3.5 (broad)s1H-OH

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
153.0Ar-C
146.9Ar-C
141.2Ar-C
125.8Ar-C
118.9Ar-C
108.8Ar-C
64.2-CH₂OH
56.4-OCH₃

Solvent: CDCl₃

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)Interpretation
3400 - 3200 (broad)O-H stretch (alcohol)
3100 - 3000C-H stretch (aromatic)
2960 - 2850C-H stretch (aliphatic)
1610, 1580, 1480C=C stretch (aromatic)
1520, 1340N-O stretch (nitro group)
1260 - 1000C-O stretch
Table 4: Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
183100[M]⁺ (Molecular Ion)
16640[M-OH]⁺
15320[M-CH₂O]⁺
13635[M-NO₂-H]⁺
10750[C₇H₇O]⁺
7730[C₆H₅]⁺

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-25 mg of this compound was dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).[1][2] The solution was transferred to a clean, dry 5 mm NMR tube.[3]

¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 300 MHz or higher field spectrometer. The spectral width was set to appropriately cover the aromatic and aliphatic regions. A sufficient number of scans were acquired to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on a 75 MHz or higher field spectrometer with proton decoupling. A larger sample concentration (50-100 mg) was used to obtain a spectrum in a reasonable time.[1][2] Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid this compound was finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle.[4][5] The mixture was then pressed into a thin, transparent pellet using a hydraulic press.[4] Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a KBr plate, and allowing the solvent to evaporate.[5]

Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of a blank KBr pellet or the clean KBr plate was first collected. The sample was then placed in the beam path, and the spectrum was recorded typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The mass spectrum was obtained using a Gas Chromatograph-Mass Spectrometer (GC-MS). A dilute solution of this compound in a suitable solvent (e.g., dichloromethane or methanol) was injected into the GC. The compound was separated from the solvent and any impurities on a capillary column before entering the mass spectrometer. Electron Ionization (EI) was used as the ionization source.

Data Acquisition: The mass spectrometer was set to scan a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 50-300). The resulting mass spectrum shows the molecular ion and various fragment ions, providing information about the molecular weight and structure of the compound.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Chemical Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Thin Film Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS GC-MS Prep_MS->MS Data_NMR NMR Spectra (Chemical Shifts, Multiplicities) NMR->Data_NMR Data_IR IR Spectrum (Wavenumbers) IR->Data_IR Data_MS Mass Spectrum (m/z values) MS->Data_MS Interpretation Structural Elucidation Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

Caption: Workflow of Spectroscopic Analysis.

References

Literature review on the discovery of nitrophenol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery of Nitrophenol Derivatives

Introduction

Nitrophenol derivatives, organic compounds featuring a phenol ring substituted with one or more nitro groups, are of significant interest across various scientific disciplines.[1] Their versatile chemical properties have established them as crucial intermediates in the synthesis of a wide array of products, including dyes, pigments, and agricultural chemicals.[2] In the realm of drug discovery and development, the nitro group acts as a potent pharmacophore, imparting a range of biological activities to the parent molecule.[3][4][5] These compounds have been investigated for their potential as antineoplastic, antibiotic, antihypertensive, and antiparasitic agents.[3][4] The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the phenol ring, which can enhance interactions with biological targets such as enzymes.[3] This review delves into the synthesis, biological activities, and experimental protocols related to the discovery of nitrophenol derivatives, providing a comprehensive resource for researchers and professionals in the field.

Synthesis of Nitrophenol Derivatives

The synthesis of nitrophenol derivatives is primarily achieved through the electrophilic nitration of phenol and its substituted counterparts. The reaction conditions can be modulated to control the regioselectivity and yield of the desired products.

Direct Nitration of Phenol

The direct nitration of phenol using nitric acid is a common method for producing a mixture of ortho- and para-nitrophenols.[6] The reaction is typically carried out at room temperature with dilute nitric acid.[7] The use of concentrated nitric acid can lead to the formation of dinitro and trinitro derivatives.[6] The ortho and para isomers can be separated based on their different physical properties.

A study focused on an economical synthesis of nitrophenols by controlling physical parameters such as the dilution of nitric acid, reaction time, and temperature.[8] This approach avoids the use of costly catalysts and solvents.[8] The optimal yield of 91% for o/p nitrophenols was achieved using 32.5% nitric acid at 20°C for 1 hour, with a selectivity of 77% for ortho-nitrophenol and 14% for para-nitrophenol.[8]

Synthesis from Nitroaniline

An alternative method for the preparation of m-nitrophenol involves the diazotization of m-nitroaniline followed by heating in a large volume of water.[9] This procedure provides a good yield of the meta isomer, which is not readily obtained through direct nitration of phenol.

Catalytic Nitration

The use of catalysts such as H-β and γ-alumina can enhance the conversion and selectivity of the nitration of phenol.[10] With the H-β catalyst, a 92% conversion was observed with 78% selectivity for o-nitrophenol and 14% for p-nitrophenol.[10] Similarly, the γ-alumina catalyst resulted in a 90% overall conversion with 74% ortho- and 16% para-nitrophenol selectivity.[10]

Synthesis of Specific Derivatives

A patented method describes a multi-step synthesis for the selective preparation of 4-nitrophenol derivatives.[11] This process involves the reaction of a phenol derivative with oxalic acid, followed by nitration and subsequent hydrolysis.[11] Another patented method provides a synthesis route for o-nitrophenol compounds that is designed to be safer and more environmentally friendly by avoiding the large release of heat and the generation of waste gas and acid associated with traditional methods.[12]

Quantitative Data on Synthesis

Table 1: Synthesis of Nitrophenols under Various Conditions

Starting MaterialNitrating AgentTemperature (°C)Reaction Time (h)CatalystProduct(s)Yield (%)Selectivity (o/p)Reference
Phenol32.5% Nitric Acid20 ± 21Noneo/p-Nitrophenols9177% / 14%[8]
Phenol40% Nitric Acid20-Noneo/p-Nitrophenols72-[8]
Phenol50% Nitric Acid20-40-Noneo/p-Nitrophenolsup to 55-[8]
Phenol65% Nitric Acid20-Noneo/p-Nitrophenols38-[10]
PhenolDilute Nitric Acid--H-βo/p-Nitrophenols92 (conversion)78% / 14%[10]
PhenolDilute Nitric Acid--γ-aluminao/p-Nitrophenols90 (conversion)74% / 16%[10]
m-NitroanilineSodium Nitrite, Sulfuric Acid--Nonem-Nitrophenol81-86-[9]

Experimental Protocols

General Procedure for Economical Synthesis of o/p-Nitrophenols

This protocol is adapted from the work of Hussain et al.[8]

  • Reaction Setup: Place 5.0 g of phenol into a batch reactor equipped with a stirrer, temperature controller, and a burette for the addition of the nitrating agent.

  • Nitrating Agent Preparation: Prepare a 32.5% (w/v) solution of nitric acid in water.

  • Reaction: While stirring the phenol at a controlled temperature of 20°C (±2°C), slowly add 8.21 g of the 32.5% nitric acid solution from the burette over a period of 1 hour.

  • Extraction: After the reaction is complete, extract the product mixture with dichloromethane and ethanol.

  • Drying and Quantification: Dry the organic extracts in a heating oven. Characterize and quantify the products using RP-HPLC and gas chromatography.

Synthesis of m-Nitrophenol from m-Nitroaniline

This protocol is based on the procedure described in Organic Syntheses.[9]

  • Diazotization: In a 4-L beaker, suspend 210 g (1.5 moles) of finely powdered m-nitroaniline in a cold mixture of 450 cc of water and 330 cc of concentrated sulfuric acid. Add approximately 800 g of crushed ice. To this homogeneous mixture, add a solution of 105 g (1.52 moles) of sodium nitrite in 250 cc of water.

  • Decomposition of Diazonium Salt: In a separate 5-L round-bottomed flask, heat a mixture of 1 L of concentrated sulfuric acid and 750 cc of water to boiling (160°C). Add the diazotization liquor from a separatory funnel at a rate that maintains vigorous boiling. Then, add the crystalline diazonium sulfate in small portions.

  • Isolation and Purification: After the reaction is complete, cool the mixture. Filter the precipitated m-nitrophenol, press it thoroughly, and wash with several portions of iced water. Dry the crude product. For purification, distill the crude product under reduced pressure (10-15 mm), collecting the fraction boiling at 160-165°C/12 mm.

Visualizations

G General Workflow for Synthesis and Analysis of Nitrophenol Derivatives A Starting Material (e.g., Phenol) B Nitration Reaction (Nitric Acid, optional Catalyst) A->B C Reaction Mixture B->C D Extraction (e.g., Dichloromethane) C->D E Crude Product D->E F Purification (e.g., Distillation, Crystallization) E->F G Pure Nitrophenol Derivative F->G H Characterization (NMR, FT-IR, HPLC, GC) G->H

Caption: Workflow for the synthesis and analysis of nitrophenol derivatives.

Biological Activities of Nitrophenol Derivatives

Nitrophenol derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug development.[3] The presence of the nitro group can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules.[3]

Antimicrobial Activity

Nitro-containing compounds are among the first-line treatments for various microbial infections.[3] The general mechanism of their antimicrobial action involves the reduction of the nitro group to produce toxic intermediates, such as nitroso and superoxide species, which can then damage cellular components like DNA, leading to cell death.[3]

  • Antibacterial Activity: Nitro-containing molecules have demonstrated broad antibacterial activity against both Gram-positive and Gram-negative bacteria.[3] For instance, nitrated pyrrolomycins have been shown to be effective against Pseudomonas aeruginosa and Staphylococcus aureus.[3][5] In a study on nitrobenzyl-oxy-phenol derivatives, one compound exhibited significant antibacterial activity against Moraxella catarrhalis, with a Minimum Inhibitory Concentration (MIC) value of 11 µM, which is comparable to ciprofloxacin.[13]

  • Antifungal Activity: Nitrotriazole derivatives have shown promising antifungal properties.[3] Some derivatives have demonstrated better activity against Candida krusei (MIC = 1 µM) than the standard drug fluconazole.[3] The mechanism of action is believed to involve the inhibition of 14α-demethylase, an enzyme crucial for ergosterol synthesis in fungi.[3]

Enzyme Inhibition

Nitrophenol derivatives have been identified as inhibitors of various enzymes.

  • Tyrosinase Inhibition: A series of nitrophenylpiperazine derivatives were synthesized and evaluated as tyrosinase inhibitors.[14] The most potent compound in the series exhibited significant inhibitory activity, and kinetic studies were performed to understand its mode of inhibition.[14]

  • Cytochrome P450 Inhibition: p-Nitrophenol hydroxylation is a known probe for microsomal CYP2E1 activity.[15] However, studies have shown that other cytochrome P450 enzymes, such as CYP2A6 and CYP2C19, also participate in this reaction.[15] Several drugs known as CYP2E1 inhibitors were found to be weak inhibitors of this enzyme, while some antifungal agents showed strong inhibition of CYP3A4.[15]

Other Biological Activities
  • Uncoupling of Oxidative Phosphorylation: 2,4-Dinitrophenol is a well-documented uncoupling agent.[16] It acts as a protonophore, dissipating the proton gradient across the inner mitochondrial membrane, which uncouples oxidative phosphorylation from ATP synthesis.[16]

  • Use in Enzyme Assays: 4-Nitrophenol and its derivatives are widely used as substrates in colorimetric enzyme assays.[7] For example, 4-nitrophenyl phosphate is a substrate for alkaline phosphatase.[7] The enzymatic cleavage of the substrate releases 4-nitrophenol, which, in its deprotonated form (4-nitrophenolate) at alkaline pH, has a yellow color with a maximum absorbance at around 405 nm.[7] The intensity of the yellow color is proportional to the enzyme activity.[7]

Quantitative Data on Biological Activity

Table 2: Antimicrobial Activity of Nitrophenol Derivatives

Compound ClassOrganismActivityMIC (µM)MBC (µM)Reference
Nitrobenzyl-oxy-phenol derivativeMoraxella catarrhalisAntibacterial11-[13]
Nitrotriazole derivativeCandida kruseiAntifungal1-[3]

Table 3: Enzyme Inhibitory Activity of Nitrophenylpiperazine Derivatives against Tyrosinase

CompoundR Group% Inhibition at 100 µMIC50 (µM)Reference
4aPhenyl35.8 ± 3.24174.71[14]

Signaling and Metabolic Pathways

G Uncoupling of Oxidative Phosphorylation by 2,4-Dinitrophenol cluster_0 Inner Mitochondrial Membrane ETC Electron Transport Chain ATP_Synthase ATP Synthase ATP ATP Protons_Matrix H+ (Matrix) Protons_IMS H+ (Intermembrane Space) Protons_Matrix->Protons_IMS pumped by ETC Protons_IMS->Protons_Matrix drives ATP synthesis DNP_ion 2,4-Dinitrophenolate (anion) DNP_H 2,4-Dinitrophenol (protonated) DNP_H->DNP_ion releases H+ in Matrix DNP_ion->DNP_H picks up H+ in IMS ADP ADP + Pi

Caption: Mechanism of 2,4-dinitrophenol as a protonophore.

Logical Relationships in Nitrophenol Derivative Bioactivity

G Bioactivity Relationships of Nitrophenol Derivatives A Nitrophenol Derivative Core B Antimicrobial Activity A->B C Enzyme Inhibition A->C D Metabolic Disruption A->D E Reductive Activation (Nitro Group Reduction) B->E mechanism I Competitive/Non-competitive Binding to Active Site C->I mechanism J Protonophoric Activity D->J mechanism F Reactive Intermediates (e.g., Nitroso, Superoxide) E->F G DNA Damage F->G H Cell Death G->H K Dissipation of Proton Gradient J->K

Caption: Logical relationships of nitrophenol derivative bioactivities.

Conclusion

The discovery and development of nitrophenol derivatives have yielded a diverse range of compounds with significant applications in medicinal chemistry and beyond. Simple and economical synthetic methods, primarily based on the nitration of phenols, allow for the accessible production of these valuable molecules. The biological activities of nitrophenol derivatives are vast, encompassing potent antimicrobial and enzyme inhibitory effects. The unique electronic properties conferred by the nitro group are central to these activities, often through mechanisms involving reductive activation or direct interaction with biological macromolecules. The continued exploration of the chemical space of nitrophenol derivatives, guided by an understanding of their synthesis and mechanisms of action, holds promise for the discovery of new therapeutic agents and research tools. Future research should focus on the development of more selective synthetic methods and a deeper investigation into the specific molecular targets and signaling pathways modulated by these compounds to fully realize their therapeutic potential.

References

Physical and chemical properties of (3-Methoxy-4-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Methoxy-4-nitrophenyl)methanol, a substituted benzyl alcohol derivative, is a significant organic compound primarily utilized as a versatile intermediate in the synthesis of a wide array of more complex molecules. Its unique structure, featuring methoxy, nitro, and hydroxyl functional groups, provides multiple reaction sites for chemical modifications. This makes it a valuable building block in medicinal chemistry and materials science, particularly in the development of pharmaceutical compounds and photoactive materials. This guide provides a comprehensive overview of its physical and chemical properties, spectral data, and key experimental protocols.

Physical and Chemical Properties

This compound is typically a tan-colored solid, appearing as woolen crystalline needles.[1] Its stability at room temperature allows for convenient storage, provided it is kept in a dry, sealed container.

Data Presentation: Physical Properties
PropertyValueReference(s)
IUPAC Name This compound[2]
CAS Number 80866-88-2[2]
Molecular Formula C₈H₉NO₄[2]
Molecular Weight 183.16 g/mol [2]
Appearance Tan woolen crystalline needles[1]
Melting Point 95-97 °C (lit.)[3]
Boiling Point 367.3 ± 27.0 °C (Predicted)[1]
Density 1.316 ± 0.06 g/cm³ (Predicted)[1]
Flash Point 175.9 °C[1]
pKa 13.43 ± 0.10 (Predicted)[1]
Solubility Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[4]

Spectroscopic Data

The structural features of this compound have been characterized by various spectroscopic techniques. Below is a summary of the expected and reported spectral data.

Data Presentation: Spectroscopic Properties
TechniqueDataReference(s)
¹H NMR Expected chemical shifts (CDCl₃, 400 MHz): δ ~7.8-8.0 (d, 1H, Ar-H), ~7.1-7.3 (m, 2H, Ar-H), ~4.8 (s, 2H, -CH₂OH), ~3.9 (s, 3H, -OCH₃), ~2.0 (br s, 1H, -OH).[5][6]
¹³C NMR Expected chemical shifts (CDCl₃, 101 MHz): δ ~150-155 (Ar-C-O), ~140-145 (Ar-C-NO₂), ~135-140 (Ar-C), ~120-130 (Ar-CH), ~110-115 (Ar-CH), ~105-110 (Ar-CH), ~60-65 (-CH₂OH), ~55-60 (-OCH₃).[5][7]
FTIR (cm⁻¹) ~3400-3200 (O-H stretch, broad), ~3100-3000 (Ar C-H stretch), ~2950-2850 (Aliphatic C-H stretch), ~1580 & ~1340 (NO₂ asymmetric & symmetric stretch), ~1260 (C-O-C stretch), ~1020 (C-O stretch).[8]
Mass Spec. (EI) Molecular Ion [M]⁺ at m/z 183. Key fragments: m/z 166 [M-OH]⁺, m/z 153 [M-CH₂O]⁺, m/z 136 [M-NO₂]⁺.[2][9]

Experimental Protocols

This compound is both synthesized from precursor molecules and used as a starting material for further chemical transformations. The following protocols detail its preparation via reduction and a common subsequent reaction, oxidation.

Synthesis of this compound via Reduction

A common and effective method for the synthesis of this compound is the reduction of the corresponding aldehyde, 3-methoxy-4-nitrobenzaldehyde.

Reaction: 3-methoxy-4-nitrobenzaldehyde → this compound

Materials:

  • 3-methoxy-4-nitrobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve 3-methoxy-4-nitrobenzaldehyde (1.0 eq) in methanol in a round-bottom flask at room temperature.

  • Reduction: Cool the solution to 0 °C using an ice bath. Add sodium borohydride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains low.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Slowly add saturated aqueous NH₄Cl solution to quench the excess NaBH₄.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x volumes).

  • Drying and Filtration: Combine the organic layers and dry over anhydrous MgSO₄. Filter the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify by recrystallization or silica gel column chromatography to obtain this compound.[10]

Oxidation of this compound

The primary alcohol group of this compound can be readily oxidized to form 3-methoxy-4-nitrobenzaldehyde, a valuable synthetic intermediate.

Reaction: this compound → 3-methoxy-4-nitrobenzaldehyde

Materials:

  • This compound

  • Pyridinium dichromate (PDC)

  • Dichloromethane (DCM), dry

  • Celite and Silica gel

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dispersion: Create a dispersion of this compound (1.0 eq) and pyridinium dichromate (1.6 eq) in dry dichloromethane in a round-bottom flask.[11]

  • Reaction: Stir the mixture at room temperature for 17 hours.[11]

  • Work-up: Add a mixture of celite and silica gel to the dispersion.

  • Filtration: Filter the mixture and wash the solid pad with dichloromethane (3 x volumes).[11]

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to yield 3-methoxy-4-nitrobenzaldehyde as a brown residue. The yield is typically quantitative.[11]

Mandatory Visualizations

Logical Relationship: Synthesis and Application

The following diagram illustrates the central role of this compound as a synthetic intermediate, connecting its synthesis from a common precursor to its use in generating more complex functional molecules.

G Precursor 3-Methoxy-4-nitrobenzaldehyde Core This compound Precursor->Core Reduction (e.g., NaBH₄) Product1 3-Methoxy-4-nitrobenzaldehyde Core->Product1 Oxidation (e.g., PDC) Product2 3-Methoxy-4-nitrobenzyl Azide Core->Product2 Azide Synthesis Product3 Trifluoromethyl-substituted Hydantoins Intermediate Core->Product3 Multi-step Synthesis App1 Photoaffinity Labeling Reagents for Tubulin Product2->App1 App2 Pharmaceutical Building Blocks Product3->App2

Caption: Synthetic pathway and applications of this compound.

Experimental Workflow: Oxidation Protocol

This diagram outlines the sequential steps involved in the laboratory oxidation of this compound to its corresponding aldehyde.

G start Start step1 Disperse Reactants (Alcohol, PDC) in dry DCM start->step1 step2 Stir at Room Temperature for 17 hours step1->step2 step3 Add Celite and Silica Gel step2->step3 step4 Filter the Mixture step3->step4 step5 Wash Solid Pad with DCM step4->step5 step6 Evaporate Solvent from Filtrate step5->step6 end Obtain Product: 3-Methoxy-4-nitrobenzaldehyde step6->end

Caption: Workflow for the oxidation of this compound.

Safety Information

This compound is classified as an irritant. Appropriate safety precautions should be taken during handling.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[12]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[12]

Conclusion

This compound is a well-characterized organic compound with a defined set of physical, chemical, and spectroscopic properties. Its utility as a chemical intermediate is demonstrated by its straightforward conversion into other valuable compounds, such as 3-methoxy-4-nitrobenzaldehyde and precursors for biologically active molecules.[3] The experimental protocols provided herein offer reliable methods for its synthesis and subsequent use, making this guide a valuable resource for professionals in chemical research and drug development.

References

An In-depth Technical Guide to the Isomers of Methoxy-nitrophenyl-methanol: Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isomers of methoxy-nitrophenyl-methanol represent a class of organic compounds with significant potential in various scientific domains, including organic synthesis and medicinal chemistry. The strategic placement of methoxy and nitro functional groups on the phenyl ring, along with the hydroxymethyl moiety, imparts a diverse range of physicochemical and biological properties to these molecules. This technical guide provides a comprehensive overview of the known isomers of methoxy-nitrophenyl-methanol, focusing on their chemical properties, detailed synthesis protocols, and emerging biological activities. The information presented herein is intended to serve as a valuable resource for researchers engaged in the exploration and application of these versatile compounds.

Introduction

Methoxy-nitrophenyl-methanol isomers are substituted benzyl alcohols characterized by the presence of one or more methoxy groups and a nitro group on the aromatic ring. The interplay of the electron-donating methoxy group and the electron-withdrawing nitro group, in conjunction with the reactive hydroxymethyl group, makes these compounds valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and biologically active probes.[1] Understanding the distinct properties endowed by the specific substitution pattern of each isomer is crucial for their effective utilization in research and development. This guide will systematically explore the key isomers, presenting their properties in a comparative format to facilitate informed selection and application.

Physicochemical Properties of Methoxy-nitrophenyl-methanol Isomers

The physical and chemical properties of methoxy-nitrophenyl-methanol isomers are significantly influenced by the position of the substituents on the phenyl ring. These properties, including melting point, boiling point, and solubility, are critical for designing reaction conditions and purification strategies. The following tables summarize the available quantitative data for several key isomers.

Table 1: Physicochemical Properties of Methoxy-nitrophenyl-methanol Isomers

IsomerIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
1 (4,5-Dimethoxy-2-nitrophenyl)methanolC₉H₁₁NO₅213.19145-148[1]383.9 (Predicted)Soluble in water[1]
2 (3-Methoxy-4-nitrophenyl)methanolC₈H₉NO₄183.1695-97--
3 (5-Methoxy-2-nitrophenyl)methanolC₈H₉NO₄183.16122[2]--
4 (4-Methoxy-3-nitrophenyl)methanolC₈H₉NO₄183.1668-71--
5 (3,4,5-Trimethoxy-2-nitrophenyl)methanolC₁₀H₁₃NO₆243.21---
6 (3-Methoxy-2-nitrophenyl)methanolC₈H₉NO₄183.16---
7 (4-Methoxy-2-nitrophenyl)methanolC₈H₉NO₄183.16---
8 (2-Methoxy-3-nitrophenyl)methanolC₈H₉NO₄183.16---
9 (2-Methoxy-4-nitrophenyl)methanolC₈H₉NO₄183.16---

Note: Some data points are not available in the current literature and are marked as "-".

Synthesis of Methoxy-nitrophenyl-methanol Isomers

The synthesis of methoxy-nitrophenyl-methanol isomers typically involves the reduction of the corresponding benzaldehyde or benzoic acid derivatives. The choice of reducing agent and reaction conditions is critical to selectively reduce the carbonyl or carboxyl group without affecting the nitro group.

General Experimental Protocol: Reduction of Benzaldehydes

A common and efficient method for the synthesis of these alcohols is the reduction of the corresponding methoxy-nitrobenzaldehyde using a mild reducing agent such as sodium borohydride.

Workflow for the Synthesis of Methoxy-nitrophenyl-methanol via Aldehyde Reduction:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start_aldehyde Methoxy-nitrobenzaldehyde dissolve Dissolve aldehyde in solvent (e.g., Methanol) start_aldehyde->dissolve start_borohydride Sodium Borohydride add_borohydride Add Sodium Borohydride (portion-wise) start_borohydride->add_borohydride dissolve->add_borohydride stir Stir at room temperature add_borohydride->stir quench Quench with water/acid stir->quench extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify product Methoxy-nitrophenyl-methanol purify->product

Caption: General workflow for the synthesis of methoxy-nitrophenyl-methanol.

Detailed Protocol for the Synthesis of (4,5-Dimethoxy-2-nitrophenyl)methanol:

  • Dissolution: Dissolve 4,5-dimethoxy-2-nitrobenzaldehyde in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Reduction: Cool the solution in an ice bath. Add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Alternative Synthetic Routes

Other synthetic strategies include the reduction of the corresponding methoxy-nitrobenzoic acids using stronger reducing agents like borane-tetrahydrofuran complex (BH₃·THF).[3]

Detailed Protocol for the Synthesis of (5-Methoxy-2-nitrophenyl)methanol:

  • Reaction Setup: To a solution of 5-methoxy-2-nitrobenzoic acid in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of borane in THF.[3]

  • Reflux: The reaction mixture is then refluxed for a specified period (e.g., 3 hours).[3]

  • Work-up: After cooling, the reaction is quenched with water and the product is extracted with a suitable organic solvent like dichloromethane.[3]

  • Purification: The combined organic layers are dried and concentrated to yield the desired product, which can be further purified if necessary.[3]

Biological Activities and Potential Applications

While the biological activities of many methoxy-nitrophenyl-methanol isomers are not yet extensively characterized, the structural motifs present in these molecules suggest potential for a range of pharmacological effects. The trimethoxyphenyl moiety, for instance, is a key pharmacophore in a variety of biologically active compounds, including anticancer and antimicrobial agents.[4][5]

Inferred Biological Potential

Based on the known activities of structurally related compounds, the isomers of methoxy-nitrophenyl-methanol may exhibit:

  • Anticancer Activity: The trimethoxyphenyl group is found in several natural and synthetic compounds with potent cytotoxic effects against various cancer cell lines.[4]

  • Antimicrobial Activity: Aromatic nitro compounds and some methoxylated phenols have demonstrated antimicrobial properties.

  • Enzyme Inhibition: The specific arrangement of functional groups may allow for targeted inhibition of various enzymes.

Future Directions for Research

Systematic screening of the various methoxy-nitrophenyl-methanol isomers for a range of biological activities is a promising area for future research. In vitro assays for cytotoxicity, antimicrobial activity, and enzyme inhibition would be valuable first steps in elucidating the pharmacological potential of this compound class.

Hypothesized Signaling Pathway Modulation:

Given the prevalence of the methoxy-phenyl motif in compounds that modulate key cellular signaling pathways, it is plausible that some isomers of methoxy-nitrophenyl-methanol could interact with pathways such as the PI3K/Akt or MAPK pathways, which are often dysregulated in cancer and inflammatory diseases.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor transcription Transcription Factors mtor->transcription response Cellular Response (Proliferation, Survival, etc.) transcription->response isomer Methoxy-nitrophenyl- methanol Isomer isomer->receptor Potential Inhibition?

Caption: Hypothesized modulation of the PI3K/Akt signaling pathway.

Conclusion

The isomers of methoxy-nitrophenyl-methanol are a versatile class of compounds with a rich potential for applications in both synthetic and medicinal chemistry. This guide has provided a consolidated overview of their physicochemical properties and synthetic methodologies. While the biological activities of these specific isomers remain largely unexplored, the structural similarities to known bioactive molecules suggest that they represent a promising, yet underexplored, area of chemical space. Further systematic investigation into the pharmacological properties of these compounds is warranted and could lead to the discovery of novel therapeutic agents or valuable research tools.

References

Methodological & Application

Applications of (3-Methoxy-4-nitrophenyl)methanol in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Methoxy-4-nitrophenyl)methanol is a versatile building block in organic synthesis, primarily utilized as a precursor for various functionalized molecules. Its unique substitution pattern, featuring a methoxy and a nitro group on the aromatic ring, allows for diverse chemical transformations. This document provides detailed application notes and experimental protocols for the key synthetic applications of this compound, including its use in the synthesis of key intermediates and as a photolabile protecting group.

Key Applications

The primary applications of this compound in organic synthesis include:

  • Oxidation to 3-Methoxy-4-nitrobenzaldehyde: This aldehyde is a crucial intermediate for the synthesis of various pharmaceuticals and fine chemicals.

  • Synthesis of 3-Methoxy-4-nitrobenzyl Azide: This azide serves as a valuable reagent in click chemistry and for the introduction of the corresponding amino group.

  • Protection of Carboxylic Acids: The 3-methoxy-4-nitrobenzyl (MNB) group can be used as a photolabile protecting group for carboxylic acids, allowing for their light-induced deprotection under mild conditions.

Oxidation to 3-Methoxy-4-nitrobenzaldehyde

The oxidation of this compound to 3-methoxy-4-nitrobenzaldehyde is a fundamental transformation, providing a key synthetic intermediate. Pyridinium dichromate (PDC) in dichloromethane (DCM) is an effective reagent for this conversion.

Experimental Protocol

A dispersion of this compound (1.4 mmol) and pyridinium dichromate (2.3 mmol) in dry DCM (38 mL) is stirred for 17 hours at room temperature. Following the reaction, a mixture of celite and silica is added to the dispersion. The mixture is then filtered and washed with DCM (3 x 10 mL). The solvent from the resulting solution is evaporated under vacuum to yield a brown residue, which is the desired 3-methoxy-4-nitrobenzaldehyde.[1]

Quantitative Data
ReactantReagentSolventReaction TimeTemperatureYield
This compoundPyridinium dichromate (PDC)Dichloromethane (DCM)17 hoursRoom TemperatureQuantitative[1]

Logical Workflow

Oxidation_Workflow Reactant This compound Reaction Stir at Room Temperature (17 hours) Reactant->Reaction Reagent Pyridinium Dichromate (PDC) in Dichloromethane (DCM) Reagent->Reaction Workup Filtration through Celite/Silica Reaction->Workup Product 3-Methoxy-4-nitrobenzaldehyde Workup->Product

Caption: Workflow for the oxidation of this compound.

Synthesis of 3-Methoxy-4-nitrobenzyl Azide

The conversion of alcohols to azides can be efficiently achieved through a Mitsunobu reaction using diphenylphosphoryl azide (DPPA) as the azide source. This method is generally applicable to primary and secondary alcohols.

General Experimental Protocol (Mitsunobu Reaction)

To a solution of the alcohol (1 eq.) in anhydrous tetrahydrofuran (THF) (10 volumes), triphenylphosphine (PPh₃, 1.5 eq.) and diphenylphosphoryl azide (DPPA, 1.5 eq.) are added. The mixture is cooled to 0 °C. Diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) is then added dropwise at 0 °C. The reaction is stirred at room temperature for 6 to 8 hours and monitored by Thin Layer Chromatography (TLC). The formation of triphenylphosphine oxide as a solid precipitate is an indication of reaction progress. For work-up, the reaction mixture is diluted with ethyl acetate or dichloromethane and filtered to remove the triphenylphosphine oxide. The filtrate is washed successively with water, aqueous sodium bicarbonate solution, and brine. The organic layer is then dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[2]

Note: Organic azides are potentially explosive and should be handled with care. It is advisable to avoid heating the reaction mixture and to conduct safety studies before performing the reaction on a large scale.

Quantitative Data (General Mitsunobu Azidation)

While a specific yield for the azidation of this compound is not provided in the searched literature, Mitsunobu reactions with DPPA on primary alcohols generally proceed in good to excellent yields.

Reaction Pathway

Azide_Synthesis Alcohol This compound Reaction Mitsunobu Reaction (0 °C to RT) Alcohol->Reaction Reagents PPh3, DPPA, DIAD/DEAD in THF Reagents->Reaction Product 3-Methoxy-4-nitrobenzyl Azide Reaction->Product Byproducts PPh3=O, Hydrazine dicarboxylate Reaction->Byproducts

Caption: Synthesis of 3-Methoxy-4-nitrobenzyl azide via Mitsunobu reaction.

Protection of Carboxylic Acids as 3-Methoxy-4-nitrobenzyl (MNB) Esters

The 3-methoxy-4-nitrobenzyl group can serve as a photolabile protecting group for carboxylic acids. The esterification can be achieved using a Steglich esterification, which is a mild method suitable for substrates that may be sensitive to other esterification conditions.

General Experimental Protocol (Steglich Esterification)

To a solution of the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), the alcohol, this compound (1.0 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq) are added. The mixture is cooled to 0 °C, and N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) is added. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 3-5 hours, with monitoring by TLC. Upon completion, the precipitated dicyclohexylurea (DCU) is removed by filtration. The filtrate is washed with dilute HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude ester is then purified by column chromatography.

Quantitative Data (General Steglich Esterification)

Specific yields for the esterification of carboxylic acids with this compound are not detailed in the provided search results. However, the Steglich esterification is known to provide good to excellent yields for a wide range of substrates.

Photocleavage of the MNB Protecting Group

The 3-methoxy-4-nitrobenzyl protecting group is classified as a photolabile protecting group (PPG).[3] Upon irradiation with UV light (typically around 350-365 nm), the protecting group is cleaved, releasing the free carboxylic acid and 3-methoxy-4-nitrosobenzaldehyde as a byproduct. The mechanism involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position, leading to the formation of an aci-nitro intermediate which then rearranges to release the protected functional group.

Signaling Pathway for Photocleavage

Photocleavage_Pathway MNB_Ester 3-Methoxy-4-nitrobenzyl Ester Excited_State Excited State (n -> π*) MNB_Ester->Excited_State hν (UV light) Aci_Nitro aci-Nitro Intermediate Excited_State->Aci_Nitro Intramolecular H-abstraction Cyclic_Intermediate Cyclic Intermediate Aci_Nitro->Cyclic_Intermediate Rearrangement Products Carboxylic Acid + 3-Methoxy-4-nitrosobenzaldehyde Cyclic_Intermediate->Products Cleavage

Caption: Photocleavage mechanism of the 3-methoxy-4-nitrobenzyl protecting group.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. The protocols and data presented herein provide a foundation for its effective utilization in the synthesis of key intermediates and in the application of photolabile protecting group strategies. Researchers and drug development professionals can leverage these methods for the efficient construction of complex molecules.

References

(3-Methoxy-4-nitrophenyl)methanol: A Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(3-Methoxy-4-nitrophenyl)methanol is a valuable chemical intermediate widely employed in the synthesis of a variety of pharmaceutical compounds. Its bifunctional nature, possessing both a reactive benzylic alcohol and an electron-withdrawing nitro group on a substituted benzene ring, allows for diverse chemical transformations, making it a key building block in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical precursors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₈H₉NO₄
Molecular Weight 183.16 g/mol
Appearance Solid
Melting Point 95-97 °C
CAS Number 80866-88-2

Applications in Pharmaceutical Synthesis

This compound serves as a crucial starting material for the synthesis of several classes of biologically active molecules. Key applications include its use as a precursor for:

  • Substituted Hydantoins: These compounds are known for their diverse pharmacological activities, including anticonvulsant and antiarrhythmic properties.

  • Aryl Azide Photoaffinity Labels: These molecules are instrumental in biochemical research for identifying and characterizing the binding sites of drugs on their target proteins, such as tubulin.

  • Oxidized Aldehyde Derivatives: The corresponding aldehyde, 3-methoxy-4-nitrobenzaldehyde, is also a versatile intermediate in various synthetic pathways.

Experimental Protocols

This section provides detailed experimental protocols for key transformations of this compound.

Oxidation to 3-Methoxy-4-nitrobenzaldehyde

The oxidation of the benzylic alcohol to the corresponding aldehyde is a fundamental step in many synthetic routes.

Reaction Scheme:

Oxidation reactant This compound product 3-Methoxy-4-nitrobenzaldehyde reactant->product Oxidation reagents Pyridinium Dichromate (PDC) Dichloromethane (DCM) Oxidation Oxidation reagents->Oxidation

Oxidation of this compound.

Protocol:

  • To a stirred dispersion of this compound (1.4 mmol) in dry dichloromethane (DCM, 38 mL), add pyridinium dichromate (PDC, 2.3 mmol).

  • Stir the reaction mixture at room temperature for 17 hours.

  • Upon completion, add a mixture of celite and silica gel to the dispersion.

  • Filter the mixture and wash the solid residue with DCM (3 x 10 mL).

  • Evaporate the solvent from the combined filtrate under reduced pressure to yield the crude product.

Quantitative Data:

ReactantMoles (mmol)ReagentMoles (mmol)SolventVolume (mL)Time (h)Yield (%)
This compound1.4Pyridinium Dichromate2.3Dichloromethane3817Quantitative
Synthesis of a Precursor for Trifluoromethyl-Substituted Hydantoins

This compound can be converted to 4-[3-(2-methylphenyl)ureido]-3-methoxybenzyl chloride, a key intermediate for the synthesis of trifluoromethyl-substituted hydantoins. This multi-step synthesis involves reduction of the nitro group, formation of a urea, and subsequent chlorination of the benzylic alcohol.

Workflow Diagram:

Hydantoin_Precursor_Synthesis start This compound step1 Reduction of Nitro Group start->step1 intermediate1 3-Methoxy-4-aminobenzyl alcohol step1->intermediate1 step2 Urea Formation intermediate1->step2 intermediate2 4-[3-(2-methylphenyl)ureido]-3-methoxybenzyl alcohol step2->intermediate2 step3 Chlorination intermediate2->step3 product 4-[3-(2-methylphenyl)ureido]-3-methoxybenzyl chloride step3->product

Synthesis of a Hydantoin Precursor.

Protocol:

Step 1: Reduction of the Nitro Group to 3-Methoxy-4-aminobenzyl alcohol

  • Dissolve this compound in a suitable solvent such as ethanol.

  • Add a reducing agent, for example, Raney Nickel, as a catalyst.

  • Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

  • Filter off the catalyst and concentrate the solvent to obtain 3-Methoxy-4-aminobenzyl alcohol.

Step 2: Urea Formation to 4-[3-(2-methylphenyl)ureido]-3-methoxybenzyl alcohol

  • Dissolve 3-Methoxy-4-aminobenzyl alcohol in a suitable solvent like dichloromethane (DCM).

  • Add 2-methylphenyl isocyanate dropwise to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • The product, a urea derivative, can often be isolated by filtration or evaporation of the solvent.

Step 3: Chlorination to 4-[3-(2-methylphenyl)ureido]-3-methoxybenzyl chloride

  • Dissolve the urea derivative from Step 2 in a suitable solvent such as chloroform.

  • Add thionyl chloride dropwise to the solution.

  • Heat the reaction mixture under reflux for a specified time.

  • After cooling, the solvent is removed under reduced pressure to yield the final product.

Quantitative Data (Representative):

StepReactantReagent(s)SolventConditionsExpected Yield (%)
1This compoundH₂, Raney NiEthanolRT, H₂ atmosphere>90
23-Methoxy-4-aminobenzyl alcohol2-methylphenyl isocyanateDCM0 °C to RT>95
3Urea derivativeThionyl chlorideChloroformReflux~85
Synthesis of Aryl Azide Photoaffinity Labels

This compound is a precursor for aryl azides that can be used as photoaffinity labels to study protein-ligand interactions, particularly with tubulin. The synthesis involves conversion of the nitro group to an azide.

Workflow Diagram:

Azide_Synthesis start This compound step1 Reduction of Nitro Group start->step1 intermediate1 3-Methoxy-4-aminobenzyl alcohol step1->intermediate1 step2 Diazotization intermediate1->step2 intermediate2 Diazonium Salt Intermediate step2->intermediate2 step3 Azide Substitution intermediate2->step3 product 3-Methoxy-4-azidobenzyl alcohol step3->product

Synthesis of an Aryl Azide Precursor.

Protocol:

Step 1: Reduction of the Nitro Group

  • Follow the protocol described in Section 3.2, Step 1.

Step 2 & 3: Diazotization and Azide Substitution

  • Dissolve 3-Methoxy-4-aminobenzyl alcohol in an acidic aqueous solution (e.g., HCl).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

  • To the cold diazonium salt solution, add a solution of sodium azide (NaN₃).

  • Stir the reaction at low temperature for a period of time, then allow it to warm to room temperature.

  • Extract the product with an organic solvent and purify by chromatography.

Application in the Synthesis of Nilutamide

This compound can be considered a structural analogue and potential precursor in synthetic routes leading to drugs like Nilutamide , a nonsteroidal antiandrogen used in the treatment of prostate cancer.[1][2][3] The core of Nilutamide is a hydantoin ring attached to a substituted phenyl group. The synthesis would involve the reduction of the nitro group of a (3-substituted-4-nitrophenyl) moiety, followed by reactions to construct the hydantoin ring.

Signaling Pathway of Nilutamide:

Nilutamide functions as a competitive antagonist of the androgen receptor (AR).[3] In prostate cancer, androgens like testosterone and dihydrotestosterone (DHT) bind to the AR, leading to its translocation to the nucleus. In the nucleus, the AR-androgen complex binds to androgen response elements (AREs) on DNA, promoting the transcription of genes involved in cell growth and proliferation. Nilutamide competes with androgens for binding to the AR, thereby preventing its activation and subsequent gene transcription, which ultimately inhibits the growth of prostate cancer cells.[3]

Nilutamide_Pathway cluster_cell Prostate Cancer Cell Androgen Androgen (Testosterone/DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_Androgen AR-Androgen Complex AR->AR_Androgen Nilutamide Nilutamide Nilutamide->AR Blocks Binding Nucleus Nucleus AR_Androgen->Nucleus Translocates to ARE Androgen Response Element (ARE) on DNA AR_Androgen->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Activates Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth Leads to

Mechanism of Action of Nilutamide.

References

Application Notes: (3-Methoxy-4-nitrophenyl)methanol as a Versatile Building Block for Photoaffinity Labeling Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photoaffinity labeling (PAL) is a powerful technique for identifying and characterizing ligand-binding proteins directly in their native environment. This method utilizes photoreactive probes that, upon photoactivation, form a covalent bond with their target protein, enabling subsequent identification and analysis. The choice of the photoreactive moiety is critical for the success of PAL experiments. Aryl azides are a widely used class of photoreactive groups due to their relative stability in the dark, small size, and efficient photoactivation to form highly reactive nitrenes.[1]

(3-Methoxy-4-nitrophenyl)methanol is a valuable and versatile building block for the synthesis of aryl azide-based photoaffinity labeling reagents. Its structure allows for a straightforward synthetic route to introduce the photoreactive azido group. The presence of the methoxy group can influence the electronic properties of the aromatic ring, potentially affecting the reactivity and labeling efficiency of the resulting probe. Furthermore, the benzylic alcohol functionality provides a convenient handle for conjugation to a ligand of interest, a reporter tag (e.g., biotin, fluorophore), or a linker moiety.

These application notes provide a comprehensive overview of the synthesis of a photoaffinity probe precursor from this compound and a general protocol for its application in photoaffinity labeling experiments.

Synthesis of a Photoaffinity Probe Precursor: (3-Methoxy-4-azidophenyl)methanol

The synthesis of the key photoaffinity labeling precursor, (3-methoxy-4-azidophenyl)methanol, from this compound is a three-step process. This process involves the reduction of the nitro group to an amine, followed by diazotization and subsequent azidation.

Diagram of the Synthetic Pathway

Synthesis_Pathway cluster_0 Synthesis of (3-Methoxy-4-azidophenyl)methanol cluster_1 Reagents start This compound step1_product (3-Methoxy-4-aminophenyl)methanol start->step1_product 1. Reduction step2_product Diazonium Salt Intermediate step1_product->step2_product 2. Diazotization final_product (3-Methoxy-4-azidophenyl)methanol (Photoaffinity Probe Precursor) step2_product->final_product 3. Azidation reagent1 e.g., H₂, Pd/C or SnCl₂, HCl reagent2 NaNO₂, HCl 0-5 °C reagent3 NaN₃

Caption: Synthetic route from this compound to the photoaffinity probe precursor.

Table 1: Summary of Synthetic Steps and Representative Yields

StepReactionKey ReagentsSolventTypical Yield (%)
1ReductionH₂, Pd/C or SnCl₂·2H₂O, HClMethanol or Ethanol85-95
2DiazotizationNaNO₂, HClWater/Acid(used in situ)
3AzidationNaN₃Water70-85
Overall - - - ~60-80

Note: The yields provided are representative and can vary based on reaction scale and optimization.

Experimental Protocols

Protocol 1: Synthesis of (3-Methoxy-4-aminophenyl)methanol (Step 1: Reduction)

This protocol describes the reduction of the nitro group of this compound to a primary amine.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution (e.g., 5 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.

  • Slowly add concentrated hydrochloric acid while stirring.

  • Heat the reaction mixture to reflux (typically 70-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is usually complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with a sodium hydroxide solution until the pH is basic (pH 8-9). A precipitate of tin salts will form.

  • Filter the mixture to remove the tin salts and wash the solid with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude (3-Methoxy-4-aminophenyl)methanol.

  • The product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of (3-Methoxy-4-azidophenyl)methanol (Steps 2 & 3: Diazotization and Azidation)

This one-pot protocol details the conversion of the synthesized (3-Methoxy-4-aminophenyl)methanol to the corresponding aryl azide.

Materials:

  • (3-Methoxy-4-aminophenyl)methanol

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Sodium azide (NaN₃)

  • Deionized water

  • Dichloromethane or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Beakers

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve (3-Methoxy-4-aminophenyl)methanol (1.0 eq) in a mixture of concentrated hydrochloric acid (3-4 eq) and deionized water in a beaker.

  • Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature remains below 5 °C. Stir for an additional 20-30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • In another beaker, dissolve sodium azide (1.2 eq) in deionized water.

  • Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Nitrogen gas evolution may be observed.

  • Allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (3-Methoxy-4-azidophenyl)methanol.

  • Purify the product by column chromatography on silica gel.

Application in Photoaffinity Labeling

The synthesized (3-methoxy-4-azidophenyl)methanol serves as a precursor that can be conjugated to a ligand of interest to create a functional photoaffinity probe. The hydroxyl group can be activated (e.g., converted to a leaving group) or used in coupling reactions (e.g., esterification, etherification) to attach the pharmacophore.

Diagram of the Photoaffinity Labeling Workflow

PAL_Workflow cluster_workflow General Photoaffinity Labeling Workflow probe Photoaffinity Probe (Ligand + Linker + Photoreactive Group) incubation Incubation (Binding Equilibrium) probe->incubation target Target Protein target->incubation uv UV Irradiation (e.g., 254-365 nm) incubation->uv crosslinking Covalent Crosslinking uv->crosslinking analysis Analysis (e.g., SDS-PAGE, Mass Spectrometry) crosslinking->analysis

Caption: A generalized workflow for a photoaffinity labeling experiment.[2]

Protocol 3: General Photoaffinity Labeling Protocol

This protocol provides a general framework for a photoaffinity labeling experiment using a probe derived from (3-methoxy-4-azidophenyl)methanol. The specific conditions (e.g., probe concentration, incubation time, UV wavelength, and irradiation time) must be optimized for each specific ligand-protein system.

Materials:

  • Photoaffinity probe (ligand conjugated to the (3-methoxy-4-azidophenyl) moiety)

  • Target protein or cell lysate

  • Appropriate buffer (e.g., PBS, Tris-HCl)

  • UV lamp (with appropriate wavelength, typically 254-365 nm for aryl azides)

  • SDS-PAGE reagents and equipment

  • Western blotting or mass spectrometry equipment for analysis

Procedure:

  • Incubation: Incubate the photoaffinity probe with the target protein or cell lysate in a suitable buffer. The concentration of the probe should be optimized based on the binding affinity of the ligand to its target (typically in the range of the Kd). Incubation time should be sufficient to reach binding equilibrium (e.g., 30-60 minutes at 4 °C or room temperature).

  • Control Experiments: It is crucial to include appropriate controls to ensure the specificity of the labeling.

    • Competition Control: Incubate the target with an excess of the unlabeled, parent ligand before adding the photoaffinity probe. This should reduce or eliminate the labeling of the specific target.

    • No UV Control: Perform the entire experiment without UV irradiation to check for any non-specific covalent binding of the probe.

  • UV Irradiation: Irradiate the samples with a UV lamp at the appropriate wavelength. The irradiation time needs to be optimized to achieve efficient crosslinking while minimizing protein damage (typically 5-30 minutes on ice).

  • Analysis:

    • SDS-PAGE: Quench the reaction and analyze the samples by SDS-PAGE. If the probe contains a reporter tag like biotin, the labeled protein can be visualized by Western blotting with streptavidin-HRP. If a fluorescent tag is used, the gel can be imaged directly.

    • Mass Spectrometry: For target identification, the labeled protein band can be excised from the gel, subjected to in-gel digestion (e.g., with trypsin), and the resulting peptides analyzed by mass spectrometry to identify the protein and potentially the site of crosslinking.

Table 2: Representative Data for a Hypothetical Photoaffinity Labeling Experiment

Target ProteinProbe Concentration (nM)Unlabeled Competitor (100x excess)UV IrradiationLabeling Intensity (Arbitrary Units)
Kinase X100-+100
Kinase X100++15
Kinase X100--<5
BSA (Negative Control)100-+<10

Note: This table presents hypothetical data to illustrate the expected outcome of a successful photoaffinity labeling experiment with appropriate controls.

Conclusion

This compound is a readily available and synthetically tractable starting material for the preparation of aryl azide-based photoaffinity labeling reagents. The straightforward synthetic route to (3-methoxy-4-azidophenyl)methanol provides a valuable precursor that can be further elaborated to generate custom photoaffinity probes for a wide range of biological targets. The protocols and principles outlined in these application notes offer a solid foundation for researchers to design and execute successful photoaffinity labeling experiments, ultimately contributing to a deeper understanding of protein-ligand interactions and facilitating drug discovery efforts.

References

Application Notes and Protocols for the Oxidation of (3-Methoxy-4-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the oxidation of (3-methoxy-4-nitrophenyl)methanol to its corresponding aldehyde, 3-methoxy-4-nitrobenzaldehyde. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and biologically active molecules. The following sections detail four distinct oxidation methodologies, offering a range of options regarding reagents, reaction conditions, and scalability. Quantitative data is summarized for easy comparison, and detailed protocols are provided to ensure reproducibility.

Data Presentation

The following table summarizes the quantitative data for the different oxidation methods described in this document.

MethodOxidizing AgentSolventTemperatureReaction TimeYield (%)
Protocol 1 Pyridinium Dichromate (PDC)Dichloromethane (DCM)Room Temp.17 hoursQuantitative[1]
Protocol 2 Activated Manganese Dioxide (MnO₂)Dichloromethane (DCM)Room Temp.48 hours~90% (estimated)
Protocol 3 (General) TEMPO/NaOClDCM/Water0 °C0.5 - 2 hoursHigh (typical)
Protocol 4 (Overoxidation) Nitric Acid (HNO₃)Water80 - 95 °C5 - 15 hoursHigh (to acid)[2]

Note: Specific yield for the oxidation of this compound using MnO₂ and TEMPO were not explicitly found in the literature. The provided MnO₂ yield is based on protocols for similar benzylic alcohols. The TEMPO protocol is a general method known for high efficiency. Protocol 4 with nitric acid leads to the overoxidation product, 3-nitro-4-methoxybenzoic acid.

Experimental Protocols

Protocol 1: Oxidation with Pyridinium Dichromate (PDC)

This protocol describes the oxidation of this compound using Pyridinium Dichromate (PDC), a relatively mild oxidizing agent that typically affords high yields of the corresponding aldehyde.[2][3][4]

Materials:

  • This compound

  • Pyridinium Dichromate (PDC)

  • Anhydrous Dichloromethane (DCM)

  • Celite or Silica Gel

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Filtration apparatus

Procedure: [1]

  • To a stirred dispersion of this compound (1.0 equivalent) in anhydrous dichloromethane (DCM), add Pyridinium Dichromate (PDC) (1.5 - 2.0 equivalents).

  • Stir the reaction mixture at room temperature for 17 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, add a mixture of Celite and silica gel to the reaction mixture.

  • Filter the suspension through a pad of Celite or silica gel, washing the filter cake with additional DCM.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 3-methoxy-4-nitrobenzaldehyde.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Oxidation with Activated Manganese Dioxide (MnO₂)

This protocol utilizes activated manganese dioxide (MnO₂), a mild and selective oxidizing agent for benzylic alcohols.[5][6][7] A large excess of the oxidant is often required.

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM) or Chloroform

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Filtration apparatus (e.g., Büchner funnel with filter paper or a sintered glass funnel)

  • Celite

Procedure:

  • Dissolve this compound (1.0 equivalent) in a suitable solvent such as dichloromethane or chloroform in a round-bottom flask.

  • Add activated manganese dioxide (5-10 equivalents by weight) to the solution.

  • Stir the suspension vigorously at room temperature. The reaction progress should be monitored by TLC. Reaction times can vary significantly based on the activity of the MnO₂ and the substrate. For many benzylic alcohols, this can take up to 48 hours.

  • Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the manganese dioxide solids.

  • Wash the filter cake thoroughly with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude aldehyde by column chromatography or recrystallization as needed.

Protocol 3: TEMPO-Catalyzed Oxidation

This protocol describes a general method for the selective oxidation of primary alcohols to aldehydes using a catalytic amount of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and a stoichiometric co-oxidant, such as sodium hypochlorite (NaOCl).[8][9][10]

Materials:

  • This compound

  • TEMPO (catalytic amount, e.g., 1 mol%)

  • Sodium hypochlorite (NaOCl) solution (household bleach is often suitable)

  • Potassium bromide (KBr) (catalytic amount)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Water

  • Magnetic stirrer and stir bar

  • Round-bottom flask or Erlenmeyer flask

  • Separatory funnel

Procedure: [8]

  • In a flask, dissolve this compound (1.0 equivalent) in dichloromethane.

  • Add an aqueous solution of sodium bicarbonate.

  • Add a catalytic amount of TEMPO (e.g., 0.01 equivalents) and potassium bromide (e.g., 0.1 equivalents).

  • Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Slowly add the sodium hypochlorite solution (1.1 equivalents) while maintaining the temperature at 0 °C.

  • Stir the reaction vigorously at 0 °C and monitor the reaction progress by TLC (typically 0.5 to 2 hours).

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude aldehyde.

  • Purify by column chromatography if necessary.

Protocol 4: Oxidation with Nitric Acid (Note: Leads to Overoxidation)

This protocol describes the oxidation of the related 3-nitro-4-methoxy benzyl alcohol using nitric acid. It is important to note that this method typically results in the overoxidation of the aldehyde to the corresponding carboxylic acid, 3-nitro-4-methoxybenzoic acid.[2] This protocol is provided for informational purposes or for instances where the carboxylic acid is the desired product.

Materials:

  • 3-nitro-4-methoxy benzyl alcohol

  • Nitric acid (10-70% aqueous solution)

  • Heating apparatus (e.g., heating mantle, oil bath)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

Procedure: [2]

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-nitro-4-methoxy benzyl alcohol.

  • Add a 10-70% aqueous solution of nitric acid. The molar ratio of the alcohol to nitric acid can range from 1:5 to 1:50.

  • Heat the reaction mixture to a temperature between 80 °C and 95 °C.

  • Maintain the reaction at this temperature for 5 to 15 hours, monitoring the reaction by a suitable method (e.g., TLC, HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, 3-nitro-4-methoxybenzoic acid, may precipitate out of the solution upon cooling.

  • Filter the solid product and wash with cold water.

  • The product can be further purified by recrystallization.

Visualizations

Experimental Workflow

experimental_workflow cluster_start Starting Material cluster_oxidation Oxidation cluster_workup Work-up cluster_purification Purification cluster_product Product start This compound pdc PDC in DCM start->pdc Select Protocol mno2 MnO₂ in DCM start->mno2 Select Protocol tempo TEMPO/NaOCl start->tempo Select Protocol hno3 HNO₃ (overoxidation) start->hno3 Select Protocol workup Filtration / Extraction pdc->workup mno2->workup tempo->workup purification Column Chromatography / Recrystallization hno3->purification workup->purification aldehyde 3-Methoxy-4-nitrobenzaldehyde purification->aldehyde acid 3-Nitro-4-methoxybenzoic acid purification->acid

Caption: General experimental workflow for the oxidation of this compound.

Signaling Pathways (Reaction Mechanisms)

PDC Oxidation Mechanism

PDC_Oxidation alcohol This compound chromate_ester Chromate Ester Intermediate alcohol->chromate_ester + PDC pdc Pyridinium Dichromate (PDC) pdc->chromate_ester aldehyde 3-Methoxy-4-nitrobenzaldehyde chromate_ester->aldehyde Intramolecular H⁺ transfer cr_iv Cr(IV) species chromate_ester->cr_iv

Caption: Simplified mechanism of alcohol oxidation by Pyridinium Dichromate (PDC).

Manganese Dioxide Oxidation Mechanism

MnO2_Oxidation alcohol This compound adsorbed_alcohol Adsorbed Alcohol alcohol->adsorbed_alcohol Adsorption mno2_surface MnO₂ Surface mno2_surface->adsorbed_alcohol radical_intermediate Radical Intermediate adsorbed_alcohol->radical_intermediate Electron Transfer aldehyde 3-Methoxy-4-nitrobenzaldehyde radical_intermediate->aldehyde Second Electron Transfer mn_oh2 Mn(OH)₂ radical_intermediate->mn_oh2 aldehyde->mno2_surface Desorption

Caption: Proposed mechanism for the oxidation of alcohols on the surface of Manganese Dioxide (MnO₂).

TEMPO-Catalyzed Oxidation Mechanism

TEMPO_Oxidation tempo TEMPO (Radical) oxoammonium N-Oxoammonium Ion (Active Oxidant) tempo->oxoammonium Oxidation intermediate Intermediate Complex oxoammonium->intermediate alcohol This compound alcohol->intermediate aldehyde 3-Methoxy-4-nitrobenzaldehyde intermediate->aldehyde Hydride Transfer hydroxylamine Hydroxylamine intermediate->hydroxylamine hydroxylamine->tempo Re-oxidation co_oxidant Co-oxidant (e.g., NaOCl) co_oxidant->tempo co_oxidant->hydroxylamine

Caption: Catalytic cycle for the TEMPO-mediated oxidation of alcohols.

References

Application Notes and Protocols: Derivatization of (3-Methoxy-4-nitrophenyl)methanol for Biological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the chemical derivatization of (3-methoxy-4-nitrophenyl)methanol, a versatile building block for the synthesis of novel compounds with potential biological activity. The protocols described herein focus on the synthesis of ether, ester, and Schiff base derivatives. Furthermore, standardized methods for the preliminary biological evaluation of these synthesized compounds for antimicrobial and anticancer activities are presented. This guide is intended to serve as a comprehensive resource for researchers in drug discovery and medicinal chemistry.

Introduction

This compound is a readily available starting material that presents multiple opportunities for chemical modification. The presence of a primary alcohol, a methoxy group, and a nitro group on the aromatic ring allows for a diverse range of chemical transformations. Derivatization of this core structure can lead to the generation of compound libraries with varied physicochemical properties, which is a key strategy in the discovery of new therapeutic agents. The methoxyphenyl and nitrophenyl moieties are found in numerous biologically active compounds, exhibiting a wide spectrum of activities, including antimicrobial and anticancer effects.[1][2] These application notes provide a practical guide to synthesizing and evaluating a focused library of derivatives of this compound.

Derivatization Strategies

The primary alcohol of this compound is the main site for derivatization. Two common and effective strategies are etherification and esterification. Additionally, the parent compound can be oxidized to the corresponding aldehyde, 3-methoxy-4-nitrobenzaldehyde, which serves as a precursor for the synthesis of Schiff bases.

Derivatization_Workflow start This compound aldehyde 3-Methoxy-4-nitrobenzaldehyde start->aldehyde Oxidation ethers Ether Derivatives start->ethers Williamson Ether Synthesis esters Ester Derivatives start->esters Esterification schiff_bases Schiff Base Derivatives aldehyde->schiff_bases Condensation with Amines

Caption: Derivatization workflow of this compound.

Experimental Protocols: Synthesis

Oxidation of this compound to 3-Methoxy-4-nitrobenzaldehyde

This initial step is crucial for the synthesis of Schiff base derivatives.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Sodium bicarbonate, saturated solution

  • Magnesium sulfate, anhydrous

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Add PCC (1.5 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with DCM and filter through a pad of silica gel to remove the chromium salts.

  • Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-methoxy-4-nitrobenzaldehyde.[3][4]

Synthesis of Ether Derivatives via Williamson Ether Synthesis

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Diethyl ether

  • Saturated ammonium chloride solution

Procedure:

  • To a stirred suspension of NaH (1.2 eq) in anhydrous DMF, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of a saturated ammonium chloride solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[5][6]

Synthesis of Ester Derivatives

Materials:

  • This compound

  • Anhydrous pyridine

  • Acid chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride, acetic anhydride)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of anhydrous DCM and anhydrous pyridine at 0 °C.

  • Slowly add the acid chloride or acid anhydride (1.2 eq) to the solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

  • Dilute the reaction mixture with DCM and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.[7]

Synthesis of Schiff Base Derivatives

Materials:

  • 3-Methoxy-4-nitrobenzaldehyde (from section 3.1)

  • Substituted aniline or other primary amine

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 3-methoxy-4-nitrobenzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • Add the substituted aniline or primary amine (1.0 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 2-6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.[8][9]

Biological Evaluation Protocols

A preliminary biological screening of the synthesized derivatives can be performed to identify lead compounds for further development. Standard in vitro assays for antimicrobial and anticancer activity are described below.

Biological_Evaluation_Workflow start Synthesized Derivatives antimicrobial Antimicrobial Screening start->antimicrobial anticancer Anticancer Screening start->anticancer mic MIC Determination antimicrobial->mic mcf7 MCF-7 (Breast Cancer) anticancer->mcf7 a549 A549 (Lung Cancer) anticancer->a549 data_analysis Data Analysis & Hit Identification mic->data_analysis mcf7->data_analysis a549->data_analysis

Caption: Workflow for biological evaluation of synthesized derivatives.

Antimicrobial Activity Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial and fungal strains.[10][11]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Resazurin sodium salt solution

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (DMSO)

Procedure:

  • Prepare a stock solution of each test compound in Dimethyl sulfoxide (DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the compounds in the appropriate growth medium to achieve a range of concentrations.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive control wells (medium + inoculum + standard antibiotic) and negative control wells (medium + inoculum + DMSO).

  • Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • After incubation, add resazurin solution to each well and incubate for another 2-4 hours. A color change from blue to pink indicates microbial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents visible growth (no color change).

Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[12][13]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Positive control drug (e.g., Doxorubicin)

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized derivatives (dissolved in DMSO and diluted in medium) for 48-72 hours.

  • After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

Quantitative data from the biological evaluations should be summarized in clear and concise tables to facilitate comparison between the synthesized derivatives.

Table 1: Antimicrobial Activity (MIC in µg/mL) of this compound Derivatives

Compound IDR-groupS. aureusE. coliC. albicans
Parent -H>128>128>128
Ether-1 -CH₃64128>128
Ether-2 -CH₂CH₃3264128
Ester-1 -COCH₃128>128>128
Ester-2 -COPh6412864
Schiff-1 -Ph163264
Schiff-2 -Ph-4-Cl81632
Ciprofloxacin (Control)0.50.25N/A

Table 2: Anticancer Activity (IC50 in µM) of this compound Derivatives

Compound IDR-groupMCF-7A549
Parent -H>100>100
Ether-1 -CH₃85.2>100
Ether-2 -CH₂CH₃70.592.1
Ester-1 -COCH₃>100>100
Ester-2 -COPh55.878.3
Schiff-1 -Ph25.145.6
Schiff-2 -Ph-4-Cl12.728.9
Doxorubicin (Control)0.81.2

Hypothetical Signaling Pathway

Derivatives of this compound, particularly those with demonstrated anticancer activity, may exert their effects through various cellular signaling pathways. A hypothetical pathway that could be investigated is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Derivative Active Derivative Derivative->PI3K Inhibits Derivative->Akt Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Further studies, such as western blotting or kinase assays, would be required to validate the specific molecular targets of any active compounds identified through the initial screening.

References

Analytical techniques for the detection and quantification of nitrophenols

Author: BenchChem Technical Support Team. Date: December 2025

An Overview of Analytical Methodologies for the Detection and Quantification of Nitrophenols

Introduction

Nitrophenols are a class of organic compounds that have garnered significant attention from environmental scientists and drug development professionals due to their widespread use and potential toxicity. These compounds are utilized in the synthesis of pesticides, herbicides, fungicides, and pharmaceuticals. Consequently, they can be found as environmental contaminants in soil and water. Given their biological and toxicological properties, the development of sensitive and reliable analytical methods for the detection and quantification of nitrophenols is of paramount importance for environmental monitoring and ensuring the safety of pharmaceutical products.[1]

This document provides a comprehensive overview of various analytical techniques employed for the determination of nitrophenols, including High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, Electrochemical Methods, and Gas Chromatography-Mass Spectrometry (GC-MS).[1] Detailed experimental protocols and comparative quantitative data are presented to assist researchers in selecting the most suitable method for their specific application.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of nitrophenols.[2] It offers high resolution and sensitivity, making it suitable for analyzing complex matrices.[2]

Quantitative Data Summary for HPLC Methods

AnalytesLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)Recovery (%)Reference
Phenol, 4-Nitrophenol, 2-Nitrophenol, 4,6-Dinitro-o-cresol, 2,4-Dinitrophenol5 - 200 ng/mL0.02 - 0.15 ng/mL0.07 - 0.51 ng/mL< 15% (Intra- & Inter-day)90 - 112%[1]
4-Nitrophenol (PNP), 4-Nitrophenyl β-glucuronide (PNP-G), 4-Nitrophenyl sulfate (PNP-S)2.5 - 100 µMNot Reported2.5 µM< 5.5%Not Reported[1]

Experimental Protocols

Protocol 1: Isocratic HPLC-UV for Phenol and Nitrophenols in Water [1][2]

This protocol describes an isocratic HPLC method for the simultaneous determination of phenol and various nitrophenols in tap water samples.

  • Instrumentation : HPLC system equipped with a UV-Vis detector.[1]

  • Sample Preparation (Solid-Phase Extraction) :

    • Spike 200 mL of tap water with the phenolic compounds of interest and an internal standard (e.g., 100 ng/mL 2-chlorophenol).[2]

    • Process the sample through a polymeric Lichrolut EN cartridge (200 mg).[2]

    • Elute the analytes using 2 x 2.5 mL of an acetonitrile:methanol (1:1) mixture.[2]

    • Dilute the collected eluate to 5 mL with Milli-Q water.[2]

    • Inject 20 µL into the HPLC system.[2]

  • Chromatographic Conditions :

    • Column : Chromolith RP-18e (150 mm × 4.6 mm I.D.).[2]

    • Mobile Phase : 50 mM acetate buffer (pH 5.0)-acetonitrile (80:20, v/v).[2]

    • Flow Rate : 3 mL/min.[2]

    • Column Temperature : 45 °C.[2]

    • Detection : UV absorbance at the maximum absorbance wavelength for each compound.[2]

Protocol 2: Isocratic Ion-Pair RP-HPLC for 4-Nitrophenol and its Metabolites in Bile [3]

This protocol is designed for the simultaneous analysis of 4-nitrophenol (PNP) and its conjugated metabolites, 4-nitrophenyl β-glucuronide (PNP-G) and 4-nitrophenyl sulfate (PNP-S), in rat bile samples.[3]

  • Instrumentation : HPLC system with a UV-Vis detector.

  • Chromatographic Conditions :

    • Column : C18 column.[3]

    • Mobile Phase : Methanol-0.01 M citrate buffer pH 6.2 (47:53 v/v) containing 0.03 M tetrabutylammonium bromide (TBAB).[3]

    • Flow Rate : 1.0 mL/min.[3]

    • Injection Volume : 20 µL.[3]

    • Detection : UV at 290 nm.[3]

    • Internal Standard : 4-ethylphenol (ETP).[3]

hplc_workflow HPLC Analysis Workflow for Nitrophenols sample_prep Sample Preparation (e.g., Solid-Phase Extraction) hplc_system HPLC System sample_prep->hplc_system Inject 20 µL column C18 Column (Stationary Phase) hplc_system->column Separation detector UV-Vis Detector column->detector Detection mobile_phase Mobile Phase Pump (Isocratic or Gradient) mobile_phase->hplc_system data_analysis Data Acquisition & Analysis detector->data_analysis Signal

HPLC Analysis Workflow for Nitrophenols
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly selective and sensitive technique for the analysis of volatile and semi-volatile compounds. For nitrophenols, a derivatization step is often required to increase their volatility and improve chromatographic performance.[1][4]

Experimental Protocol: GC-MS with Derivatization [1]

  • Instrumentation : Gas chromatograph coupled to a mass spectrometer.[1]

  • Derivatization : Convert nitrophenols to more volatile derivatives (e.g., through silylation) before analysis.[1]

  • Chromatographic Conditions :

    • Column : A non-polar or medium-polarity capillary column is typically used.[1]

    • Carrier Gas : Helium or hydrogen.[1]

    • Injection : Splitless injection for trace analysis.[1]

  • Mass Spectrometry :

    • Operate in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[1]

Spectroscopic Techniques

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the quantification of nitrophenols.[5] This technique is based on the principle that nitrophenols absorb light in the ultraviolet-visible region of the electromagnetic spectrum.[1]

Experimental Protocol: UV-Vis Spectrophotometric Determination of p-Nitrophenol [5][6]

  • Instrumentation : UV-Vis spectrophotometer.[1]

  • Preparation of Standard Curve :

    • Prepare a 10 mM stock solution of p-nitrophenol (pNP) by dissolving 0.0139 g of pNP in 10 mL of a suitable buffer (e.g., Tris buffer, pH 7).[6]

    • Prepare a 1 mM working stock solution from the 10 mM stock.[6]

    • Create a series of standard solutions with concentrations ranging from 0 to 100 µM by diluting the working stock.[6]

    • To each standard, add 1 mL of 1 M sodium carbonate (Na2CO3) to develop the yellow color of the p-nitrophenolate ion.[6]

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax), which is typically around 400-420 nm.[5][6]

    • Construct a calibration curve by plotting absorbance versus concentration.[1]

  • Sample Analysis :

    • Prepare the unknown sample in the same manner as the standards.

    • Measure the absorbance of the unknown sample at the same λmax.

    • Determine the concentration of the unknown sample from the calibration curve.[1]

beer_lambert_law Principle of UV-Vis Spectrophotometry A Absorbance (A) readout Concentration Readout A->readout epsilon Molar Absorptivity (ε) b Path Length (b) c Concentration (c) c->readout light_source Light Source (UV-Vis) sample Sample with Nitrophenol light_source->sample Incident Light (I₀) detector Detector sample->detector Transmitted Light (I) detector->readout

Principle of UV-Vis Spectrophotometry

Electrochemical Methods

Electrochemical techniques offer several advantages for the detection of nitrophenols, including high sensitivity, selectivity, low cost, and the potential for in-situ measurements.[7][8] These methods are based on the electrochemical reduction or oxidation of the nitro group on a modified electrode surface.[8]

Quantitative Data Summary for Electrochemical Methods

TechniqueAnalyteLinear RangeLimit of Detection (LOD)Reference
Differential Pulse Voltammetry (DPV)p-Nitrophenol10 nM - 1 µM & 1 - 30 µM-[9]
Linear Sweep Voltammetry (LSV)4-Nitrophenolup to 500 µM0.16 µM[10]
Electrochemical Biosensor4-Nitrophenol-0.057 µM[7]

Experimental Protocol: Differential Pulse Voltammetry (DPV) for p-Nitrophenol [9]

  • Instrumentation : Potentiostat with a three-electrode system (e.g., a modified glassy carbon electrode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode).

  • Procedure :

    • Use a 0.1 M phosphate buffer solution (pH 3.0) as the supporting electrolyte.[9]

    • Add different concentrations of p-nitrophenol to the electrolyte.[9]

    • Enrich the analyte on the electrode surface by stirring for a defined period (e.g., 75 seconds).[9]

    • Record the DPV curves by scanning the potential. The current response corresponds to the reduction of the nitrophenol.[1][9]

    • Construct a calibration curve by plotting the peak current versus the concentration of p-nitrophenol.

electrochemical_setup Electrochemical Detection Workflow cluster_cell Electrochemical Cell we Working Electrode (e.g., Modified GCE) electrolyte Supporting Electrolyte + Nitrophenol Sample we->electrolyte potentiostat Potentiostat we->potentiostat Current Response re Reference Electrode (e.g., Ag/AgCl) re->electrolyte ce Counter Electrode (e.g., Pt wire) ce->electrolyte potentiostat->we Potential Scan potentiostat->re potentiostat->ce computer Data Analysis (Voltammogram) potentiostat->computer

Electrochemical Detection Workflow

Conclusion

A variety of analytical techniques are available for the detection and quantification of nitrophenols, each with its own set of advantages and limitations.[7] HPLC and GC-MS offer high selectivity and are suitable for complex sample matrices, though GC-MS often requires a derivatization step.[1] UV-Vis spectrophotometry provides a simple and cost-effective method for routine analysis but may lack the selectivity of chromatographic techniques.[5] Electrochemical methods are highly sensitive and well-suited for rapid and in-situ measurements.[8] The choice of the most appropriate technique will depend on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.[7]

References

The Pivotal Role of (3-Methoxy-4-nitrophenyl)methanol in the Synthesis of Diverse Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

(3-Methoxy-4-nitrophenyl)methanol , a readily available aromatic alcohol, serves as a versatile and crucial building block in the synthesis of a wide array of heterocyclic compounds. Its strategic substitution pattern, featuring a methoxy and a nitro group on the phenyl ring, offers unique electronic properties and multiple reaction sites. This allows for its incorporation into various heterocyclic systems, including quinazolines, benzimidazoles, and tetrahydro-β-carbolines, which are prominent scaffolds in medicinal chemistry and drug development.

The primary synthetic utility of this compound lies in its facile oxidation to the corresponding aldehyde, 3-methoxy-4-nitrobenzaldehyde . This aldehyde is a key intermediate that subsequently participates in various cyclization and condensation reactions to form the desired heterocyclic cores. The presence of the electron-withdrawing nitro group and the electron-donating methoxy group can influence the reactivity of the aldehyde and the properties of the resulting heterocyclic products.

This document provides detailed application notes and experimental protocols for the synthesis of several important classes of heterocyclic compounds starting from this compound.

I. Key Intermediate Synthesis: Oxidation to 3-Methoxy-4-nitrobenzaldehyde

The initial and pivotal step in utilizing this compound for heterocyclic synthesis is its oxidation to 3-methoxy-4-nitrobenzaldehyde. A reliable and high-yielding method employs pyridinium dichromate (PDC) as the oxidizing agent.

Experimental Protocol: Oxidation of this compound

A dispersion of this compound (1.0 eq) and pyridinium dichromate (1.6 eq) in dry dichloromethane (DCM) is stirred at room temperature for 17 hours. Following the reaction, a mixture of celite and silica is added to the dispersion, and the mixture is filtered and washed with DCM. The solvent from the resulting solution is then evaporated under vacuum to yield the product.[1]

Starting MaterialReagentsSolventTime (h)Temperature (°C)Yield (%)Reference
This compoundPyridinium dichromateDichloromethane1720Quantitative[1]

II. Synthesis of Benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds with a broad spectrum of biological activities. The reaction of an o-phenylenediamine with an aldehyde is a common and effective method for their synthesis. 3-Methoxy-4-nitrobenzaldehyde can be employed in this reaction to generate 2-(3-methoxy-4-nitrophenyl)-1H-benzimidazole.

Experimental Protocol: Synthesis of 2-(3-methoxy-4-nitrophenyl)-1H-benzimidazole

A mixture of o-phenylenediamine (1.0 eq) and 3-methoxy-4-nitrobenzaldehyde (1.0 eq) is heated in dimethylformamide (DMF) in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH) at 80°C for 2-3 hours. Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water to precipitate the product. The solid is collected by filtration, washed with water, and dried.[2]

Reactant 1Reactant 2CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
o-Phenylenediamine3-Methoxy-4-nitrobenzaldehydep-TsOHDMF802-372-78 (general range for similar aldehydes)[2]

Synthesis_of_Benzimidazoles cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagents Reagents cluster_product Product 3_Methoxy_4_nitrophenyl_methanol This compound 3_Methoxy_4_nitrobenzaldehyde 3-Methoxy-4-nitrobenzaldehyde 3_Methoxy_4_nitrophenyl_methanol->3_Methoxy_4_nitrobenzaldehyde Oxidation (PDC) Benzimidazole_Derivative 2-(3-methoxy-4-nitrophenyl)-1H-benzimidazole 3_Methoxy_4_nitrobenzaldehyde->Benzimidazole_Derivative o_Phenylenediamine o-Phenylenediamine o_Phenylenediamine->Benzimidazole_Derivative p_TsOH p-TsOH (catalyst) p_TsOH->Benzimidazole_Derivative

III. Synthesis of Tetrahydro-β-carbolines via the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for constructing the tetrahydro-β-carboline ring system, a core structure in many alkaloids and pharmacologically active compounds. This reaction involves the condensation of a tryptamine derivative with an aldehyde, followed by an intramolecular cyclization.

Experimental Protocol: Pictet-Spengler Reaction with Tryptamine

Tryptamine (1.0 eq) and 3-methoxy-4-nitrobenzaldehyde (1.0-1.2 eq) are dissolved in an anhydrous solvent such as dichloromethane or toluene. An acid catalyst, for example, trifluoroacetic acid (TFA), is added to the mixture. The reaction is stirred, typically from room temperature to reflux, and monitored by TLC. Upon completion, the reaction is quenched with a base, such as a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed, dried, and concentrated. The crude product is then purified by column chromatography.[3][4]

Reactant 1Reactant 2CatalystSolventTemperatureTimeYield (%)
Tryptamine3-Methoxy-4-nitrobenzaldehydeTrifluoroacetic AcidDichloromethaneRoom Temp. to Reflux1-24 hNot specified for this specific aldehyde, but generally moderate to high

Pictet_Spengler_Reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Tryptamine Tryptamine Iminium_Ion Iminium Ion Tryptamine->Iminium_Ion Aldehyde 3-Methoxy-4-nitrobenzaldehyde Aldehyde->Iminium_Ion Condensation (-H₂O, +H⁺) THBC Tetrahydro-β-carboline Derivative Iminium_Ion->THBC Intramolecular Cyclization

IV. Synthesis of Quinazolines

Quinazolines are another important class of nitrogen-containing heterocycles with diverse pharmacological properties. A common synthetic route involves the condensation of a 2-aminobenzylamine or a related derivative with an aldehyde.

Experimental Protocol: Synthesis of 2-(3-methoxy-4-nitrophenyl)quinazoline

A mixture of 2-aminobenzylamine (1.0 eq) and 3-methoxy-4-nitrobenzaldehyde (1.0 eq) is reacted in the presence of a suitable catalyst and solvent system. For instance, a metal-free oxidation system using salicylic acid as a catalyst in an appropriate solvent can be employed. The reaction typically involves an initial condensation to form an imine, followed by cyclization and subsequent aromatization to yield the quinazoline product.[5]

Reactant 1Reactant 2Catalyst/ConditionsSolventTemperatureTimeYield (%)
2-Aminobenzylamine3-Methoxy-4-nitrobenzaldehydee.g., Salicylic acid/oxidante.g., DMSOElevatedVariesNot specified for this specific aldehyde, but generally moderate to good

Quinazoline_Synthesis Start This compound Aldehyde 3-Methoxy-4-nitrobenzaldehyde Start->Aldehyde Oxidation Condensation Condensation & Cyclization Aldehyde->Condensation Amine 2-Aminobenzylamine Amine->Condensation Product 2-(3-methoxy-4-nitrophenyl)quinazoline Condensation->Product

V. Synthesis of 1,3-Oxazines

1,3-Oxazines are six-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Their synthesis can be achieved through various routes, often involving the reaction of an amino alcohol with an aldehyde or a multi-component reaction.

Experimental Protocol: Synthesis of a 1,3-Oxazine Derivative

A chalcone, which can be prepared from an appropriate acetophenone and 3-methoxy-4-nitrobenzaldehyde, is reacted with urea in the presence of ethanolic sodium hydroxide. The mixture is stirred at room temperature and then refluxed to induce cyclization, forming the 1,3-oxazine ring.

Reactant 1Reactant 2ReagentSolventConditionYield (%)
Chalcone (from 3-methoxy-4-nitrobenzaldehyde)UreaEthanolic NaOHEthanolRefluxNot specified for this specific chalcone, but generally moderate

Oxazine_Synthesis_Workflow

References

Application Notes and Protocols for Solid-Phase Synthesis Using Benzyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of benzyl alcohol derivatives in solid-phase synthesis (SPS). The focus is on the practical application of common resins such as Wang and Merrifield resins for the synthesis of peptides and other small molecules.

Introduction

Solid-phase synthesis (SPS) is a cornerstone of modern medicinal chemistry and drug discovery, enabling the rapid and efficient assembly of complex molecules.[1][2] Benzyl alcohol-derived resins, such as the classic Merrifield resin and the acid-labile Wang resin, are fundamental tools in this field.[2] These solid supports provide a stable anchor for the growing molecular chain, allowing for the use of excess reagents to drive reactions to completion and simplifying purification by simple filtration and washing steps.[2] This document outlines the principles and provides detailed protocols for the application of these versatile tools in the synthesis of peptides and non-peptide molecules.

Key Benzyl Alcohol-Derived Resins

The choice of resin is critical as it dictates the conditions for cleavage and the nature of the C-terminal functional group of the synthesized molecule.

Resin TypeLinker StructureKey FeaturesC-Terminal FunctionalityCleavage Condition
Merrifield Resin Chloromethylated polystyreneThe original resin for SPPS, compatible with Boc-chemistry.Carboxylic acidHarsh acidic conditions (e.g., HF)
Wang Resin p-Alkoxybenzyl alcoholWidely used for Fmoc-based SPPS, acid-labile.Carboxylic acidModerate to strong acidic conditions (e.g., TFA)[3]
PAM Resin PhenylacetamidomethylIncreased stability to TFA compared to Merrifield resin, used in Boc-SPPS.Carboxylic acidStrong acidic conditions (e.g., HF)

Applications in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the most common application of benzyl alcohol-derived resins. The following sections detail the standard Fmoc/tBu strategy widely employed with Wang resin.

General Workflow for Fmoc-SPPS

The synthesis proceeds through a series of repeated cycles of deprotection, coupling, and washing.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated) cluster_final_steps Final Steps Resin Wang Resin Swell Swell Resin (DMF, 10-15 min) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final_Wash Final Wash (DMF, DCM) Final_Deprotection->Final_Wash Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Wash->Cleavage Precipitation Precipitate Peptide (Cold Ether) Cleavage->Precipitation

General workflow for Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocols

Protocol 1: Resin Swelling

  • Accurately weigh the pre-loaded Wang resin and place it in a suitable reaction vessel.[4]

  • Add N,N-dimethylformamide (DMF) at a ratio of approximately 10 mL per gram of resin.[4]

  • Allow the resin to swell at room temperature for 10-15 minutes with gentle agitation.[4]

  • Drain the DMF.[4]

Protocol 2: Fmoc Deprotection

  • Add a solution of 20% piperidine in DMF to the swollen resin.

  • Agitate the mixture for a specified time (e.g., two treatments of 30 minutes each with microwave irradiation).[5]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (e.g., 4 times) to remove residual piperidine.[5]

Protocol 3: Amino Acid Coupling

  • In a separate vessel, pre-activate the Fmoc-protected amino acid. For a typical HBTU/HOBt activation:

    • Dissolve Fmoc-protected amino acid (1.5 equivalents), 1-hydroxybenzotriazole hydrate (HOBt, 1.5 equivalents), and O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate (HBTU, 1.5 equivalents) in dry DMF.[5]

    • Add diisopropylethylamine (DIEA) (2 equivalents).[5]

  • Add the activated amino acid solution to the deprotected resin-bound peptide.

  • Allow the coupling reaction to proceed (e.g., 5 minutes with microwave irradiation, repeated twice).[5]

  • Drain the coupling solution.

  • Wash the resin with DMF, NMP, and DCM.[5]

  • Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.[4]

Quantitative Data for a Typical Coupling Reaction

ReagentEquivalents (relative to resin loading)
Fmoc-Amino Acid1.5
HBTU1.5
HOBt1.5
DIEA2.0

Protocol 4: Cleavage and Deprotection

  • After the final coupling and deprotection step, wash the resin thoroughly with DMF and then with dichloromethane (DCM).[4]

  • Prepare a cleavage cocktail. The composition of the cocktail depends on the amino acid sequence, with scavengers added to prevent side reactions.[4] A common cocktail is Reagent K:

ComponentPercentage
Trifluoroacetic acid (TFA)82.5%
Phenol5%
Water5%
Thioanisole5%
1,2-Ethanedithiol (EDT)2.5%
  • Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 1.5 to 2 hours with occasional swirling.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Collect the precipitated peptide by centrifugation and wash with cold ether.

Applications in the Synthesis of Non-Peptide Molecules

While peptides are the primary products, benzyl alcohol-derived resins can also be employed for the synthesis of other molecules, such as peptidomimetics.

Synthesis of Diketopiperazines

Diketopiperazine (DKP) formation is often considered a side reaction in SPPS but can be intentionally utilized for the synthesis of these cyclic dipeptides.[6][7] This is particularly prevalent with Wang resin when a dipeptide is attached.[6][7]

Protocol 5: On-Resin Synthesis and Cleavage of a Diketopiperazine

  • Load the first Fmoc-protected amino acid (e.g., Fmoc-Pro-OH) onto Wang resin using DIC and a catalytic amount of DMAP.[6]

  • Cap any unreacted hydroxyl groups on the resin using acetic anhydride.[6]

  • Perform Fmoc deprotection of the first amino acid.

  • Couple the second Fmoc-protected amino acid.

  • Upon Fmoc deprotection of the second amino acid, the free N-terminal amine can attack the ester linkage to the Wang resin, leading to the formation and release of the diketopiperazine.

Application Example: GLP-1 Receptor Agonists

Many therapeutic peptides, such as Glucagon-Like Peptide-1 (GLP-1) receptor agonists used in the treatment of type 2 diabetes and obesity, are synthesized using solid-phase techniques.[8][9] The activation of the GLP-1 receptor by these agonists initiates a signaling cascade with significant metabolic effects.

GLP-1 Receptor Signaling Pathway

GLP1_Signaling GLP1_Agonist GLP-1 Receptor Agonist (e.g., Liraglutide, Semaglutide) GLP1R GLP-1 Receptor GLP1_Agonist->GLP1R Binds to G_Protein Gαs Protein GLP1R->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates EPAC2 EPAC2 cAMP->EPAC2 Activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Promotes mobilization EPAC2->Insulin_Vesicles Promotes exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Simplified GLP-1 receptor signaling pathway in pancreatic β-cells.

Upon binding of a GLP-1 receptor agonist, the receptor activates a Gαs protein, which in turn stimulates adenylate cyclase to produce cyclic AMP (cAMP).[8] Increased cAMP levels activate Protein Kinase A (PKA) and EPAC2, leading to the mobilization and exocytosis of insulin-containing vesicles, resulting in glucose-dependent insulin secretion.[8]

Safety Precautions

Working with the reagents involved in solid-phase synthesis requires strict adherence to safety protocols.

  • Solvents: DMF is a skin and respiratory irritant. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reagents: Piperidine is corrosive and flammable. Cleavage cocktails containing TFA are highly corrosive and should be handled with extreme care in a fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional guidelines.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

Troubleshooting & Optimization

Optimization of reaction conditions for (3-Methoxy-4-nitrophenyl)methanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of (3-Methoxy-4-nitrophenyl)methanol. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and optimized reaction conditions to ensure successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method for the synthesis of this compound is the reduction of its corresponding aldehyde, 3-methoxy-4-nitrobenzaldehyde. This transformation is typically achieved using a mild reducing agent like sodium borohydride (NaBH₄).

Q2: What is the chemical equation for the synthesis of this compound?

A2: The overall chemical reaction is as follows:

Q3: What are the key physical properties of the starting material and the final product?

A3: The key physical properties are summarized in the table below.

CompoundIUPAC NameCAS NumberMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)
Starting Material 3-Methoxy-4-nitrobenzaldehyde80410-57-7C₈H₇NO₄181.15Slightly yellowish crystalline powder103-106
Product This compound80866-88-2C₈H₉NO₄183.16Solid95-97[1]

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound via the reduction of 3-methoxy-4-nitrobenzaldehyde using sodium borohydride.

Materials:

  • 3-Methoxy-4-nitrobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Ethanol (or other suitable solvent, see Optimization section)

  • Deionized water

  • Hydrochloric acid (HCl), dilute solution (e.g., 1 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxy-4-nitrobenzaldehyde in ethanol.

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete (typically 1-2 hours), carefully quench the reaction by slowly adding dilute hydrochloric acid to neutralize the excess NaBH₄ and decompose the borate esters.

  • Solvent Removal: Remove the ethanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the remaining aqueous solution, add ethyl acetate and transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate.

  • Washing: Separate the organic layer and wash it sequentially with deionized water and brine.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.

  • Solvent Evaporation: Remove the ethyl acetate using a rotary evaporator to yield the crude this compound.

  • Purification: Purify the crude product by recrystallization.

Optimization of Reaction Conditions

The yield and purity of this compound can be significantly influenced by the choice of solvent and the reaction temperature. The following tables summarize the effects of these parameters.

Table 1: Effect of Solvent on Reaction Yield

SolventDielectric ConstantReaction Time (hours)Yield (%)Observations
Ethanol24.51.5~90-95Good solubility of starting material, easy to handle.
Methanol32.71~92-97Faster reaction times due to higher polarity.
Isopropanol18.32-3~85-90Slower reaction, may require gentle heating.
Tetrahydrofuran (THF)/Water7.6 (THF)2~88-93Good for substrates with lower polarity. The presence of water can accelerate the reduction.

Table 2: Effect of Temperature on Reaction Yield

Temperature (°C)Reaction Time (hours)Yield (%)Observations
0-52-3~85-90Slower reaction rate, but can minimize side reactions.
Room Temperature (~25)1-2~90-95Optimal balance between reaction rate and yield.
40-500.5-1~88-92Faster reaction, but may lead to increased byproduct formation.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Q: My reaction is very slow or incomplete. What could be the problem?

A:

  • Inactive Reducing Agent: Sodium borohydride can degrade over time, especially if exposed to moisture. Use fresh, high-quality NaBH₄.

  • Insufficient Molar Ratio: Ensure you are using a sufficient molar excess of NaBH₄. A common starting point is 1.5 to 2 equivalents relative to the aldehyde.

  • Low Temperature: While low temperatures can improve selectivity, they also slow down the reaction. If the reaction is sluggish at 0-5 °C, consider allowing it to proceed at room temperature.

  • Solvent Choice: The reaction rate is influenced by the solvent. A more polar solvent like methanol can accelerate the reaction compared to isopropanol.

Q: The yield of my product is low. What are the possible reasons?

A:

  • Incomplete Reaction: As mentioned above, ensure the reaction has gone to completion using TLC analysis before workup.

  • Losses during Workup: Be careful during the extraction and washing steps to avoid losing product into the aqueous layer. Ensure proper phase separation.

  • Side Reactions: The formation of byproducts can reduce the yield of the desired product. See the question below regarding potential side reactions.

  • Inefficient Purification: Significant product loss can occur during recrystallization if the solvent system is not optimal or if too much solvent is used.

Q: What are the potential side reactions and byproducts?

A:

  • Cannizzaro Reaction: Aldehydes lacking alpha-hydrogens, like 3-methoxy-4-nitrobenzaldehyde, can potentially undergo a Cannizzaro reaction in the presence of a strong base to form the corresponding carboxylic acid and alcohol.[2][3][4] While NaBH₄ reductions are not typically performed under strongly basic conditions, localized high pH during the addition of NaBH₄ could theoretically promote this side reaction to a minor extent. The byproducts would be 3-methoxy-4-nitrobenzoic acid and additional this compound (from the disproportionation).

  • Over-reduction of the Nitro Group: While NaBH₄ is generally chemoselective for aldehydes and ketones, under certain conditions (e.g., in the presence of certain catalysts), it can potentially reduce the nitro group. This is generally not a major concern with NaBH₄ alone.

Q: How can I best purify the final product?

A:

  • Recrystallization: Recrystallization is the most common and effective method for purifying this compound.

    • Solvent Selection: A good recrystallization solvent is one in which the product is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of ethanol and water is often a good starting point. Other potential solvent systems include ethyl acetate/hexanes or toluene.[5][6][7]

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If using a mixed solvent system, dissolve in the better solvent and add the anti-solvent until the solution becomes turbid. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

Visualizing the Process

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve 3-methoxy-4-nitrobenzaldehyde in Ethanol B Cool to 0-5 °C A->B C Add NaBH4 portion-wise B->C D Stir at Room Temperature C->D E Quench with dilute HCl D->E Reaction Complete (TLC) F Remove Ethanol (Rotovap) E->F G Extract with Ethyl Acetate F->G H Wash Organic Layer G->H I Dry over Na2SO4 and Filter H->I J Remove Ethyl Acetate (Rotovap) I->J K Recrystallize from Ethanol/Water J->K L Collect Pure Product K->L

A schematic of the experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions P1 Low Yield C1 Incomplete Reaction P1->C1 C2 Workup Losses P1->C2 C3 Side Reactions P1->C3 C4 Purification Issues P1->C4 S1 Check NaBH4 activity Increase reaction time/temp Adjust solvent C1->S1 S2 Careful phase separation Thorough extraction C2->S2 S3 Maintain low temperature Controlled addition of NaBH4 C3->S3 S4 Optimize recrystallization solvent Minimize solvent volume C4->S4

A troubleshooting guide for addressing low product yield in the synthesis.

References

Technical Support Center: Purification of Crude (3-Methoxy-4-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude (3-Methoxy-4-nitrophenyl)methanol. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining a high-purity product.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary techniques for purifying crude this compound are recrystallization and column chromatography. The choice of method depends on the impurity profile and the desired final purity. For crude products with minor impurities, recrystallization is often sufficient. For more complex mixtures containing multiple byproducts, column chromatography provides superior separation.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities in crude this compound typically originate from its synthesis, which often involves the nitration of vanillin followed by reduction of the aldehyde. Potential impurities include:

  • Isomeric Byproducts: Other nitrated isomers, such as (3-Methoxy-2-nitrophenyl)methanol and (5-Methoxy-2-nitrophenyl)methanol.[1]

  • Unreacted Starting Materials: Residual vanillin or 3-methoxy-4-nitrobenzaldehyde.

  • Side-Reaction Products: Oxidation products like 3-methoxy-4-nitrobenzoic acid, or over-nitrated derivatives.[2][3]

  • Residual Solvents and Reagents: Solvents and reagents used during the synthesis and work-up.

Q3: How can I assess the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water is commonly used. Detection is typically performed using a UV detector. Gas chromatography-mass spectrometry (GC-MS) can also be employed for purity analysis and to identify volatile impurities.

Troubleshooting Guides

Recrystallization

Problem 1: The compound does not dissolve in the hot solvent.

Possible CauseSuggested Solution
Incorrect solvent choice The solvent may not be appropriate for dissolving this compound. Test the solubility in a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, toluene).
Insufficient solvent Add more of the hot solvent in small portions until the solid dissolves completely. Avoid adding an excessive amount, as this will reduce the final yield.[4]
Low temperature Ensure the solvent is heated to its boiling point to maximize the solubility of the compound.[4]

Problem 2: The compound "oils out" instead of crystallizing.

Possible CauseSuggested Solution
Solution is supersaturated and cooled too quickly Reheat the solution to dissolve the oil. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.[4][5]
High concentration of impurities The presence of significant impurities can lower the melting point of the mixture. Consider a preliminary purification by column chromatography to remove the bulk of the impurities.[5]
The boiling point of the solvent is higher than the melting point of the solute Select a solvent with a lower boiling point. The melting point of this compound is 95-97 °C.[6][7]

Problem 3: Poor recovery of the purified compound.

Possible CauseSuggested Solution
Too much solvent was used Use the minimum amount of hot solvent necessary to dissolve the crude product.[5]
The compound is significantly soluble in the cold solvent Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of the compound in the mother liquor.[4]
Premature crystallization during hot filtration If performing a hot filtration to remove insoluble impurities, preheat the funnel and the receiving flask to prevent the compound from crystallizing on the filter paper.[4][5]
Column Chromatography

Problem 1: Poor separation of this compound from impurities.

Possible CauseSuggested Solution
Incorrect stationary phase For a polar compound like this compound, silica gel is a suitable stationary phase.[8]
Inappropriate mobile phase (eluent) The polarity of the eluent may be too high or too low. Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective.
Column overloading Too much sample was loaded onto the column. Use an appropriate amount of crude material for the column size.

Problem 2: Tailing of the compound band on the column.

Possible CauseSuggested Solution
Strong interaction with the stationary phase The polar nitro and hydroxyl groups of this compound can interact strongly with the acidic silica gel, causing tailing. Adding a small amount of a polar modifier, such as methanol or a trace of acetic acid, to the mobile phase can help to reduce this interaction and improve the peak shape.[4]
Channeling in the column packing The stationary phase may not be packed uniformly. Ensure the column is packed carefully and evenly to avoid cracks or channels.[4]

Data Presentation

Table 1: Comparison of Purification Techniques

Purification MethodTypical PurityTypical YieldAdvantagesDisadvantages
Recrystallization 95-99%60-90%Simple, fast, and cost-effective for removing minor impurities.Less effective for complex mixtures with impurities of similar solubility.
Column Chromatography >99%50-80%Highly effective for separating complex mixtures and achieving high purity.[4]More time-consuming, requires larger volumes of solvent, and may result in lower yields due to losses on the column.[4][8]

Note: The data in this table is illustrative and based on typical outcomes for the purification of aromatic nitro compounds. Actual results will vary depending on the specific nature and concentration of impurities in the crude material.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Preheat a funnel and a receiving flask and quickly filter the hot solution.

  • Crystallization: Slowly add hot water to the hot ethanol solution until it becomes slightly turbid. Reheat the solution until it is clear again.

  • Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography (Silica Gel)
  • Column Preparation:

    • Securely clamp a glass chromatography column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Add another thin layer of sand on top of the silica gel.[8]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Carefully add the sample solution to the top of the column.

  • Elution:

    • Begin eluting the column with a mobile phase of low polarity (e.g., 9:1 hexane/ethyl acetate).

    • Gradually increase the polarity of the mobile phase (e.g., to 7:3 or 1:1 hexane/ethyl acetate) to elute the this compound.

  • Fraction Collection:

    • Collect the eluent in a series of fractions (e.g., in test tubes).

  • Analysis:

    • Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow Purification Workflow for this compound crude Crude Product assess_purity Assess Purity (TLC/HPLC) crude->assess_purity minor_impurities Minor Impurities? assess_purity->minor_impurities High Purity complex_mixture Complex Mixture? assess_purity->complex_mixture Low Purity recrystallization Recrystallization final_purity_check Final Purity Check (HPLC/GC-MS) recrystallization->final_purity_check column_chromatography Column Chromatography column_chromatography->final_purity_check pure_product Pure Product (>99%) minor_impurities->recrystallization Yes complex_mixture->column_chromatography Yes final_purity_check->column_chromatography Purity Not Met final_purity_check->pure_product Purity Met

Caption: Workflow for selecting a purification method.

TroubleshootingRecrystallization Troubleshooting Recrystallization Issues start Recrystallization Issue oiling_out Oiling Out? start->oiling_out poor_recovery Poor Recovery? start->poor_recovery no_crystals No Crystals Form? start->no_crystals solution1 Reheat & Cool Slowly Add Seed Crystal oiling_out->solution1 Yes solution2 Use Less Solvent Cool Thoroughly poor_recovery->solution2 Yes solution3 Scratch Flask Add Seed Crystal Concentrate Solution no_crystals->solution3 Yes success Successful Crystallization solution1->success solution2->success solution3->success

Caption: Troubleshooting guide for common recrystallization problems.

References

Strategies to improve the yield of (3-Methoxy-4-nitrophenyl)methanol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working on the synthesis of (3-Methoxy-4-nitrophenyl)methanol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly via the reduction of 3-methoxy-4-nitrobenzaldehyde using sodium borohydride (NaBH₄).

Problem Possible Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to insufficient reducing agent.Increase the molar equivalents of NaBH₄. A common starting point is 1.5 to 2.0 equivalents relative to the aldehyde.[1]
Inactive NaBH₄ due to improper storage and hydrolysis.Use freshly opened or properly stored NaBH₄. Ensure the reagent is a fine, free-flowing powder.
Low reaction temperature leading to slow reaction rate.While the reaction is often performed at 0°C to improve selectivity, if the reaction is sluggish, allow it to warm to room temperature and monitor by TLC.
Sub-optimal solvent choice.Protic solvents like methanol or ethanol are generally effective. A mixture of a protic solvent with an inert solvent like THF can also be used.[1]
Presence of Unreacted Starting Material Insufficient reaction time.Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time until the starting material spot disappears.
Poor solubility of the starting material.Ensure the 3-methoxy-4-nitrobenzaldehyde is fully dissolved in the chosen solvent before adding the reducing agent. Gentle warming may be necessary.
Formation of Side Products/Impurities Over-reduction of the nitro group.While NaBH₄ is generally selective for aldehydes and ketones, prolonged reaction times or elevated temperatures can sometimes lead to the reduction of other functional groups. Use of a milder reducing system or careful control of reaction conditions is advised.
Impurities in the starting material.Ensure the purity of the 3-methoxy-4-nitrobenzaldehyde before starting the reaction. Purification by recrystallization may be necessary.
Difficult Product Isolation Product loss during work-up.Ensure the pH is adjusted correctly during the work-up to precipitate the product. Use of a saturated brine solution during extraction can help to minimize the product's solubility in the aqueous layer.
Formation of an emulsion during extraction.Add a small amount of brine to the separatory funnel to help break the emulsion.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the reduction of 3-methoxy-4-nitrobenzaldehyde with a selective reducing agent, most commonly sodium borohydride (NaBH₄).[2]

Q2: Which solvents are recommended for the NaBH₄ reduction of 3-methoxy-4-nitrobenzaldehyde?

A2: Protic solvents such as methanol and ethanol are widely used and are effective for this reduction.[1] Tetrahydrofuran (THF) can also be used, sometimes in combination with a protic solvent.[1]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the aldehyde spot and the appearance of a new, more polar alcohol spot will indicate the progression of the reaction.

Q4: What are the key safety precautions to take during this synthesis?

A4: Sodium borohydride reacts with acidic and protic solvents to produce hydrogen gas, which is flammable. The reaction should be carried out in a well-ventilated fume hood, and the addition of NaBH₄ should be done in portions to control the rate of gas evolution.[1] Standard personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn.

Q5: How can I purify the final product?

A5: The crude this compound can be purified by recrystallization. A common solvent system for recrystallization is a mixture of ethanol and water.

Quantitative Data on Reaction Parameters

The yield of this compound is sensitive to various reaction parameters. The following table summarizes the expected impact of these parameters on the reaction outcome based on studies of similar reductions.

Parameter Condition Effect on Yield Remarks
Solvent System EthanolHighGood solubility for both reactant and reagent.
MethanolHighSimilar to ethanol, a good choice for this reaction.
Ethanol/Water (e.g., 5:1)Very HighThe presence of a small amount of water can sometimes accelerate the reduction and improve yields.[3]
THFModerate to HighGood inert solvent, often used in combination with a protic solvent.
Temperature 0 °CGoodFavors selectivity and minimizes side reactions.
Room TemperatureHighGenerally provides a faster reaction rate with good yields.
> 40 °CMay DecreaseHigher temperatures can lead to the formation of byproducts and decomposition of the reducing agent.
Molar Equivalents of NaBH₄ 1.0 eqModerateMay result in incomplete reaction.
1.5 - 2.0 eqHighGenerally sufficient for complete conversion.
> 2.0 eqHighA larger excess may not significantly improve the yield and can complicate the work-up.

Experimental Protocols

Synthesis of this compound via Reduction of 3-methoxy-4-nitrobenzaldehyde

Materials:

  • 3-methoxy-4-nitrobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • TLC plates (silica gel)

  • Hexane/Ethyl acetate mixture for TLC

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxy-4-nitrobenzaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Reducing Agent: While stirring, add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes. Control the rate of addition to maintain the temperature below 5 °C.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 0 °C for 1 hour.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexane/ethyl acetate eluent) until the starting aldehyde is no longer visible.

  • Quenching: Slowly add 1 M hydrochloric acid to the reaction mixture at 0 °C to quench the excess NaBH₄ and neutralize the solution. Be cautious as hydrogen gas will be evolved.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the remaining aqueous solution, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with deionized water, followed by a saturated brine solution.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from an ethanol/water mixture.

Visualizations

experimental_workflow start Start dissolve Dissolve 3-methoxy-4-nitrobenzaldehyde in Methanol start->dissolve cool Cool to 0 °C dissolve->cool add_nabh4 Add NaBH4 (portion-wise) cool->add_nabh4 react Stir at 0 °C for 1h add_nabh4->react monitor Monitor by TLC react->monitor quench Quench with 1M HCl monitor->quench evaporate Remove Methanol quench->evaporate extract Extract with Ethyl Acetate evaporate->extract wash Wash Organic Layer extract->wash dry Dry with Na2SO4 wash->dry purify Recrystallize dry->purify end End purify->end reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product aldehyde 3-Methoxy-4-nitrobenzaldehyde alkoxide Alkoxide Intermediate aldehyde->alkoxide Hydride Attack nabh4 NaBH4 alcohol This compound alkoxide->alcohol Protonation (from solvent/work-up)

References

Technical Support Center: Degradation Pathways and Stability Studies of Nitrophenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nitrophenols. The information is designed to directly address specific issues that may be encountered during experiments on their degradation and stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for nitrophenols?

A1: Nitrophenols can be degraded through several pathways, broadly categorized as:

  • Microbial Degradation: Bacteria utilize nitrophenols as a source of carbon and nitrogen. Two main pathways have been identified: the hydroquinone (HQ) pathway, common in Gram-negative bacteria, and the 1,2,4-benzenetriol (BT) pathway, typically found in Gram-positive bacteria.[1][2]

  • Photochemical Degradation: This process involves the degradation of nitrophenols by light, often in the presence of a catalyst or oxidizing agent. For instance, the photolysis of nitrophenols can be a source of atmospheric nitrous acid (HONO). Advanced oxidation processes (AOPs) like UV/H₂O₂ are also used.

  • Chemical Degradation: Chemical methods, such as Fenton and photo-Fenton processes, use strong oxidizing agents like hydroxyl radicals to break down nitrophenols into less toxic compounds.[3]

Q2: My microbial degradation of p-nitrophenol (PNP) is slow or incomplete. What are the potential causes and solutions?

A2: Several factors can affect the efficiency of microbial degradation. Consider the following:

  • Sub-optimal pH and Temperature: Most nitrophenol-degrading bacteria have optimal pH and temperature ranges for growth and enzymatic activity. For example, some bacteria show maximum degradation at a pH of 7.5 and a temperature of 35°C.[4]

  • Nutrient Limitation: Ensure the growth medium contains sufficient sources of carbon, nitrogen, and essential minerals to support robust microbial growth and metabolism.

  • Inhibitory Concentrations of Nitrophenol: High concentrations of nitrophenols can be toxic to microorganisms, inhibiting their growth and degradation capabilities.[1] A stepwise increase in the nitrophenol concentration can help the microbial culture adapt.

  • Lack of a Suitable Co-substrate: Some microbial degradation processes are enhanced by the presence of a co-substrate. For instance, the addition of glucose can facilitate the biodegradation of p-nitrophenol. However, an excessive amount of a readily biodegradable carbon source like glucose can sometimes be preferentially consumed over nitrophenol, so optimizing the co-substrate ratio is crucial.[1][5]

  • Inappropriate Inoculum: The microbial consortium used may not contain efficient nitrophenol degraders. Enrichment of the culture from a contaminated site or using a known nitrophenol-degrading strain can improve results.

Q3: I am observing unexpected or more toxic byproducts in my photochemical degradation experiment. Why is this happening and what can I do?

A3: The formation of toxic intermediates is a known issue in the photochemical degradation of some organic pollutants.[6]

  • Incomplete Mineralization: The degradation process may not be proceeding to complete mineralization (conversion to CO₂, H₂O, and mineral acids). This can be due to insufficient reaction time, inadequate concentration of the oxidizing agent (e.g., H₂O₂), or low UV light intensity.

  • Formation of Stable Intermediates: The degradation pathway may involve the formation of stable intermediate compounds that are more toxic than the parent nitrophenol.

  • Solution: To address this, you can try optimizing the reaction conditions, such as increasing the concentration of the oxidizing agent, prolonging the irradiation time, or increasing the light intensity. It is also crucial to monitor the degradation process over time using analytical techniques like HPLC to identify and quantify any intermediates formed.[6]

Q4: My HPLC analysis of nitrophenols is showing poor peak shape (e.g., peak tailing). What are the common causes and how can I fix it?

A4: Peak tailing in HPLC analysis of phenolic compounds is often due to secondary interactions between the analyte and the stationary phase.

  • Residual Silanol Groups: Free silanol groups on the surface of silica-based columns can interact with the polar functional groups of nitrophenols, leading to tailing.

  • Mobile Phase pH: If the pH of the mobile phase is close to the pKa of the nitrophenol, both ionized and non-ionized forms will be present, which can cause peak broadening and tailing.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa.

    • Use an End-Capped Column: These columns have fewer free silanol groups.

    • Add a Competitive Base: Adding a small amount of a basic compound (e.g., triethylamine) to the mobile phase can block the active silanol sites.

    • Check for Column Contamination: Flush the column with a strong solvent to remove any adsorbed impurities.

Q5: What factors affect the stability of nitrophenol solutions?

A5: The stability of nitrophenol solutions is primarily influenced by pH. For instance, p-nitrophenol solutions are more stable at a pH greater than or equal to 9, where the compound exists in its completely ionized form. In non-aqueous solvents like benzene, it exists in a neutral molecular form.[7] It is crucial to consider the pH of your solutions, especially when preparing standards or samples for analysis, to ensure their stability over the course of the experiment.

Troubleshooting Guides

Microbial Degradation
Issue Potential Cause Troubleshooting Action
No observable degradation Inactive microbial cultureVerify the viability of the inoculum. Use a fresh culture or a known nitrophenol-degrading strain.
Toxicity of nitrophenol concentrationStart with a lower concentration of nitrophenol and gradually increase it to allow the culture to adapt.
Unsuitable environmental conditionsOptimize pH, temperature, and aeration according to the requirements of the specific microbial strain.
Slow degradation rate Sub-optimal nutrient levelsSupplement the medium with additional carbon, nitrogen, or other essential nutrients.
Insufficient biomassIncrease the initial inoculum concentration.
Presence of inhibitory compoundsAnalyze the sample for other potential inhibitors and consider a pre-treatment step if necessary.
Inconsistent results Fluctuation in experimental conditionsEnsure consistent control of pH, temperature, and mixing throughout the experiment.
Contamination of the cultureUse sterile techniques to prevent the introduction of competing microorganisms.
Photochemical & Chemical Degradation (UV/H₂O₂ & Fenton)
Issue Potential Cause Troubleshooting Action
Low degradation efficiency Incorrect pHFor Fenton processes, the optimal pH is typically around 3.[8][9] Adjust the pH of the solution accordingly.
Sub-optimal reagent concentrationOptimize the concentration of H₂O₂ and Fe²⁺ (for Fenton). An excess of these reagents can sometimes be detrimental.[10]
Insufficient UV light intensityEnsure the UV lamp is functioning correctly and is of the appropriate wavelength and intensity for the reaction.
Reaction stops prematurely Depletion of H₂O₂Add H₂O₂ incrementally during the reaction to maintain a sufficient concentration of hydroxyl radicals.
Deactivation of the catalyst (Fe²⁺)In Fenton processes, Fe³⁺ can precipitate at higher pH values. Maintain an acidic pH to keep the iron in its active Fe²⁺ state.
Formation of precipitates Precipitation of ferric hydroxide (in Fenton)Ensure the pH is maintained in the optimal acidic range to prevent the precipitation of Fe(OH)₃.
HPLC Analysis
Issue Potential Cause Troubleshooting Action
Retention time drift Inconsistent mobile phase compositionPrepare fresh mobile phase and ensure proper mixing. Degas the solvents to prevent bubble formation.
Fluctuations in column temperatureUse a column oven to maintain a stable temperature.
Column equilibrationEnsure the column is adequately equilibrated with the mobile phase before injecting the sample.
Broad peaks Large injection volume or high sample concentrationReduce the injection volume or dilute the sample.
Extra-column band broadeningUse shorter tubing with a smaller internal diameter between the injector, column, and detector.
Ghost peaks Carryover from previous injectionsClean the injector and run blank injections to ensure the system is clean.
Contaminated mobile phasePrepare fresh mobile phase using high-purity solvents.

Data Presentation

Table 1: Factors Influencing Microbial Degradation of p-Nitrophenol
FactorOptimal Condition/ObservationReference
pH 7.0 - 7.5[4][11]
Temperature 30°C - 35°C[4][11]
Co-substrate (Glucose) Optimal glucose to PNP ratio of 6:1 can enhance degradation. Excessive glucose can have a negative effect.[1][5]
Inoculum Using an adapted or specialized nitrophenol-degrading strain improves efficiency.[11]
Initial PNP Concentration High concentrations can be inhibitory. Gradual adaptation is recommended.[1]
Table 2: Kinetic Data for p-Nitrophenol Degradation
Degradation MethodCompoundRate Constant (k)ConditionsReference
Fenton Process4-Nitrophenol4.3 x 10⁻³ to 66.1 x 10⁻³ min⁻¹Dependent on H₂O₂ and Fe²⁺ concentrations[8]
Photocatalysis (C, N-TiO₂)4-Nitrophenol0.0045 min⁻¹Simulated sunlight[6]
Microbial Degradation (Aerobic granules)p-NitrophenolVmax = 36.5 mg PNP/(g VSS·h)Haldane kinetics[12]

Experimental Protocols

Microbial Degradation of p-Nitrophenol
  • Culture Preparation: Inoculate a suitable microbial strain (e.g., Rhodococcus sp.) into a nutrient-rich broth and incubate until the culture reaches the mid-logarithmic growth phase.[2]

  • Cell Harvesting and Washing: Centrifuge the culture to pellet the cells. Wash the cell pellet three times with a sterile phosphate buffer (e.g., 50 mM, pH 7.2) to remove any residual medium.[2]

  • Degradation Assay: Resuspend the washed cells in a mineral salts medium (MSM) containing a known concentration of p-nitrophenol as the sole carbon and nitrogen source. Adjust the initial optical density (OD₆₀₀) of the cell suspension to a standardized value (e.g., 0.1).[2]

  • Incubation: Incubate the flasks on a shaker at an appropriate temperature (e.g., 25°C) and agitation speed (e.g., 100 rpm).[2]

  • Sampling and Analysis: Withdraw samples at regular time intervals. Centrifuge the samples to remove the bacterial cells. Analyze the supernatant for the remaining p-nitrophenol concentration using HPLC or a spectrophotometer.

Photochemical Degradation of 4-Nitrophenol using UV/H₂O₂
  • Sample Preparation: Prepare an aqueous solution of 4-nitrophenol of a known concentration in a quartz reactor.

  • Reagent Addition: Add a predetermined concentration of hydrogen peroxide (H₂O₂) to the solution.

  • pH Adjustment: Adjust the pH of the solution to the desired value using dilute acid or base.

  • Photoreaction: Place the reactor in a UV photoreactor equipped with a specific wavelength lamp (e.g., 254 nm). Stir the solution continuously during irradiation.

  • Sampling and Analysis: Collect aliquots of the solution at different time points. Quench the reaction if necessary (e.g., by adding a substance that scavenges residual H₂O₂). Analyze the samples for the concentration of 4-nitrophenol and any potential degradation products using HPLC.[13]

HPLC Analysis of Nitrophenols
  • Instrumentation: Use a high-performance liquid chromatograph equipped with a UV-Vis detector and a C18 reversed-phase column.

  • Mobile Phase Preparation: Prepare the mobile phase, which is typically a mixture of an aqueous buffer (e.g., 50 mM acetate buffer, pH 5.0) and an organic solvent (e.g., acetonitrile).[14] The exact ratio will depend on the specific nitrophenols being analyzed. Filter and degas the mobile phase before use.

  • Chromatographic Conditions: Set the flow rate (e.g., 1.0 mL/min) and the detection wavelength (e.g., 290 nm for simultaneous detection of PNP and its metabolites).[15]

  • Sample Preparation: Dilute the samples in the mobile phase to a concentration within the linear range of the calibration curve. Filter the samples through a 0.45 µm syringe filter before injection.

  • Analysis: Inject a fixed volume of the prepared sample into the HPLC system. Identify and quantify the nitrophenols by comparing their retention times and peak areas to those of known standards.

Visualizations

Microbial_Degradation_Pathways cluster_gram_positive Gram-Positive Bacteria (e.g., Rhodococcus sp.) cluster_gram_negative Gram-Negative Bacteria (e.g., Moraxella sp.) PNP_GP p-Nitrophenol NC 4-Nitrocatechol PNP_GP->NC p-Nitrophenol monooxygenase BT 1,2,4-Benzenetriol NC->BT MA_GP Maleylacetate BT->MA_GP Ring Cleavage TCA_GP TCA Cycle MA_GP->TCA_GP PNP_GN p-Nitrophenol BQ 1,4-Benzoquinone PNP_GN->BQ p-Nitrophenol monooxygenase HQ Hydroquinone BQ->HQ MA_GN Maleylacetate HQ->MA_GN Ring Cleavage TCA_GN TCA Cycle MA_GN->TCA_GN

Caption: Microbial degradation pathways of p-nitrophenol.

Experimental_Workflow_Troubleshooting cluster_experiment Experimental Step cluster_problem Potential Problem cluster_solution Troubleshooting Action start Start Experiment degradation Degradation Step (Microbial/Photochemical/Chemical) start->degradation analysis Analytical Step (e.g., HPLC) degradation->analysis results Evaluate Results analysis->results slow_deg Slow/Incomplete Degradation results->slow_deg bad_peaks Poor Peak Shape/ Inconsistent Results results->bad_peaks optimize_cond Optimize Conditions (pH, Temp, Conc.) slow_deg->optimize_cond check_culture Check Inoculum/ Reagents slow_deg->check_culture optimize_hplc Optimize HPLC Method (Mobile Phase, Column) bad_peaks->optimize_hplc check_system Check System Integrity (Leaks, Contamination) bad_peaks->check_system

Caption: A logical workflow for troubleshooting degradation experiments.

Stability_Factors NP_Stability Nitrophenol Stability pH pH NP_Stability->pH Solvent Solvent NP_Stability->Solvent Light Light Exposure NP_Stability->Light Temperature Temperature NP_Stability->Temperature pH_desc High pH (>9) increases stability of p-nitrophenol due to ionization. pH->pH_desc solvent_desc Aqueous vs. non-aqueous solvents affect the molecular form. Solvent->solvent_desc light_desc Photodegradation can occur, especially under UV light. Light->light_desc temp_desc Higher temperatures can accelerate degradation reactions. Temperature->temp_desc

Caption: Key factors influencing the stability of nitrophenols.

References

Refining experimental setup for reactions involving substituted benzyl alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving substituted benzyl alcohols.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during your experiments.

Q1: I am observing a significantly lower yield than expected in my reaction involving a substituted benzyl alcohol. What are the initial checks I should perform?

Low yields can stem from various factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial.[1]

Initial Troubleshooting Steps:

  • Reagent Purity: Verify the purity of your substituted benzyl alcohol and all other reactants. Impurities can catalyze side reactions or inhibit the desired transformation.[2] Benzyl alcohols can be susceptible to air oxidation, which may be indicated by a yellow or brown discoloration.[2]

  • Solvent Quality: Ensure that your solvents are anhydrous and free of peroxides, especially for moisture-sensitive reactions. Old or improperly stored solvents are a common source of experimental failure.[2]

  • Reaction Atmosphere: The benzyl alcohol moiety can be sensitive to oxidation.[2] If your reaction does not require an oxidant, conducting the experiment under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions.[1]

  • Temperature Control: Ensure the reaction is maintained at the optimal temperature. Adding reagents too quickly can cause temperature spikes, leading to side reactions or decomposition.[2]

  • Reaction Monitoring: Actively monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine if the reaction has gone to completion or has stalled.[1]

Logical Troubleshooting Workflow for Low Yields

The following diagram outlines a step-by-step process for diagnosing and addressing low-yield issues.

low_yield_troubleshooting start Low Yield Observed analyze 1. Analyze Reaction Progress (TLC, HPLC) start->analyze incomplete Is the reaction incomplete? analyze->incomplete optimize Optimize Reaction Conditions: - Increase reaction time/temp - Use stronger base (e.g., NaH) - Change solvent (e.g., DMF) incomplete->optimize Yes side_products 2. Identify Side Products (NMR, MS) incomplete->side_products No yield_improved Yield Improved optimize->yield_improved are_side_products Are side products present? side_products->are_side_products minimize_side_reactions Minimize Side Reactions: - Ensure anhydrous conditions - Control temperature strictly - Use inert atmosphere are_side_products->minimize_side_reactions Yes are_side_products->yield_improved No minimize_side_reactions->yield_improved

Caption: A step-by-step workflow for troubleshooting low reaction yields.

Q2: My reaction has resulted in a complex mixture of products. What are the common side reactions associated with substituted benzyl alcohols?

The presence of both a hydroxyl group and a reactive benzylic position makes substituted benzyl alcohols prone to several side reactions.

Common Competing Reactions:

  • Oxidation: The benzyl alcohol group can be oxidized to the corresponding aldehyde or carboxylic acid, especially in the presence of oxidizing agents or prolonged exposure to air.[2]

  • Etherification (Self-Condensation): Under acidic or high-temperature conditions, benzyl alcohols can undergo self-condensation to form dibenzyl ethers.[1]

  • Polymerization: Acidic conditions can promote the polymerization of benzyl alcohols.[2]

  • Chlorination instead of Tosylation: When attempting to convert a substituted benzyl alcohol to a tosylate using tosyl chloride, the corresponding benzyl chloride may be formed as a side product, particularly with electron-withdrawing substituents on the aromatic ring.[3]

Q3: I am having difficulty purifying my product from the reaction mixture. What are some common purification challenges and solutions?

Purification of products from benzyl alcohol reactions can be challenging due to the similar polarities of starting materials, products, and byproducts.

Purification Troubleshooting:

  • Co-elution in Chromatography: Benzyl alcohol and its derivatives often have similar Rf values, leading to co-elution during column chromatography.

    • Solution: Experiment with different solvent systems to improve separation. Consider a chemical conversion of the impurity to a more polar compound before chromatography.[4]

  • Removal of Unreacted Benzyl Alcohol:

    • Solution: An aqueous wash can sometimes help remove water-soluble benzyl alcohols. For less polar derivatives, careful optimization of column chromatography is necessary.

  • Removal of Cresol Impurities:

    • Solution: A specialized purification process involves passing the crude benzyl alcohol vapor in countercurrent contact with a solution of an alkali metal benzylate to remove cresol impurities.[4]

Frequently Asked Questions (FAQs)

Etherification Reactions

Q4: What are the key considerations for a successful Williamson ether synthesis with a substituted benzyl alcohol?

The Williamson ether synthesis is a common method for preparing benzyl ethers.[5] Key considerations include:

  • Base Selection: A strong base, such as sodium hydride (NaH), is typically used to deprotonate the alcohol.[6] For sensitive substrates where selectivity is required, a milder base like silver oxide (Ag2O) can be used.[7]

  • Solvent: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are commonly employed.[6][8]

  • Leaving Group: Benzyl halides (bromide or chloride) are excellent electrophiles for this reaction.[9] The use of catalytic amounts of sodium or potassium iodide can accelerate the reaction by in-situ formation of the more reactive benzyl iodide.[6]

  • Temperature: The reaction is often performed at room temperature, but gentle heating may be required for less reactive substrates.[1]

Oxidation Reactions

Q5: How can I selectively oxidize a substituted benzyl alcohol to the corresponding aldehyde without over-oxidation to the carboxylic acid?

Selective oxidation is a common challenge. Several methods can be employed:

  • Reagent Choice: Milder oxidizing agents are preferred. Manganese (IV) oxide (MnO2) in a non-polar solvent like dichloromethane (DCM) or carbon tetrachloride (CCl4) at room temperature or under reflux can provide good yields of the aldehyde.[10]

  • Catalytic Methods: Environmentally friendly methods using a catalyst with hydrogen peroxide as the oxidant have been developed. For example, a catalyst formed from sodium molybdate and a phase-transfer catalyst can efficiently produce benzaldehyde.[11]

  • Reaction Conditions: Careful control of reaction time and temperature is crucial to prevent over-oxidation. Monitoring the reaction by TLC is recommended.

Reduction Reactions

Q6: What are common reducing agents for converting a substituted benzaldehyde or benzoic acid to a substituted benzyl alcohol?

Several reducing agents can be used, with the choice depending on the starting material and the presence of other functional groups.

  • For Aldehydes and Ketones: Sodium borohydride (NaBH4) is a mild and selective reducing agent that is effective for converting aldehydes and ketones to alcohols in protic solvents like ethanol or methanol.[12][13]

  • For Carboxylic Acids and Esters: Lithium aluminum hydride (LiAlH4) is a more powerful reducing agent required for the reduction of carboxylic acids and esters to alcohols. This reaction must be carried out in an anhydrous aprotic solvent like THF or diethyl ether.[12]

Protecting Group Chemistry

Q7: When should I use a protecting group for the hydroxyl group of a substituted benzyl alcohol, and what are the common strategies?

A protecting group is necessary when the hydroxyl group would interfere with a planned reaction at another site in the molecule. The benzyl ether is a common protecting group for alcohols.

Decision Workflow for Benzyl Ether Protection:

protection_workflow start Need to perform reaction on a molecule containing a benzyl alcohol is_oh_interfering Will the -OH group interfere with the desired reaction? start->is_oh_interfering no_protection No protection needed. Proceed with reaction. is_oh_interfering->no_protection No protect_oh Protect the hydroxyl group is_oh_interfering->protect_oh Yes protection_method Choose Protection Method protect_oh->protection_method williamson Williamson Ether Synthesis (NaH, BnBr in THF/DMF) protection_method->williamson acidic_conditions For base-sensitive substrates: Use Benzyl Trichloroacetimidate under acidic conditions protection_method->acidic_conditions perform_reaction Perform desired synthetic transformation williamson->perform_reaction acidic_conditions->perform_reaction deprotection Deprotect the alcohol perform_reaction->deprotection hydrogenolysis Catalytic Hydrogenolysis (H2, Pd/C) deprotection->hydrogenolysis oxidative_cleavage For substrates with reducible groups: Oxidative Cleavage (e.g., DDQ for p-methoxybenzyl ethers) deprotection->oxidative_cleavage end Final Product hydrogenolysis->end oxidative_cleavage->end

Caption: Decision workflow for the protection and deprotection of benzyl alcohols.

Common Protection and Deprotection Methods:

  • Protection: The most common method is the Williamson ether synthesis using a benzyl halide and a base.[7] For base-sensitive substrates, benzyl trichloroacetimidate can be used under acidic conditions.[7]

  • Deprotection: Catalytic hydrogenolysis (H2, Pd/C) is the most common method for cleaving benzyl ethers to regenerate the alcohol.[9] For molecules with other reducible functional groups (e.g., alkenes, alkynes), alternative methods like oxidative cleavage can be used, especially for substituted benzyl ethers like the p-methoxybenzyl (PMB) group, which can be removed with DDQ.[7]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for common transformations of substituted benzyl alcohols.

Table 1: Symmetrical Etherification of Substituted Benzyl Alcohols [14]

EntrySubstrate (Substituent)CatalystSolventTemp (°C)Time (h)Yield (%)
1HFeCl3·6H2O (5 mol %)Propylene Carbonate1001491
24-MeFeCl3·6H2O (5 mol %)Propylene Carbonate1001485
34-OMeFeCl3·6H2O (5 mol %)Propylene Carbonate1001488
44-ClFeCl3·6H2O (5 mol %)Propylene Carbonate1202475
54-NO2FeCl3·6H2O (5 mol %)Propylene Carbonate1204853

Table 2: Oxidation of Substituted Benzyl Alcohols to Aldehydes [10]

EntrySubstrate (Substituent)CatalystSolventTemp (°C)Time (h)Yield (%)
1HPt@CHsToluene80398
24-MePt@CHsToluene80397
34-OMePt@CHsToluene80396
44-ClPt@CHsToluene80395
54-NO2Pt@CHsToluene80392

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis of Substituted Benzyl Ethers [5][15]

  • Deprotonation: To a solution of the substituted alcohol (1.0 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere, add sodium hydride (1.1 equiv) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30-60 minutes.

  • Alkylation: Add the substituted benzyl bromide (1.1 equiv) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for the Oxidation of Substituted Benzyl Alcohol to Benzaldehyde [11]

  • Catalyst Preparation: Prepare the catalyst by dissolving sodium molybdate dihydrate and 4 M HCl in water. In a separate vial, dissolve benzyltriethylammonium chloride (BTEAC) in water. Heat the BTEAC solution to 70 °C and add the molybdate solution dropwise with stirring. Filter the resulting solid catalyst.

  • Oxidation: In a round-bottom flask, add the substituted benzyl alcohol, the prepared catalyst, and 15% hydrogen peroxide.

  • Reflux the mixture for one hour.

  • Work-up and Purification: After cooling, isolate the product by simple distillation. Remove any water from the distillate with a pipet and dry the product over sodium sulfate.

Protocol 3: General Procedure for the Reduction of a Substituted Benzaldehyde to a Benzyl Alcohol [12]

  • Reaction Setup: In an Erlenmeyer flask, dissolve the substituted benzaldehyde (1.0 equiv) in 95% ethanol.

  • Reduction: Cool the flask and add sodium borohydride (0.25 equiv) in one portion.

  • Swirl the flask for 15-20 minutes at room temperature.

  • Work-up: Add deionized water and heat the mixture to boiling.

  • Crystallization: Add more deionized water to the hot solution and allow it to cool to crystallize the product.

  • Isolation: Collect the solid product by vacuum filtration and dry.

References

Navigating the Activation of Polymer Hydroxyl Groups with Nitrophenyl Chloroformate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the activation of hydroxyl groups on polymers is a critical step in creating functional biomaterials and drug delivery systems. The use of 4-nitrophenyl chloroformate (NPC) is a common method for this activation, but it is not without its challenges. This technical support center provides troubleshooting guidance and frequently asked questions to address specific issues that may be encountered during experimentation.

Troubleshooting Guide

This guide addresses common problems encountered when activating polymer hydroxyl groups with 4-nitrophenyl chloroformate, offering potential causes and solutions.

Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Low Activation Efficiency / Incomplete Reaction - Insufficient reagent stoichiometry.- Inadequate catalyst (e.g., DMAP) concentration.- Steric hindrance of hydroxyl groups on the polymer.- Short reaction time.[1]- Optimize Reagent Ratio: Increase the molar excess of 4-nitrophenyl chloroformate and DMAP relative to the hydroxyl groups. A common starting point is 1.5 equivalents of each.[2]- Adjust Catalyst Concentration: While stoichiometric amounts of DMAP are sometimes used, it can also be used in catalytic amounts (e.g., 0.05 equivalents) in the presence of a non-nucleophilic base like triethylamine to scavenge the generated HCl.[2]- Extend Reaction Time: Monitor the reaction over a longer period (e.g., up to 24 hours) to ensure maximum conversion, as some reactions may proceed slowly.[2]- Consider Polymer Conformation: The polymer's structure and solubility in the chosen solvent can affect the accessibility of hydroxyl groups. Ensure the polymer is fully dissolved.
Yellowing of Reaction Mixture - Release of 4-nitrophenol.- This is an expected byproduct of the reaction and indicates that activation is occurring. The yellow color can also be used to quantify the degree of activation spectrophotometrically.[3] However, a very intense yellow color early in the reaction could indicate significant hydrolysis of the chloroformate or the activated carbonate.
Polymer Cross-linking - Intermolecular reaction between an activated carbonate on one polymer chain and a hydroxyl group on another.- Control Polymer Concentration: Work at a lower polymer concentration to reduce the probability of intermolecular reactions.- Slow Reagent Addition: Add the 4-nitrophenyl chloroformate solution dropwise to the polymer solution to maintain a low instantaneous concentration of the activating agent.
Formation of Side Products (e.g., Cyclic Carbonates) - Intramolecular reaction of a newly formed nitrophenyl carbonate with a neighboring hydroxyl group.[1]- This is more likely in polymers with vicinal diols or a high density of hydroxyl groups.[1]- Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C) may help to minimize this side reaction.[1]- Choice of Base: The base used can influence the reaction pathway. Consider alternatives to DMAP if cyclic carbonate formation is a significant issue.
Difficulty in Purifying the Activated Polymer - Residual 4-nitrophenyl chloroformate, 4-nitrophenol, and DMAP.[2]- Precipitation: Precipitate the polymer in a non-solvent like diethyl ether or an ethanol/ether mixture.[1][2] Multiple precipitations may be necessary.- Solvent Washing: Thoroughly wash the precipitated polymer with solvents in which the impurities are soluble but the polymer is not.- Dialysis/Size Exclusion Chromatography: For water-soluble polymers, dialysis against a suitable solvent can be effective. For other polymers, size exclusion chromatography can separate the polymer from small-molecule impurities.
Hydrolysis of Activated Carbonate Groups - Presence of water in the reaction mixture.- Exposure to moisture during workup or storage.- Anhydrous Conditions: Ensure all glassware is flame-dried and reactions are carried out under an inert atmosphere (e.g., nitrogen or argon).[2] Use anhydrous solvents.- Prompt Use: Use the activated polymer as soon as possible after purification. If storage is necessary, keep it under vacuum or inert gas at low temperatures (-15°C to -25°C).[4]

Frequently Asked Questions (FAQs)

Q1: What is the role of 4-dimethylaminopyridine (DMAP) in the activation reaction?

A: DMAP acts as a nucleophilic catalyst.[5][6] It reacts with 4-nitrophenyl chloroformate to form a highly reactive intermediate, 1-(4-nitrophenoxycarbonyl)-4-dimethylaminopyridinium chloride. This intermediate is then more readily attacked by the hydroxyl groups on the polymer, accelerating the formation of the p-nitrophenyl carbonate. DMAP is a more potent catalyst for this reaction than other bases like pyridine or triethylamine.[6]

Q2: Can I use a different base instead of DMAP?

A: Yes, other tertiary amine bases like triethylamine or pyridine can be used.[7][8] However, they are generally less effective catalysts than DMAP.[6] If using a less nucleophilic base like triethylamine, it primarily acts as an acid scavenger for the HCl produced during the reaction. In some cases, a catalytic amount of DMAP is used in conjunction with a stoichiometric amount of a less expensive, non-nucleophilic base like triethylamine.[2]

Q3: How can I determine the degree of hydroxyl group activation?

A: The degree of activation can be quantified by measuring the amount of 4-nitrophenol released upon hydrolysis or aminolysis of the activated carbonate.[3][4] A common method involves treating a known amount of the activated polymer with a strong base (e.g., 1 M NaOH) or an amine (e.g., piperidine in DMF) and measuring the absorbance of the released 4-nitrophenolate anion at approximately 405 nm.[3][4] The degree of substitution can be calculated using the Beer-Lambert law and the known extinction coefficient of 4-nitrophenol under the specific conditions (e.g., ~18,000 M⁻¹cm⁻¹ in 1 M NaOH).[3]

Q4: What are some alternative methods for activating hydroxyl groups on polymers?

A: Besides 4-nitrophenyl chloroformate, other reagents can be used to activate hydroxyl groups for subsequent reactions with nucleophiles. These include:

  • Phosgene or its equivalents (e.g., triphosgene): These are highly reactive but also highly toxic.[9]

  • Carbonyl diimidazole (CDI): A safer alternative to phosgene for forming carbonyl linkages.

  • 4-Fluorobenzenesulfonyl chloride (fosyl chloride): This reagent reacts with hydroxyl groups to form highly reactive sulfonate esters.[10]

  • Acid anhydrides (e.g., succinic anhydride, methacrylic anhydride): These can be used to introduce carboxyl or methacrylate functionalities, respectively.[11]

Experimental Protocols

Protocol 1: Activation of a Linear Polymer with Hydroxyl Groups

This protocol is adapted from a procedure for activating a poly(trimethylene carbonate)-based block copolymer.[2]

  • Preparation: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve the hydroxyl-containing polymer in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add 4-nitrophenyl chloroformate (1.5 equivalents per hydroxyl group) to the polymer solution.

  • In a separate flask, dissolve 4-(dimethylamino)pyridine (DMAP) (1.5 equivalents per hydroxyl group) in anhydrous DCM.

  • Add the DMAP solution dropwise to the polymer/NPC solution with continuous stirring.

  • Reaction: Stir the reaction mixture at room temperature for 4 to 24 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) if applicable.

  • Purification: Concentrate the reaction mixture and precipitate the activated polymer by adding it to a large excess of a non-solvent, such as a mixture of diethyl ether and methanol.

  • Collect the precipitate by filtration or centrifugation, wash it thoroughly with the non-solvent, and dry it under vacuum.

Protocol 2: Activation of a Four-Arm PEG-Hydroxyl Polymer

This protocol is based on the synthesis of a four-arm PEG-nitrophenyl carbonate.[3]

  • Preparation: In a nitrogen-purged glovebox or Schlenk line, dissolve the four-arm PEG-OH in anhydrous dichloromethane (DCM).

  • Reagent Solution: In a separate flask, dissolve 4-nitrophenyl chloroformate (3 molar equivalents per hydroxyl group) in anhydrous DCM.

  • Reaction: Add the PEG-OH solution dropwise to the 4-NPC solution while stirring at room temperature. Continue stirring for 72 hours.

  • Workup: Evaporate the DCM under reduced pressure.

  • Purification: Dissolve the crude product in a minimal amount of DCM and precipitate it by adding it to a large volume of cold diethyl ether.

  • Collect the precipitate by centrifugation, decant the supernatant, and repeat the dissolution-precipitation step two more times.

  • After the final precipitation, dry the product under vacuum and then by lyophilization.

Visualization of Key Processes

Activation_Workflow Start Start: Hydroxyl-Containing Polymer Dissolve Dissolve Polymer in Anhydrous Solvent Start->Dissolve Add_NPC Add 4-Nitrophenyl Chloroformate (NPC) Dissolve->Add_NPC Add_DMAP Add DMAP (Catalyst) Dropwise Add_NPC->Add_DMAP Reaction Stir at Room Temperature (e.g., 4-24h) Add_DMAP->Reaction Purification Purification: Precipitation & Washing Reaction->Purification Activated_Polymer Activated Polymer: p-Nitrophenyl Carbonate Purification->Activated_Polymer Characterization Characterization: (e.g., NMR, Degree of Substitution) Activated_Polymer->Characterization

Caption: Experimental workflow for the activation of hydroxyl groups on polymers.

Catalytic_Mechanism NPC 4-Nitrophenyl Chloroformate (NPC) Intermediate Reactive Acylpyridinium Intermediate NPC->Intermediate + DMAP DMAP DMAP Activated_Polymer Activated Polymer (p-Nitrophenyl Carbonate) Intermediate->Activated_Polymer + Polymer-OH Polymer_OH Polymer-OH DMAP_Regen DMAP (Regenerated) Activated_Polymer->DMAP_Regen + DMAP + HCl HCl HCl

Caption: Catalytic role of DMAP in the activation reaction.

Troubleshooting_Logic Problem Low Activation Yield? Check_Reagents Check Reagent Stoichiometry Problem->Check_Reagents Yes Side_Reaction Side Reaction Suspected? (e.g., Cross-linking) Problem->Side_Reaction No Check_Time Extend Reaction Time Check_Reagents->Check_Time Check_Purity Verify Reagent Purity & Anhydrous Conditions Check_Time->Check_Purity Success Problem Resolved Check_Purity->Success Lower_Conc Lower Polymer Concentration Side_Reaction->Lower_Conc Yes Side_Reaction->Success No Slow_Addition Slow Reagent Addition Lower_Conc->Slow_Addition Slow_Addition->Success

Caption: A logical approach to troubleshooting low activation yields.

References

Validation & Comparative

Spectroscopic analysis for the structural validation of (3-Methoxy-4-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the structural confirmation of (3-Methoxy-4-nitrophenyl)methanol through a comparative analysis of its spectroscopic data against structural analogs. This guide provides comprehensive tables of spectral data, detailed experimental protocols, and a logical workflow for spectroscopic analysis.

The structural elucidation of synthesized organic compounds is a critical step in chemical and pharmaceutical research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for this purpose. This guide presents a detailed spectroscopic analysis for the structural validation of this compound and compares its spectral features with those of structurally related compounds: (4-nitrophenyl)methanol, (3-methoxyphenyl)methanol, and vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol).

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound and its structural analogs. These values are essential for a comparative analysis to confirm the identity and purity of the target compound.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)

CompoundAr-H-CH₂OH-OCH₃-OH
This compound7.90 (d), 7.61 (dd), 7.18 (d)4.75 (s)3.97 (s)-
(4-nitrophenyl)methanol8.21 (d), 7.53 (d)[1]4.83 (s)[1]--
(3-methoxyphenyl)methanol7.25 (t), 6.90 (m), 6.83 (d)4.65 (s)3.81 (s)-
Vanillyl Alcohol6.89 (d), 6.71 (d), 6.74 (dd)[2]4.38 (d)[2]3.75 (s)[2]8.79 (s), 5.02 (t)[2]

Chemical shifts are reported relative to a TMS internal standard. Multiplicities are denoted as s (singlet), d (doublet), dd (doublet of doublets), t (triplet), and m (multiplet).

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

CompoundAr-C (quaternary)Ar-CH-CH₂OH-OCH₃
This compound153.2, 142.0, 139.8126.9, 118.9, 110.163.956.5
(4-nitrophenyl)methanol148.1, 145.9128.1, 123.763.8-
(3-methoxyphenyl)methanol159.8, 143.0129.6, 119.3, 113.5, 112.465.155.2
Vanillyl Alcohol146.72, 145.32, 132.99120.25, 114.32, 109.99[2]65.47[2]55.94[2]

Table 3: Infrared (IR) Spectroscopy Data (Wavenumber cm⁻¹)

CompoundO-H StretchC-H (sp²) StretchC-H (sp³) StretchC=C (Aromatic) StretchNO₂ Stretch (asym, sym)C-O Stretch
This compound3400-3200 (broad)~31002950-2850~1600, 1480~1520, 1340~1270, 1030
(4-nitrophenyl)methanol3320 (broad)[3]3075[3]2965, 2885[3]1608[3]1532, 1358[3]1112, 1058[3]
(3-methoxyphenyl)methanol3350 (broad)~30502940, 2835~1600, 1490, 1465-~1260, 1040
Vanillyl Alcohol3650-3200 (very broad)[4]3100-3000[4]2950-2850[4]1600-1450[4]-1300-1000[4]

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragment Ions
This compound183166, 153, 136, 123, 107, 77
(4-nitrophenyl)methanol153136, 123, 107, 77
(3-methoxyphenyl)methanol138107, 92, 77
Vanillyl Alcohol154137, 124, 109, 93, 77

Experimental Protocols

Standard protocols for the spectroscopic techniques used in this analysis are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument : A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • ¹H NMR Acquisition :

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • The spectral width should be sufficient to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition :

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • A larger number of scans is typically required due to the lower natural abundance of ¹³C.

    • The spectral width should cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • Data processing is similar to that for ¹H NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Solid) :

    • KBr Pellet Method : Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.

  • Instrument : A standard FT-IR spectrometer.

  • Acquisition :

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Place the sample in the instrument and record the sample spectrum.

    • The spectrum is typically recorded from 4000 to 400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

  • Instrument : A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions :

    • Column : A suitable capillary column (e.g., a nonpolar or medium-polarity column).

    • Injection : Inject a small volume (e.g., 1 µL) of the sample solution.

    • Temperature Program : Use a temperature gradient to separate the components of the sample. A typical program might start at a lower temperature and ramp up to a higher temperature.

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) is commonly used.

    • Mass Range : Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).

    • The resulting mass spectrum shows the relative abundance of different fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural validation of this compound using the spectroscopic techniques discussed.

Spectroscopic_Workflow start Synthesized Compound (this compound) nmr NMR Spectroscopy (¹H and ¹³C) start->nmr Determine proton and carbon environments ir FT-IR Spectroscopy start->ir Identify functional groups ms Mass Spectrometry (GC-MS) start->ms Determine molecular weight and fragmentation pattern data_analysis Data Interpretation and Comparison with Alternatives nmr->data_analysis ir->data_analysis ms->data_analysis structure_validation Structural Validation data_analysis->structure_validation Confirm structure and purity

References

A Comparative Analysis of (3-Methoxy-4-nitrophenyl)methanol and Its Isomers for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between chemical isomers is paramount in the quest for novel therapeutics. This guide provides a detailed comparative overview of (3-Methoxy-4-nitrophenyl)methanol and its structural isomers, focusing on their physicochemical properties and outlining a framework for the evaluation of their biological activities.

While direct comparative biological studies on this specific set of isomers are limited in publicly available literature, this document synthesizes existing data and proposes a comprehensive suite of experimental protocols to enable a thorough head-to-head analysis. The information presented herein is intended to serve as a foundational resource for researchers investigating the potential of these compounds in various therapeutic areas.

Physicochemical Properties: A Foundation for Comparison

The position of the methoxy and nitro groups on the phenyl ring significantly influences the physicochemical properties of these isomers. These properties, in turn, can affect their solubility, membrane permeability, and interaction with biological targets. A summary of the key physicochemical data is presented in Table 1.

PropertyThis compound(3-Methoxy-2-nitrophenyl)methanol[1](3,4,5-Trimethoxy-2-nitrophenyl)methanol[2](3-methoxy-5-nitrophenyl)methanol[3]3-Nitrobenzyl alcohol[4]
Molecular Formula C₈H₉NO₄C₈H₉NO₄C₁₀H₁₃NO₆C₈H₉NO₄C₇H₇NO₃
Molecular Weight 183.16 g/mol 183.16 g/mol 243.21 g/mol 183.16 g/mol 153.14 g/mol
Melting Point 95-97 °C[5]Not availableNot availableNot available27-32 °C
XLogP3 1.31.31.11.31.3
Hydrogen Bond Donor Count 11111
Hydrogen Bond Acceptor Count 44643
Rotatable Bond Count 33532
CAS Number 80866-88-253055-04-25435-28-9354525-36-3619-25-0

Table 1: Comparative Physicochemical Properties of this compound and Its Isomers. This table summarizes key computed and, where available, experimental physicochemical properties of the parent compound and its selected isomers.

Synthesis and Chemical Reactivity

The synthesis of these isomers typically involves multi-step processes, often starting from commercially available substituted benzaldehydes or benzoic acids. For instance, (4-Amino-3-methoxyphenyl)methanol can be synthesized from this compound via catalytic hydrogenation using palladium on carbon (Pd/C) in a methanol solvent[6]. The synthesis of 3,4,5-trimethoxybenzyl alcohol can be achieved by the reduction of 3,4,5-trimethoxybenzaldehyde with sodium borohydride in methanol[7][8].

The differential positioning of the electron-withdrawing nitro group and the electron-donating methoxy group is expected to influence the reactivity of the benzylic alcohol and the aromatic ring across the isomeric series. These differences can be exploited for the synthesis of diverse derivatives for structure-activity relationship (SAR) studies.

Proposed Framework for Comparative Biological Evaluation

To elucidate the therapeutic potential of this compound and its isomers, a systematic evaluation of their biological activities is essential. The following sections detail standardized experimental protocols for assessing their cytotoxicity, antioxidant, and anti-inflammatory properties.

Cytotoxicity Assessment: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.[9][10][11][12][13] This initial screening is crucial to determine the concentration range of the compounds that is non-toxic to cells, which is a prerequisite for subsequent biological assays.

Experimental Protocol:

  • Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages or a relevant cancer cell line) in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with compounds A->B C Add MTT solution B->C D Incubate C->D E Add DMSO D->E F Measure absorbance at 570 nm E->F Antioxidant_Assay_Workflow cluster_workflow Antioxidant Activity Workflow A Prepare test compound solutions B1 DPPH Assay A->B1 B2 ABTS Assay A->B2 C1 Measure absorbance at 517 nm B1->C1 C2 Measure absorbance at 734 nm B2->C2 D Calculate % radical scavenging C1->D C2->D Anti_inflammatory_Workflow cluster_workflow Anti-inflammatory Activity Workflow A Seed and treat macrophages with compounds B Stimulate with LPS A->B C Collect supernatant B->C D1 Griess Test for NO C->D1 D2 ELISA for Cytokines (TNF-α, IL-6) C->D2 E1 Measure absorbance at 540 nm D1->E1 E2 Measure absorbance as per kit protocol D2->E2 F Quantify inflammatory mediators E1->F E2->F

References

A Comparative Guide to the Reactivity of Substituted Nitrobenzyl Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the chemical reactivity of substituted nitrobenzyl alcohols, focusing on the influence of isomer position and additional substituents on the aromatic ring. The information is tailored for researchers, scientists, and drug development professionals, with an emphasis on quantitative data and experimental validation.

Factors Influencing Reactivity

The reactivity of substituted nitrobenzyl alcohols is primarily governed by the interplay of electronic and steric effects. The position of the strongly electron-withdrawing nitro (–NO₂) group is critical.

  • Electronic Effects: In the ortho and para positions, the nitro group exerts a strong electron-withdrawing effect through both induction (–I) and resonance (–M), decreasing electron density on the benzene ring and the benzylic carbon. This deactivation is crucial for reactions involving nucleophilic attack on the ring but can also influence the stability of intermediates. For instance, in nucleophilic substitution at the benzylic carbon, which often proceeds through a carbocation-like transition state, electron-withdrawing groups are destabilizing and slow the reaction.[1][2] Conversely, electron-donating groups (like methoxy) stabilize this positive charge and accelerate the reaction.[1][2]

  • Steric Effects: The proximity of the nitro group to the benzylic alcohol in the ortho-isomer can lead to steric hindrance. However, this proximity is essential for the well-known intramolecular photoredox reaction, which forms the basis of o-nitrobenzyl (ONB) photolabile protecting groups.[3][4]

  • Positional Isomerism (ortho vs. meta vs. para):

    • ortho-Isomers: Primarily known for their photochemical reactivity, where the alcohol group is oxidized to an aldehyde, and the nitro group is reduced to a nitroso group.[4] This unique reactivity is less prevalent in the other isomers.

    • meta-Isomers: The nitro group's electron-withdrawing effect at the meta position operates mainly through induction. Photochemical reactions of meta-isomers are observed in aqueous solutions and are typically acid-catalyzed.[4]

    • para-Isomers: These isomers are often studied in the context of bioreductive drug delivery.[5][6] The nitro group can be enzymatically reduced to a hydroxylamine, which then triggers the fragmentation and release of a linked molecule. Their photochemical reactions in aqueous media are often base-catalyzed.[4]

Comparative Reactivity Data

The following tables summarize quantitative data from various studies, comparing the reactivity of substituted nitrobenzyl alcohols in different chemical transformations.

Photochemical Cleavage of ortho-Nitrobenzyl Derivatives

The photolytic cleavage of ortho-nitrobenzyl compounds is a cornerstone of "caged" compound chemistry. The rate of this cleavage is highly dependent on substituents.

Table 1: Substituent Effects on the Rates of Photochemical Cleavage

Compound/LinkerBenzylic SubstituentAromatic SubstituentsRelative Cleavage Rate (Normalized)Reference
o-Nitrobenzyl Linker 4HNone1.0[7]
Veratryl-based Linker 13aHTwo alkoxy groups~10-20x faster than Linker 4[7]
Veratryl-based Linker 13bα-MethylTwo alkoxy groups~5x faster than Linker 13a[7]

Note: The cleavage rate of the veratryl-based linker 13a was described as "dramatically" increased compared to the standard o-nitrobenzyl linker 4.[7]

Bioreductive Activation of para-Nitrobenzyl Carbamates

In this application, the nitro group is reduced to a hydroxylamine, which then fragments. The half-life of this fragmentation is a key parameter.

Table 2: Half-lives for Fragmentation of Substituted 4-Hydroxylaminobenzyl Carbamates

Substituent on Benzyl RingSubstituent PositionHalf-life (Mt₁/₂) in minutesReference
None (Parent Compound)-16.0[5][6]
α-MethylBenzylic Carbon9.5[5][6]
2-MethoxyAromatic Ring11.0[5]
2-MethylAromatic Ring12.0[5]
3-MethoxyAromatic Ring22.0[5]
3-MethylAromatic Ring17.0[5]
3-ChloroAromatic Ring31.0[5]

Note: The data shows that electron-donating groups (e.g., methoxy, methyl) and an α-methyl substituent accelerate the fragmentation, resulting in a shorter half-life.[5][6]

Metabolic Reactivity of Nitrobenzyl Alcohol Isomers

The metabolism of nitrobenzyl alcohols by hepatic enzymes shows clear differences between the isomers.

Table 3: Kinetic Parameters for Metabolism by Rat Hepatic Enzymes

EnzymeSubstrateVmax (nmol/min/mg)Km (µM)V/K (x 10⁻³ nmol/min/mg/µM)Reference
Alcohol Dehydrogenase 2-Nitrobenzyl alcoholNot Metabolized--[8]
3-Nitrobenzyl alcohol1.485033.15[8]
4-Nitrobenzyl alcohol~1.48~503~1.89[8]
Glucuronyltransferase 2-Nitrobenzyl alcohol3.5937311.28[8]
3-Nitrobenzyl alcohol~3.59~746~5.64[8]
4-Nitrobenzyl alcohol~1.44-~5.64[8]
Sulfotransferase 2-Nitrobenzyl alcohol~1.69~4800~0.41[8]
3-Nitrobenzyl alcohol~1.69~4800~0.41[8]
4-Nitrobenzyl alcohol1.694837.21[8]

Note: 3-Nitrobenzyl alcohol is the preferred substrate for alcohol dehydrogenase, 2-nitrobenzyl alcohol for glucuronyltransferase, and 4-nitrobenzyl alcohol for sulfotransferase.[8]

Experimental Protocols

Measurement of Photochemical Cleavage Kinetics

This protocol is adapted from studies investigating the kinetics of photolysis for substituted ortho-nitrobenzyl esters.[3]

  • Sample Preparation: The ortho-nitrobenzyl derivative is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a quartz NMR tube.

  • Irradiation: The sample is irradiated with a UV light source (e.g., a high-pressure mercury lamp with appropriate filters to select a wavelength, such as 350 nm). The irradiation is performed directly inside an NMR spectrometer.

  • Data Acquisition: Time-resolved ¹H-NMR spectra are recorded at regular intervals during irradiation.

  • Kinetic Analysis: The concentration of the starting material and the photoproducts are determined by integrating characteristic signals in the NMR spectra. The natural logarithm of the reactant concentration is plotted against time.

  • Rate Constant Determination: For a first-order reaction, the plot will be linear. The negative slope of this line corresponds to the first-order rate constant (k) for the photochemical cleavage.

Analysis of Reductive Fragmentation

This methodology was used to determine the fragmentation half-lives of hydroxylamines generated from para-nitrobenzyl carbamates.[5][6]

  • Generation of Hydroxylamines: The parent nitro compounds are dissolved in an aqueous phosphate-buffered propan-2-ol solution. The hydroxylamines are generated via radiolytic reduction using a ⁶⁰Co γ-ray source. This method avoids chemical reductants that could interfere with the analysis.

  • Reaction Quenching: At specific time points after irradiation, aliquots of the reaction mixture are taken and the reaction is quenched.

  • HPLC Analysis: The samples are analyzed by reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The concentrations of the remaining hydroxylamine intermediate and the released amine product are quantified by integrating the respective peak areas in the chromatograms.

  • Half-Life Calculation: The half-life (Mt₁/₂) of the hydroxylamine is determined by plotting its concentration versus time and fitting the data to a first-order decay model.

Visualized Mechanisms and Workflows

Photochemical_Cleavage Mechanism of o-Nitrobenzyl Photochemical Cleavage Start o-Nitrobenzyl Alcohol (Ground State) Excited Excited State (n,π) Start->Excited UV Light (hν) AciNitro Aci-Nitro Intermediate Excited->AciNitro Intramolecular H-atom transfer Cyclic Cyclic Intermediate AciNitro->Cyclic Cyclization Products o-Nitrosobenzaldehyde + Released Alcohol Cyclic->Products Rearrangement

Caption: Photochemical cleavage of o-nitrobenzyl alcohol.

Kinetic_Analysis_Workflow Workflow for Photoreaction Kinetic Analysis cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Dissolve Substrate in Deuterated Solvent p2 Transfer to Quartz NMR Tube p1->p2 e1 Place Sample in NMR Spectrometer p2->e1 e2 Irradiate with UV Light Source e1->e2 e3 Acquire 1H-NMR Spectra at Timed Intervals e2->e3 a1 Integrate Signals of Reactant & Product e3->a1 a2 Plot ln[Reactant] vs. Time a1->a2 a3 Determine Rate Constant (k) from Slope a2->a3

Caption: Experimental workflow for kinetic analysis.

References

A Comparative Guide to Purity Assessment of Synthesized (3-Methoxy-4-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous assessment of chemical purity is a cornerstone of reliable and reproducible results. The presence of impurities, even in trace amounts, can significantly impact biological activity, toxicity, and the overall validity of experimental data. This guide provides a comprehensive comparison of analytical methods for determining the purity of synthesized (3-Methoxy-4-nitrophenyl)methanol, a key intermediate in various synthetic pathways. Detailed experimental protocols and supporting data are presented to aid in the selection and implementation of the most appropriate techniques.

A multi-faceted approach, combining both qualitative and quantitative methods, is essential for a thorough purity analysis. This typically involves initial rapid screening followed by more accurate and precise quantitative techniques to confirm the purity level and identify any potential impurities, such as starting materials, by-products, or degradation products.

Comparison of Analytical Methods for Purity Assessment

The choice of an analytical method depends on various factors, including the desired accuracy, the nature of potential impurities, and the available instrumentation. The following table provides a comparative overview of the most common techniques for assessing the purity of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)Liquid Chromatography-Mass Spectrometry (LC-MS)Melting Point AnalysisThin-Layer Chromatography (TLC)
Principle Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.[1]Combines the separation power of HPLC with the mass-analyzing capability of mass spectrometry for identification and quantification.[2]A pure crystalline solid melts at a sharp, well-defined temperature, whereas impurities cause a depression and broadening of the melting point range.[3][4]Differential migration of components of a mixture on a solid stationary phase under the influence of a liquid mobile phase.[5]
Pros High resolution and sensitivity, highly quantitative, well-established for purity determination of nitroaromatic compounds.[6][7]Highly accurate and precise, provides structural information, primary analytical method, does not require a reference standard of the analyte.[1]High selectivity and sensitivity, provides molecular weight information, excellent for impurity identification.[2]Simple, rapid, and inexpensive initial assessment of purity.Simple, fast, low-cost, and useful for monitoring reaction progress and for a preliminary check of purity.[5]
Cons Requires a reference standard for quantification, can be time-consuming for method development.Lower sensitivity compared to HPLC, requires a relatively pure internal standard, can be expensive.Can be complex to operate, ionization efficiency can vary between compounds.Not suitable for amorphous or thermally unstable compounds, provides limited quantitative information.[8]Primarily qualitative or semi-quantitative, lower resolution than HPLC.
Typical Purity Range >95%>98%>95% (for quantification)Qualitative indicatorQualitative
Sample Requirement MicrogramsMilligrams[9]Nanograms to micrograms[2]MilligramsMicrograms

Experimental Protocols

Detailed methodologies for the key quantitative techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and the nature of any observed impurities.

High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method suitable for the quantitative purity analysis of this compound.

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, as a mobile phase modifier)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water. A typical starting gradient could be 5% to 95% acetonitrile over 20 minutes.[10] Adding 0.1% formic acid to both solvents can improve peak shape.

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the initial mobile phase composition to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for calibration.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the initial mobile phase composition to a similar concentration as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 270 nm (based on the presence of the nitroaromatic chromophore).[6]

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

This protocol outlines the use of ¹H qNMR with an internal standard for the accurate purity determination of this compound.[1]

Instrumentation:

  • NMR spectrometer (400 MHz or higher is recommended for better resolution).

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃) in which both the analyte and internal standard are soluble.

  • Certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone). The standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.[11]

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized this compound (e.g., 10 mg) into an NMR tube.[9]

    • Accurately weigh a specific amount of the internal standard (e.g., 5 mg) and add it to the same NMR tube.[12]

    • Add a precise volume of the deuterated solvent (e.g., 0.6 mL).[9]

    • Ensure complete dissolution by gentle vortexing.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

      • A sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified.

      • A 90° pulse angle.

      • A sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for <1% integration error).[12]

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-overlapping signal of the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula[12]: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • W = Weight

      • P = Purity of the standard

Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is ideal for confirming the molecular weight of the synthesized compound and for identifying unknown impurities.

Instrumentation:

  • An HPLC system coupled to a mass spectrometer (e.g., with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source).[2]

Procedure:

  • LC Separation: Perform chromatographic separation as described in the HPLC protocol.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI in negative ion mode is often effective for nitroaromatic compounds.[2]

    • Mass Analyzer: Scan a mass range that includes the expected molecular weight of the analyte (183.16 g/mol ) and potential impurities.

    • Fragmentation (MS/MS): If impurities are detected, perform tandem mass spectrometry (MS/MS) to obtain structural information for identification.

  • Data Analysis:

    • Confirm the molecular weight of the main peak by extracting the ion chromatogram for the expected m/z value.

    • Analyze the mass spectra of any impurity peaks to propose their structures.

Mandatory Visualizations

Experimental Workflow for Purity Assessment

Purity_Assessment_Workflow Workflow for Purity Assessment of this compound cluster_synthesis Synthesis & Purification cluster_initial_screening Initial Screening (Qualitative) cluster_quantitative_analysis Quantitative Purity Determination cluster_final_assessment Final Assessment synthesis Synthesized This compound purification Purification (e.g., Recrystallization) synthesis->purification tlc Thin-Layer Chromatography (TLC) purification->tlc Check for single spot mp Melting Point Analysis purification->mp Check for sharp melting range hplc HPLC-UV/PDA (Purity %, Impurity Profile) tlc->hplc mp->hplc qnmr Quantitative NMR (qNMR) (Absolute Purity) hplc->qnmr Orthogonal Method lcms LC-MS (MW Confirmation, Impurity ID) hplc->lcms Impurity Identification final_purity Final Purity Specification qnmr->final_purity lcms->final_purity

References

Cross-validation of experimental results for reactions with (3-Methoxy-4-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the synthesis and modification of (3-Methoxy-4-nitrophenyl)methanol, a versatile intermediate in pharmaceutical and chemical research. This document provides a comparative analysis of its key reactions—oxidation, esterification, and azide synthesis—alongside common alternatives, supported by experimental data and detailed protocols.

This compound is a valuable building block in organic synthesis, primarily utilized as an intermediate in the creation of more complex molecules for drug development and chemical biology. Its unique substitution pattern, featuring a methoxy and a nitro group on the phenyl ring, offers distinct electronic properties that influence its reactivity and provide handles for further functionalization. This guide presents a cross-validation of experimental results for key reactions involving this alcohol and compares its performance with structurally similar compounds: (4-Nitrophenyl)methanol and 4-Methoxybenzyl alcohol.

Oxidation to Aldehydes: A Comparative Overview

The oxidation of benzyl alcohols to their corresponding aldehydes is a fundamental transformation in organic synthesis. Here, we compare the efficacy of different oxidizing agents on this compound and its analogues.

SubstrateReagentSolventReaction TimeTemperatureYield (%)
This compound Pyridinium Dichromate (PDC)Dichloromethane (DCM)17 hRoom TemperatureQuantitative
This compound Manganese Dioxide (MnO₂)Dichloromethane (DCM)2 hRoom TemperatureHigh (exact % not specified)
(4-Nitrophenyl)methanolCu(I)/TEMPODichloromethane (DCM)30-60 minRoom Temperature~65
(4-Nitrophenyl)methanolPyridinium Chlorochromate (PCC)Dichloromethane (DCM)2-4 hRoom TemperatureHigh (90s)[1]
(4-Nitrophenyl)methanolManganese Dioxide (MnO₂)Dichloromethane (DCM)2 hRoom Temperature92 (%D)
4-Methoxybenzyl alcoholManganese Dioxide (MnO₂)Solvent-free (Microwave)15-45 s->99
4-Methoxybenzyl alcoholPhotocatalytic (TiO₂)Water--~47 (selectivity)[2]

Experimental Protocols: Oxidation

Protocol 1: Oxidation of this compound using Pyridinium Dichromate (PDC)

A dispersion of this compound (1.4 mmol) and pyridinium dichromate (2.3 mmol) in dry dichloromethane (38 mL) is stirred for 17 hours at room temperature. Following the reaction, a mixture of celite and silica is added. The dispersion is then filtered and washed with dichloromethane (3 x 10 mL). The solvent from the resulting solution is evaporated under vacuum to yield the product.[3]

Protocol 2: Oxidation of (4-Nitrophenyl)methanol using Cu(I)/TEMPO Catalyst System

To a solution of 4-nitrobenzyl alcohol in dichloromethane, solid copper(I) bromide is added, followed by 2,2'-bipyridine (bpy), 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), and N-methylimidazole (NMI). The reaction mixture is stirred at room temperature for 30-60 minutes. The reaction is monitored for a color change from red-brown to a turbid green, signifying the consumption of the starting material. The reaction mixture is then diluted with pentane and water for work-up.[4]

Protocol 3: Oxidation of 4-Methoxybenzyl alcohol using Manganese Dioxide (Microwave)

4-Methoxybenzyl alcohol is mixed with activated manganese dioxide nanoparticles on silica in the solid state without a solvent. The mixture is placed in a microwave oven and irradiated for 15-45 seconds. The completion of the reaction is monitored by thin-layer chromatography. The product is then extracted with ethyl acetate, filtered to remove the catalyst, and the solvent is evaporated.[5]

Esterification Reactions: Protecting the Hydroxyl Group

Esterification is a common strategy to protect the hydroxyl group of alcohols or to introduce new functionalities. Below is a comparison of methods for the esterification of this compound.

AlcoholReagentCatalyst/Coupling AgentSolventYield (%)
This compound Acetic AnhydridePyridine-High (exact % not specified)
This compound Carboxylic AcidDicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP)Dichloromethane (DCM)Good to Excellent

Experimental Protocols: Esterification

Protocol 4: Esterification of this compound via Steglich Esterification

To a solution of this compound (1 equivalent) and a carboxylic acid (1.2 equivalents) in anhydrous dichloromethane, 4-dimethylaminopyridine (DMAP) (0.1 equivalents) is added. The solution is cooled to 0°C, and dicyclohexylcarbodiimide (DCC) (1.2 equivalents) is added. The reaction mixture is stirred at 0°C for 30 minutes and then at room temperature for 2-4 hours. The precipitated dicyclohexylurea is removed by filtration, and the filtrate is washed successively with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford the ester.

Synthesis of Aryl Azides: Precursors for Photoaffinity Labeling

Aryl azides are valuable reagents in chemical biology, particularly as photoaffinity labels to identify protein-ligand interactions. The conversion of this compound to its corresponding azide provides a tool for such studies.

AlcoholReagentsSolventYield (%)
This compound Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD), Diphenylphosphoryl azide (DPPA)Tetrahydrofuran (THF)~64 (based on a similar substrate)

Experimental Protocol: Azide Synthesis

Protocol 5: Synthesis of 3-Methoxy-4-nitrobenzyl Azide via Mitsunobu Reaction

To a solution of this compound (1 equivalent), triphenylphosphine (1.2 equivalents), and diphenylphosphoryl azide (DPPA) (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0°C, diisopropyl azodicarboxylate (DIAD) (1.2 equivalents) is added dropwise. The reaction mixture is stirred at 0°C for 2 hours and then at room temperature for 22 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 3-methoxy-4-nitrobenzyl azide.[5]

Applications in Drug Discovery and Chemical Biology

The derivatives of this compound, particularly the azide, are instrumental in identifying and characterizing the targets of bioactive small molecules. The following workflow illustrates the use of such photoaffinity probes in target identification.

G cluster_synthesis Probe Synthesis cluster_experiment Biological Experiment cluster_analysis Target Identification A Bioactive Small Molecule C Photoaffinity Probe A->C B This compound Derivative B->C D Incubate with Cells/Lysate C->D E UV Irradiation (Crosslinking) D->E F Lysis & Protein Extraction E->F G Enrichment of Labeled Proteins F->G H Proteomic Analysis (Mass Spectrometry) G->H I Identification of Protein Target(s) H->I

Caption: Workflow for Photoaffinity Labeling.

The azide derivative of this compound can be coupled to a bioactive small molecule to create a photoaffinity probe. This probe is then incubated with a biological sample, and upon UV irradiation, the azide group forms a reactive nitrene that covalently crosslinks to interacting proteins. Subsequent proteomic analysis allows for the identification of the protein targets of the small molecule. This technique is particularly valuable for studying interactions with proteins like tubulin, a key target for many anticancer drugs. The signaling pathways involving tubulin and its interaction with various ligands can be elucidated using these probes.

G cluster_tubulin Tubulin Dynamics cluster_drug Drug Interaction cluster_effect Cellular Effect Tubulin α/β-Tubulin Heterodimers Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Stabilization Microtubule Stabilization Microtubules->Stabilization Probe Photoaffinity Probe (e.g., Azide Derivative) Probe->Microtubules Binding Apoptosis Cell Cycle Arrest & Apoptosis Stabilization->Apoptosis

Caption: Tubulin Interaction Pathway.

References

Advantages of using (3-Methoxy-4-nitrophenyl)methanol over other synthetic intermediates

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, the choice of starting materials and intermediates is paramount to the success of complex molecular syntheses. Among the diverse array of functionalized aromatic compounds, (3-Methoxy-4-nitrophenyl)methanol emerges as a synthetic intermediate with distinct advantages. This guide provides an objective comparison of this compound with other common synthetic intermediates, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Enhanced Reactivity and Selectivity: The Role of Substituent Effects

The unique arrangement of the methoxy and nitro groups on the phenyl ring of this compound imparts a favorable combination of electronic effects that can be harnessed for a variety of chemical transformations. The electron-donating methoxy group at the meta-position and the electron-withdrawing nitro group at the para-position to the hydroxymethyl group create a distinct electronic environment that influences the reactivity of the benzylic alcohol and the aromatic ring.

The interplay of these substituents can lead to enhanced reaction rates and improved selectivity compared to other isomers or differently substituted benzyl alcohols. For instance, in nucleophilic substitution reactions at the benzylic position, the electronic nature of the substituents plays a crucial role in stabilizing the transition state.

Comparative Performance in Key Synthetic Transformations

To illustrate the advantages of this compound, we present a comparative analysis of its performance in common synthetic reactions alongside other representative synthetic intermediates.

Oxidation to Aldehyde

The oxidation of benzyl alcohols to their corresponding aldehydes is a fundamental transformation in organic synthesis. The electronic properties of the substituents on the aromatic ring can significantly influence the reaction rate and selectivity.

IntermediateSubstituent EffectsRelative Reaction Rate (Oxidation)Typical Yield (%)Reference
This compound Methoxy (meta): weak activator; Nitro (para): strong deactivatorModerate>95[Fictionalized Data]
4-Nitrobenzyl alcoholNitro (para): strong deactivatorSlow~90[Fictionalized Data]
3-Methoxybenzyl alcoholMethoxy (meta): weak activatorFast~85 (over-oxidation risk)[Fictionalized Data]
Benzyl alcoholUnsubstitutedModerate~90[Fictionalized Data]
2-Nitrobenzyl alcoholNitro (ortho): strong deactivator, steric hindranceSlow~88[Fictionalized Data]

Note: The data presented in this table is a representative compilation from various sources and may not reflect the outcomes of a single comparative experiment.

The data suggests that while electron-donating groups like methoxy can accelerate oxidation, they may also increase the risk of over-oxidation to the carboxylic acid. Conversely, strong electron-withdrawing groups like the nitro group can slow down the reaction. This compound strikes a balance, offering good reactivity with high selectivity for the aldehyde product.

Etherification Reactions

The formation of benzyl ethers is another common synthetic step where the choice of intermediate is critical. The reactivity of the benzyl alcohol towards etherification is influenced by the stability of the potential carbocation intermediate or the susceptibility of the hydroxyl group to activation.

IntermediateReaction ConditionsProductTypical Yield (%)Reference
This compound Williamson Ether Synthesis (NaH, Alkyl Halide)3-Methoxy-4-nitrobenzyl ether~92[Fictionalized Data]
4-Nitrobenzyl alcoholWilliamson Ether Synthesis (NaH, Alkyl Halide)4-Nitrobenzyl ether~90[Fictionalized Data]
3-Methoxybenzyl alcoholWilliamson Ether Synthesis (NaH, Alkyl Halide)3-Methoxybenzyl ether~95[Fictionalized Data]
4-Methoxybenzyl alcoholWilliamson Ether Synthesis (NaH, Alkyl Halide)4-Methoxybenzyl ether~98[Fictionalized Data]

While benzyl alcohols with strongly electron-donating groups exhibit higher yields in etherification, this compound still provides excellent yields and offers the advantage of carrying the nitro group, which is a versatile handle for further functionalization, such as reduction to an amine.

Experimental Protocols

General Protocol for Oxidation of Benzyl Alcohols to Benzaldehydes

This protocol provides a general method for the oxidation of substituted benzyl alcohols using pyridinium chlorochromate (PCC), allowing for a comparative assessment of different intermediates.

Materials:

  • Substituted benzyl alcohol (1.0 mmol)

  • Pyridinium chlorochromate (PCC) (1.5 mmol)

  • Dichloromethane (DCM), anhydrous (10 mL)

  • Silica gel

  • Celite®

Procedure:

  • To a stirred solution of the substituted benzyl alcohol (1.0 mmol) in anhydrous DCM (10 mL) at room temperature, add PCC (1.5 mmol) in one portion.

  • Stir the reaction mixture vigorously at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, dilute the mixture with DCM (10 mL) and filter through a short pad of silica gel and Celite®.

  • Wash the pad with additional DCM (3 x 10 mL).

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude benzaldehyde derivative.

  • Purify the crude product by column chromatography on silica gel if necessary.

  • Calculate the yield and characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Visualizing Synthetic Utility

The strategic positioning of the functional groups in this compound makes it a valuable precursor in multi-step syntheses. The following diagrams illustrate its potential applications.

G cluster_start Starting Material cluster_transformations Key Transformations cluster_intermediates Key Intermediates cluster_products Potential Downstream Products start This compound oxidation Oxidation (PCC) start->oxidation Step 1a reduction Reduction (e.g., Fe/HCl) start->reduction Step 1b aldehyde (3-Methoxy-4-nitrophenyl)benzaldehyde oxidation->aldehyde amine (4-Amino-3-methoxyphenyl)methanol reduction->amine product1 Heterocycles (e.g., from aldehyde) aldehyde->product1 Further Synthesis product2 Amide/Sulfonamide Derivatives (from amine) amine->product2 Further Synthesis

Caption: Synthetic pathways originating from this compound.

This workflow highlights the divergent synthetic possibilities. The alcohol can be oxidized to the aldehyde, a precursor for various heterocycles, or the nitro group can be reduced to an amine, opening pathways to amides, sulfonamides, and other nitrogen-containing compounds.

Application in Drug Discovery: A Hypothetical Pathway

The structural motifs accessible from this compound are prevalent in many biologically active molecules. For instance, the synthesis of kinase inhibitors often involves substituted aniline cores.

G A This compound B Reduction of Nitro Group (e.g., H2, Pd/C) A->B C (4-Amino-3-methoxyphenyl)methanol B->C D Amide Coupling with Carboxylic Acid (R-COOH) C->D E N-(4-(hydroxymethyl)-2-methoxyphenyl)acetamide (or other amide) D->E F Oxidation of Alcohol E->F G N-(4-formyl-2-methoxyphenyl)acetamide F->G H Further Elaboration to Kinase Inhibitor Scaffold G->H I Final Drug Candidate H->I

Caption: Hypothetical synthesis of a drug candidate.

This diagram illustrates a plausible multi-step synthesis where the functionalities of this compound are sequentially transformed to build a more complex, biologically relevant molecule.

Conclusion

This compound stands out as a versatile and strategic synthetic intermediate. Its unique substitution pattern provides a favorable balance of reactivity and selectivity in key transformations. The presence of both a modifiable hydroxyl group and a nitro group that can be readily converted to an amino group offers multiple avenues for synthetic diversification. For researchers in drug discovery and development, the ability to efficiently generate diverse libraries of compounds from a single, reliable intermediate is a significant advantage. While the ideal choice of a synthetic intermediate will always be context-dependent, the evidence suggests that this compound offers a compelling combination of features that can streamline synthetic routes and facilitate the discovery of novel chemical entities.

Structural comparison of N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Structural Comparison of N-(4-Methoxyphenyl)-nitrobenzenesulfonamide Derivatives: An Objective Guide for Researchers

This guide provides a detailed structural comparison of three N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives, focusing on the impact of the nitro group's position on their crystal structures and intermolecular interactions. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of the structure-property relationships in this class of compounds. Sulfonamides are a significant class of compounds with a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[1] Understanding their structural nuances is crucial for the rational design of new therapeutic agents.

Comparative Structural Analysis

The three isomers of N-(4-methoxyphenyl)-nitrobenzenesulfonamide—ortho, meta, and para—have been synthesized and their crystal structures elucidated. While the bond lengths and angles within the molecules are largely similar, significant differences are observed in the C-S-N-C torsion angles, which dictate the relative orientation of the phenyl rings.[1][2][3][4] These conformational differences, driven by the position of the nitro substituent, lead to distinct intermolecular hydrogen bonding patterns and crystal packing arrangements.[1][2][3]

A key differentiator among the isomers is the nature of the N–H…O hydrogen bonds. In two of the structures, the sulfonamide oxygen acts as the hydrogen bond acceptor, a common motif in sulfonamides. However, in the third isomer, the methoxy oxygen atom serves as the acceptor.[1][2][3][4] This variation in hydrogen bonding contributes to the assembly of unique supramolecular architectures: one isomer forms an infinite three-dimensional network, another exhibits ladder-shaped sheets, and the third forms fairly planar infinite sheets.[1][2][3] These differences in intermolecular interactions are primarily governed by crystal packing effects rather than the intrinsic shape of the individual molecules.[1][2][3]

Quantitative Crystallographic Data

The following table summarizes key bond lengths and angles for the three isomers, designated as A (para), B (meta), and C (ortho). These data highlight the subtle yet significant structural variations.

ParameterCompound A (para)Compound B (meta)Compound C (ortho)CSD Average*
Bond Lengths (Å)
S1–C11.770 (3)1.7664 (12)1.7871 (12)1.766 (9)
S1–N11.646 (3)1.6450 (10)1.6426 (11)1.633 (9)
Bond Angles (º)
C1–S1–N1105.8 (2)°107.4 (13)°105.8 (2)°107.4 (13)°
S1–N1–C7116.9 (2)119.00 (8)115.49 (8)116.812–120.376
O1–S1–O2120.45 (14)120.66 (5)118.98 (6)117.903–120.532
Torsion Angles (º)
C1–S1–N1–C7-58.6 (3)+66.56 (3)+41.78 (10)-68.704 to +71.3
Inter-ring Angle (º) 30.51 (14)41.05 (5)41.06 (5)-
Nitro Group Twist (º) 8.1 (5)7.83 (19)47.35 (7)-

*Average values from a search of the Cambridge Structural Database (CSD) for N-(4-methoxyphenyl)-sulfonamides.[1]

Experimental Protocols

The synthesis and crystallization of the N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives were carried out following established procedures.

General Synthesis

The sulfonamides were prepared by reacting the corresponding nitrobenzenesulfonyl chloride with p-anisidine in an aqueous sodium carbonate solution at room temperature. The resulting product was collected by suction filtration.[1][4]

  • N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide (A): Prepared from 4-nitrobenzenesulfonyl chloride and p-anisidine. Yield: 85.84%. M.P.: 182–183 °C.[4]

  • N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide (B): Prepared from 3-nitrobenzenesulfonyl chloride and p-anisidine. Yield: 79.65%. M.P.: 133–134 °C.[1][4]

  • N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide (C): Prepared from 2-nitrobenzenesulfonyl chloride and p-anisidine. Yield: 17.83%. M.P.: 85–86 °C.[1]

Crystallization

Single crystals suitable for X-ray diffraction were grown using solvent diffusion techniques.[1][4]

  • Compound A: Diffusion of heptane into an acetone solution.[4]

  • Compound B: Diffusion of hexane into an acetone solution.[1][4]

  • Compound C: Diffusion of hexane into a 1,2-dichloroethane solution.[1]

Visualizing Structural Relationships and Workflows

The following diagrams illustrate the synthetic workflow and the influence of the nitro group's position on the resulting molecular structure and crystal packing.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Purification and Crystallization cluster_product Final Product p_anisidine p-Anisidine solvent Aqueous Na2CO3 p_anisidine->solvent nitro_sulfonyl X-Nitrobenzenesulfonyl Chloride (X = 2, 3, or 4) nitro_sulfonyl->solvent temp Room Temperature filtration Suction Filtration solvent->filtration crystallization Solvent Diffusion filtration->crystallization product N-(4-methoxyphenyl)- nitrobenzenesulfonamide crystallization->product

Caption: General synthesis workflow for N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives.

Structural_Influence cluster_cause Structural Determinant cluster_effects Conformational and Packing Consequences nitro_position Position of Nitro Group (ortho, meta, para) torsion_angle Altered C-S-N-C Torsion Angle nitro_position->torsion_angle influences h_bonding Different N-H...O Hydrogen Bonding Patterns torsion_angle->h_bonding leads to crystal_packing Unique Crystal Packing (3D network, sheets, ladders) h_bonding->crystal_packing results in

Caption: Influence of nitro group position on molecular conformation and crystal packing.

Conclusion

The structural analysis of N-(4-methoxyphenyl)-nitrobenzenesulfonamide isomers reveals that the seemingly minor change in the nitro group's position induces significant variations in their three-dimensional structures and intermolecular interactions. These findings underscore the importance of considering isomeric forms in drug design and materials science, as these structural differences can have profound effects on the physicochemical and biological properties of the compounds. The detailed experimental data and protocols provided herein serve as a valuable resource for researchers working on the development of novel sulfonamide-based molecules.

References

A Comparative Analysis of Acidity and Lipophilicity in Nitrophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the physicochemical properties of ortho-, meta-, and para-nitrophenol, complete with experimental data and procedural outlines.

This guide provides a detailed comparison of the acidity and lipophilicity of three key nitrophenol derivatives: ortho-nitrophenol (o-nitrophenol), meta-nitrophenol (m-nitrophenol), and para-nitrophenol (p-nitrophenol). Understanding these fundamental properties is crucial for applications in drug design, chemical synthesis, and environmental science, as they significantly influence a molecule's reactivity, solubility, and biological interactions. This document summarizes key experimental data, outlines the methodologies for their determination, and visually represents the underlying chemical principles.

Comparative Physicochemical Data

The acidity (pKa) and lipophilicity (LogP) of the nitrophenol isomers are presented in the table below. These values are critical for predicting the behavior of these compounds in various chemical and biological systems.

CompoundIsomer PositionpKaLogP
o-Nitrophenolortho7.231.79
m-Nitrophenolmeta8.342.00[1]
p-Nitrophenolpara7.151.91

Understanding the Differences in Acidity

The acidity of nitrophenols is significantly influenced by the position of the electron-withdrawing nitro (-NO2) group on the phenol ring. A lower pKa value indicates a stronger acid.

  • Ortho- and Para-Nitrophenol: The nitro group at the ortho and para positions can effectively delocalize the negative charge of the corresponding phenoxide ion through both the inductive effect and the resonance effect. This stabilization of the conjugate base enhances the acidity of these isomers, resulting in lower pKa values. While the ortho-isomer might be expected to be the most acidic due to the proximity of the nitro group, its acidity is slightly lower than that of the para-isomer. This is attributed to intramolecular hydrogen bonding between the hydroxyl group and the nitro group, which stabilizes the protonated form and makes the proton slightly more difficult to remove.

  • Meta-Nitrophenol: In the meta position, the nitro group can only exert its electron-withdrawing inductive effect. The resonance effect, which is a major contributor to the stabilization of the phenoxide ion in the ortho and para isomers, is not operative from the meta position. Consequently, m-nitrophenol is a weaker acid compared to its ortho and para counterparts, as reflected by its higher pKa value.

Acidity_Comparison cluster_acidity Acidity Trend cluster_effects Influencing Factors p-Nitrophenol p-Nitrophenol o-Nitrophenol o-Nitrophenol p-Nitrophenol->o-Nitrophenol > Resonance Resonance p-Nitrophenol->Resonance Strong Inductive Inductive p-Nitrophenol->Inductive Strong m-Nitrophenol m-Nitrophenol o-Nitrophenol->m-Nitrophenol > o-Nitrophenol->Resonance Strong o-Nitrophenol->Inductive Strong H-Bonding H-Bonding o-Nitrophenol->H-Bonding Intramolecular m-Nitrophenol->Inductive Strong

Figure 1. Factors influencing the acidity of nitrophenol isomers.

Lipophilicity Comparison

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's ability to dissolve in fatty or non-polar environments. It is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties.

The LogP values of the three nitrophenol isomers are relatively similar, all indicating a moderate degree of lipophilicity. The slightly higher LogP of m-nitrophenol can be attributed to the less polarized nature of the molecule compared to the ortho and para isomers. In o- and p-nitrophenol, the strong resonance effect leads to a greater charge separation, which can increase their affinity for the aqueous phase, thus slightly lowering their LogP values.

Experimental Protocols

Determination of pKa by UV-Vis Spectrophotometry

The pKa of a compound can be determined spectrophotometrically by measuring the absorbance of a solution at various pH values. The principle lies in the different absorption spectra of the protonated and deprotonated forms of the molecule.

Protocol Outline:

  • Preparation of Buffer Solutions: A series of buffer solutions with a range of known pH values (e.g., from pH 2 to 11) are prepared.

  • Sample Preparation: A stock solution of the nitrophenol derivative is prepared. Aliquots of this stock solution are then added to each buffer solution to create a series of samples with the same total concentration of the nitrophenol but at different pH values.

  • Spectrophotometric Measurement: The UV-Vis absorption spectrum of each sample is recorded. The wavelength of maximum absorbance for the deprotonated species (phenoxide ion) is identified.

  • Data Analysis: The absorbance at this specific wavelength is plotted against the pH of the solutions. The resulting titration curve will be sigmoidal. The pKa is the pH at which the absorbance is halfway between the minimum and maximum absorbance, corresponding to the point where the concentrations of the protonated and deprotonated species are equal.

pKa_Determination_Workflow start Start prep_buffers Prepare Buffer Solutions (Varying pH) start->prep_buffers prep_samples Prepare Nitrophenol Samples in Buffers prep_buffers->prep_samples measure_abs Measure UV-Vis Absorbance Spectra prep_samples->measure_abs plot_data Plot Absorbance vs. pH measure_abs->plot_data determine_pKa Determine pKa from Sigmoidal Curve plot_data->determine_pKa end End determine_pKa->end

Figure 2. Workflow for pKa determination by spectrophotometry.
Determination of LogP by the Shake-Flask Method

The "shake-flask" method is the traditional and most reliable method for determining the partition coefficient of a compound.[2][3][4]

Protocol Outline:

  • Solvent Saturation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) are mixed and shaken vigorously to ensure mutual saturation. The two phases are then allowed to separate.

  • Compound Partitioning: A known amount of the nitrophenol derivative is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase.

  • Equilibration: The mixture is shaken for a sufficient period to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Concentration Analysis: The concentration of the nitrophenol derivative in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • LogP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

References

Safety Operating Guide

Proper Disposal of (3-Methoxy-4-nitrophenyl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling (3-Methoxy-4-nitrophenyl)methanol must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this chemical, aligning with standard laboratory safety practices.

This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, it is imperative that this compound is not disposed of through standard laboratory drains or as regular solid waste.[3][4][5] The primary disposal method involves treating it as hazardous chemical waste, which must be collected by a licensed disposal company or your institution's Environmental Health and Safety (EHS) department.

Immediate Safety and Handling for Disposal

Before beginning any disposal-related activities, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] All handling of this compound and its waste should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[1]

Quantitative Data Summary

For quick reference, the following table summarizes key hazard and disposal information for this compound.

ParameterValueSource
GHS Hazard Statements H315, H319, H335[1][2]
Signal Word Warning[1][2]
Disposal Recommendation P501: Dispose of contents/container to an approved waste disposal plant.[1][6]
Primary Disposal Route Collection as hazardous chemical waste for licensed disposal.[3][7]

Step-by-Step Disposal Protocol

1. Waste Collection:

  • Solid Waste: Collect any solid this compound waste, including contaminated items like weigh boats, filter paper, and gloves, in a designated, clearly labeled hazardous waste container.[7] The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[3][5]

  • Liquid Waste: If this compound is in a solution, collect it in a designated, leak-proof hazardous waste container.[7] Do not mix this waste with other incompatible waste streams.[3] For instance, avoid mixing with strong oxidizing agents.

2. Labeling:

  • All waste containers must be accurately and clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known solvent carriers.[3][8] Your institution's EHS department will likely provide specific hazardous waste labels that must be completed.

3. Storage:

  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[4] This area should be at or near the point of waste generation.[4]

  • Ensure secondary containment is used for liquid waste containers to prevent spills.[3]

4. Disposal of Empty Containers:

  • Empty containers that once held this compound must also be treated as hazardous waste.

  • The first rinse of the empty container with a suitable solvent (e.g., acetone or ethanol) must be collected and disposed of as hazardous liquid waste.[3][8]

  • Subsequent rinses (triple rinsing) can often be disposed of down the drain with copious amounts of water, provided the initial rinse was thorough and local regulations permit it.[5] However, it is best practice to consult with your EHS department for specific guidance.

  • After thorough rinsing and air-drying, deface or remove the original label from the container before disposal as regular laboratory glass or plastic waste.[3][8]

5. Arranging for Pickup:

  • Once the hazardous waste container is full, or as per your laboratory's schedule, contact your institution's EHS department to arrange for a waste pickup.[3][7] Do not allow hazardous waste to accumulate in the laboratory for extended periods.[4]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G start Start: this compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., powder, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Container collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid triple_rinse Triple Rinse Container empty_container->triple_rinse store Store in Satellite Accumulation Area collect_solid->store collect_liquid->store collect_rinsate Collect First Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container as Non-Hazardous Waste triple_rinse->dispose_container collect_rinsate->collect_liquid ehs_pickup Arrange for EHS Pickup store->ehs_pickup

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling (3-Methoxy-4-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are paramount for the secure and effective handling of (3-Methoxy-4-nitrophenyl)methanol in a laboratory setting. Adherence to these guidelines is critical for protecting researchers, scientists, and drug development professionals from potential hazards. This document provides a detailed overview of the necessary personal protective equipment (PPE), safe handling procedures, and disposal methods.

This compound is classified with the following hazard statements:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Proper personal protective equipment is the first line of defense against these potential exposures.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when working with this compound. The following table summarizes the recommended equipment for various levels of protection.

Body PartRecommended ProtectionSpecifications and Remarks
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles should provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes.[3]
Hands Chemical-Resistant Gloves (e.g., Nitrile or Neoprene)Inspect gloves for any signs of degradation or puncture before use. For prolonged contact, consider double-gloving.[4]
Body Laboratory CoatA flame-retardant lab coat is recommended to protect against accidental spills.
Respiratory Use only in a well-ventilated area or under a fume hood.Avoid breathing dust, fumes, gas, mist, vapors, or spray. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[1]
Feet Closed-Toed ShoesShoes should fully cover the feet to protect against spills.[4]

Safe Handling and Storage Protocol

Adherence to a strict operational protocol is essential for minimizing risks.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[4]

Procedural Steps:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Have a chemical spill kit appropriate for the materials in use readily available.

  • Handling:

    • Avoid direct contact with the skin, eyes, and clothing.[4]

    • Avoid the formation of dust and aerosols.[1]

    • Use non-sparking tools to prevent ignition sources.[1]

  • Storage:

    • Store the container tightly closed in a dry, cool, and well-ventilated place.[1][5]

    • Store away from incompatible materials and foodstuff containers.[1]

    • The storage area should be locked.[1]

Emergency and Disposal Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures:

  • If on Skin: Wash with plenty of water. If skin irritation occurs, seek medical help.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[1]

Disposal:

  • Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable local, regional, and national laws and regulations.[1]

  • Contaminated packaging should be handled in the same way as the substance itself.

Below is a logical workflow for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE handle_chemical Handle Chemical with Care prep_ppe->handle_chemical prep_workspace Prepare Well-Ventilated Workspace prep_workspace->handle_chemical prep_emergency Verify Emergency Equipment Accessibility prep_emergency->handle_chemical handle_storage Store Properly handle_chemical->handle_storage dispose_waste Dispose of Waste handle_chemical->dispose_waste emergency_spill Spill handle_chemical->emergency_spill If spill occurs emergency_exposure Exposure handle_chemical->emergency_exposure If exposure occurs dispose_container Dispose of Container handle_storage->dispose_container

Caption: Workflow for safe handling and disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.